Oxyfedrine
描述
Structure
3D Structure
属性
IUPAC Name |
3-[[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-(3-methoxyphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3/c1-14(19(22)15-7-4-3-5-8-15)20-12-11-18(21)16-9-6-10-17(13-16)23-2/h3-10,13-14,19-20,22H,11-12H2,1-2H3/t14-,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDYUVHBMFVMBAF-LIRRHRJNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CC=C1)O)NCCC(=O)C2=CC(=CC=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@@H](C1=CC=CC=C1)O)NCCC(=O)C2=CC(=CC=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0023408 | |
| Record name | Oxyfedrine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0023408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15687-41-9, 21071-51-2 | |
| Record name | (-)-Oxyfedrine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15687-41-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oxyfedrine [INN:BAN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015687419 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propiophenone, 3-((beta-hydroxy-alpha-methylphenethyl)amino)-3'-methoxy-, stereoisomer | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021071512 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oxyfedrine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13398 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Oxyfedrine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0023408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | OXYFEDRINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DWL616XF1K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Pharmacological Profile of Oxyfedrine as a Partial Agonist: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxyfedrine is a sympathomimetic amine with a unique pharmacological profile as a partial agonist at β-adrenergic receptors. This document provides an in-depth technical guide to the pharmacological properties of this compound, with a focus on its partial agonist activity. It includes a summary of its mechanism of action, available quantitative data on its effects, detailed experimental protocols for its characterization, and a visual representation of its signaling pathway. This guide is intended for researchers, scientists, and drug development professionals investigating cardiovascular agents and GPCR modulators.
Introduction
This compound is a β-adrenergic receptor agonist that has been used in the management of cardiovascular conditions such as angina pectoris.[1] Its therapeutic effects are attributed to its dual action as a vasodilator and a cardiac stimulant.[2][3] As a partial agonist, this compound exhibits both agonistic and antagonistic properties at β-adrenergic receptors, depending on the level of sympathetic tone. This nuanced mechanism of action differentiates it from full agonists and pure antagonists, offering a potentially unique therapeutic window. Understanding the detailed pharmacological profile of this compound is crucial for its optimal use and for the development of novel cardiovascular drugs with similar mechanisms.
Mechanism of Action
This compound primarily exerts its effects through its interaction with β-adrenergic receptors.[2][3] As a partial agonist, it binds to these receptors and elicits a submaximal response compared to full agonists like isoprenaline.[4] The key aspects of its mechanism of action include:
-
β-Adrenergic Receptor Activation: this compound stimulates β-adrenergic receptors, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[2][3]
-
Partial Agonism (Intrinsic Sympathomimetic Activity - ISA): The partial nature of its agonism means that in a state of low sympathetic tone, this compound will act as a net agonist, increasing heart rate and contractility.[4][5] Conversely, in the presence of high levels of catecholamines (high sympathetic tone), it will compete with these endogenous full agonists for receptor binding, thereby acting as a functional antagonist and attenuating the overall response.[4]
-
Cardiovascular Effects: The increase in cAMP in cardiomyocytes leads to the activation of Protein Kinase A (PKA), which phosphorylates various downstream targets. This results in increased myocardial contractility (positive inotropic effect) and an increased heart rate (positive chronotropic effect).[2][3] In vascular smooth muscle, elevated cAMP levels lead to vasodilation.[2]
Quantitative Pharmacological Data
Table 1: Representative Binding Affinity of this compound at β-Adrenergic Receptors
| Ligand | Receptor Subtype | Kᵢ (nM) - Representative Value | Radioligand Used | Cell Line/Tissue | Reference |
| This compound | β₁ | Value not available | [³H]-CGP 12177 | CHO-K1 expressing human β₁-AR | [6] |
| This compound | β₂ | Value not available | [³H]-CGP 12177 | CHO-K1 expressing human β₂-AR | [6] |
| Isoprenaline (Full Agonist) | β₁ | Reference Value | [³H]-CGP 12177 | CHO-K1 expressing human β₁-AR | [6] |
| Propranolol (Antagonist) | β₁ | Reference Value | [³H]-CGP 12177 | CHO-K1 expressing human β₁-AR | [6] |
Note: Specific Ki values for this compound are not available in the cited literature. The table structure is provided as a template for data presentation.
Table 2: Representative Functional Potency and Efficacy of this compound
| Ligand | Receptor Subtype | Assay | EC₅₀ (nM) - Representative Value | Eₘₐₓ (% of Isoprenaline) - Representative Value | Cell Line | Reference |
| This compound | β₁ | cAMP Accumulation | Value not available | Value not available | CHO-K1 expressing human β₁-AR | [6] |
| This compound | β₂ | cAMP Accumulation | Value not available | Value not available | CHO-K1 expressing human β₂-AR | [6] |
| Isoprenaline (Full Agonist) | β₁ | cAMP Accumulation | Reference Value | 100% | CHO-K1 expressing human β₁-AR | [6] |
Note: Specific EC₅₀ and Eₘₐₓ values for this compound are not available in the cited literature. The table structure is provided as a template for data presentation.
Table 3: Hemodynamic Effects of this compound in Humans (Intravenous Administration)
| Parameter | Change from Baseline (Isoprenaline alone) | Change from Baseline (Isoprenaline + this compound) |
| Heart Rate | +33% / +83% | +19% / +62% |
| Cardiac Output | +90% / +153% | +30% / +71% |
| Systolic Blood Pressure | +16% / +20% | +6% / +7% |
| Peripheral Vascular Resistance | -50% / -63% | -31% / -50% |
Data adapted from a study in 12 healthy volunteers receiving two different doses of isoprenaline before and after an 8 mg intravenous bolus of this compound.[4]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the pharmacological profile of a partial β-adrenergic agonist like this compound.
Radioligand Competition Binding Assay
This assay is used to determine the binding affinity (Ki) of this compound for β-adrenergic receptor subtypes.
-
Materials:
-
Cell membranes prepared from cell lines stably expressing human β₁ or β₂ adrenergic receptors (e.g., CHO-K1 cells).[6]
-
Radioligand: A high-affinity β-adrenergic antagonist, such as [³H]-CGP 12177.[6]
-
Unlabeled this compound hydrochloride.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation cocktail and a scintillation counter.
-
-
Procedure:
-
Incubate a fixed concentration of the radioligand with the cell membranes in the absence or presence of increasing concentrations of unlabeled this compound.
-
Incubations are typically carried out in a 96-well plate format at a controlled temperature (e.g., 25°C) for a sufficient duration to reach equilibrium (e.g., 60-120 minutes).
-
Total binding is determined in the absence of a competitor, while non-specific binding is measured in the presence of a saturating concentration of a non-selective β-antagonist (e.g., 10 µM propranolol).[6]
-
Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester. This separates bound from free radioligand.
-
Wash the filters rapidly with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor (this compound) concentration.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific radioligand binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Accumulation Functional Assay
This assay measures the ability of this compound to stimulate the production of the second messenger cAMP, thus determining its potency (EC₅₀) and efficacy (Eₘₐₓ).
-
Materials:
-
Whole cells stably expressing human β₁ or β₂ adrenergic receptors (e.g., CHO-K1 cells).[6]
-
This compound hydrochloride.
-
A full β-adrenergic agonist (e.g., Isoprenaline) as a positive control.
-
Cell culture medium.
-
A phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
A commercial cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
-
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Pre-incubate the cells with a phosphodiesterase inhibitor for a short period (e.g., 15-30 minutes).
-
Add increasing concentrations of this compound or the full agonist (Isoprenaline) to the cells.
-
Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen cAMP assay kit.
-
-
Data Analysis:
-
Plot the cAMP concentration against the logarithm of the agonist (this compound) concentration.
-
Determine the EC₅₀ value (the concentration of this compound that produces 50% of its maximal response) and the Eₘₐₓ (the maximal response produced by this compound) by non-linear regression analysis.
-
Express the Eₘₐₓ of this compound as a percentage of the maximal response produced by the full agonist, Isoprenaline, to quantify its intrinsic activity.
-
Signaling Pathways and Visualizations
The primary signaling pathway activated by this compound at β-adrenergic receptors is the Gs-protein/adenylyl cyclase/cAMP/PKA pathway.
Caption: this compound signaling pathway at the β-adrenergic receptor.
The activation of PKA by cAMP leads to the phosphorylation of several key proteins in cardiomyocytes, which collectively enhance cardiac contractility.
Caption: Downstream targets of PKA in cardiomyocytes.
The following diagram illustrates a typical workflow for a radioligand competition binding assay.
Caption: Workflow for a radioligand competition binding assay.
Conclusion
This compound's pharmacological profile as a β-adrenergic partial agonist provides a unique mechanism for modulating cardiovascular function. Its ability to act as both an agonist and an antagonist depending on the physiological context of sympathetic tone makes it a subject of significant interest for cardiovascular research and drug development. While existing data provides a qualitative and semi-quantitative understanding of its effects, further studies are required to fully elucidate its quantitative pharmacological parameters, such as receptor subtype-specific binding affinities, potencies, and efficacies. The experimental protocols and signaling pathway information provided in this guide offer a framework for such investigations, which will be crucial for a comprehensive understanding of this compound's therapeutic potential and for the design of next-generation cardiovascular agents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Evaluation of partial beta-adrenoceptor agonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. [Mechanism of action of this compound as a partial beta receptor agonist] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacologic aspects of intrinsic sympathomimetic activity in beta-blocking drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The selectivity of β-adrenoceptor agonists at human β1-, β2- and β3-adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on Oxyfedrine's Effects on Myocardial Metabolism and Hypoxia
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxyfedrine is a partial β-adrenergic agonist with vasodilatory properties, historically used in the management of angina pectoris. Its mechanism of action extends beyond simple hemodynamics, offering notable effects on myocardial metabolism, particularly under hypoxic conditions. This guide provides a comprehensive overview of the metabolic effects of this compound on the heart, focusing on its role in preserving energy substrates and function during oxygen deprivation. It summarizes key quantitative data, details relevant experimental methodologies, and visualizes the underlying signaling pathways to support further research and drug development.
Introduction
The heart muscle, or myocardium, is a highly aerobic organ that relies on a constant supply of oxygen to fuel its continuous contractile activity. Under conditions of reduced oxygen supply (hypoxia or ischemia), a metabolic shift occurs, leading to decreased ATP production, accumulation of lactate (B86563), and impaired cardiac function. This compound has been shown to improve the heart's tolerance to hypoxia.[1] This is attributed to its dual action as a β-adrenergic agonist and a vasodilator, which enhances coronary blood flow and modulates myocardial energy metabolism.[2][3] This document synthesizes the available scientific evidence to provide a detailed technical resource on this topic.
Core Mechanism of Action
This compound functions as a partial agonist at β-adrenergic receptors in cardiac cells.[2] This interaction initiates a signaling cascade that is central to its metabolic and hemodynamic effects.
-
β-Adrenergic Stimulation : As a β-agonist, this compound stimulates β-1 adrenergic receptors in the heart. This leads to the activation of adenylyl cyclase, which increases intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP).[4]
-
Protein Kinase A (PKA) Activation : Elevated cAMP levels activate Protein Kinase A (PKA), a key enzyme that phosphorylates various downstream targets involved in both cardiac contraction and metabolism.[5][6]
-
Vasodilation : this compound also induces coronary vasodilation, increasing blood flow to the myocardium. This action improves oxygen and substrate delivery to cardiac tissue, which is particularly beneficial in ischemic conditions.[3][4]
Effects on Myocardial Metabolism
This compound's primary metabolic benefit lies in its ability to help maintain the energy balance of the heart muscle, especially during periods of stress like hypoxia and reperfusion.
Preservation of High-Energy Phosphates (ATP)
One of the most critical effects of this compound is its ability to preserve myocardial ATP levels. During ischemia and reperfusion, ATP stores are rapidly depleted, leading to a condition known as "myocardial stunning," where contractile function is impaired even after blood flow is restored.
Studies have shown that this compound is effective in preventing the incomplete regeneration of myocardial ATP following a stunning event. In a canine model of myocardial stunning, administration of this compound just before reperfusion helped to mitigate the metabolic damage.
Influence on Lactate and Glucose Metabolism
Under hypoxic conditions, the myocardium shifts from its preferred fuel, fatty acids, to glucose via anaerobic glycolysis, leading to the production and accumulation of lactate.[7] While direct quantitative data on this compound's effect on lactate and glucose uptake during hypoxia is limited in the available literature, its mechanism of action suggests a favorable modulation. By increasing oxygen delivery through vasodilation, this compound may help reduce the reliance on anaerobic glycolysis, thereby limiting lactate accumulation.[3] The activation of PKA can also influence metabolic substrate selection, potentially enhancing the efficiency of energy production.[5]
Quantitative Data Summary
The following tables summarize the key quantitative findings from experimental studies on this compound.
Table 1: Hemodynamic and Myocardial Blood Flow Effects
| Parameter | Species/Model | This compound Dose | Key Finding | Reference |
| Myocardial Blood Flow (Stenotic Vessels) | Human (Coronary Artery Disease) | 0.11-0.13 mg/kg (IV) | +25% increase from 0.90 to 1.20 ml/g/min | [3] |
| Myocardial Blood Flow (Normal Vessels) | Human (Coronary Artery Disease) | 0.11-0.13 mg/kg (IV) | +22% increase from 1.08 to 1.38 ml/g/min | [3] |
| Cardiac Output, Heart Rate | Cat (Chronic Oral) | 14 mg/kg/day | No significant difference compared to placebo. | [1] |
Table 2: Myocardial Metabolism Effects
| Parameter | Species/Model | This compound Dose | Condition | Key Finding | Reference |
| Myocardial ATP Regeneration | Canine | 1 mg/kg | Ischemia/Reperfusion (Stunning) | Prevents incomplete regeneration of ATP. | |
| Myocardial Lactate Release | Human | N/A | Exercise-induced Hypoxemia | Myocardial lactate release of ~90 µmol/min observed. |
Note: The lactate data is from a general study on hypoxia and not specific to this compound treatment, but provides context for the metabolic state this compound acts upon.
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound's Metabolic Action
The diagram below illustrates the proposed signaling cascade through which this compound exerts its effects on myocardial metabolism.
Caption: this compound's β-adrenergic signaling pathway in cardiomyocytes.
Experimental Workflow: Canine Model of Myocardial Stunning
This diagram outlines a typical experimental protocol to study the effects of a drug like this compound on myocardial stunning and metabolism.
Caption: Workflow for studying this compound in a canine myocardial stunning model.
Detailed Experimental Protocols
Canine Model of Myocardial Stunning and Reperfusion
This protocol is based on methodologies used to assess the effects of pharmacological agents on ischemia-reperfusion injury.[8]
-
Animal Model : Adult mongrel dogs are typically used.
-
Anesthesia and Instrumentation : Animals are anesthetized (e.g., with sodium pentobarbital) and ventilated. A thoracotomy is performed to expose the heart. The left anterior descending (LAD) coronary artery is isolated for occlusion. Catheters are placed to monitor arterial blood pressure (BP), left ventricular pressure (LVP), and its first derivative (LV dP/dt).
-
Induction of Ischemia : Myocardial ischemia is induced by occluding the LAD artery for a period of 15 minutes.
-
Drug Administration : Just prior to the end of the occlusion period, a bolus of this compound (e.g., 1 mg/kg, IV) or a saline placebo is administered.
-
Reperfusion : The occlusion is released, and the myocardium is reperfused for a period of 60-90 minutes.
-
Data and Sample Collection : Hemodynamic parameters are continuously recorded. At the end of the reperfusion period, myocardial tissue samples are rapidly excised from the previously ischemic and non-ischemic regions and freeze-clamped in liquid nitrogen for subsequent biochemical analysis.
-
Biochemical Analysis : Myocardial tissue samples are analyzed for ATP and lactate content. This is typically done using high-performance liquid chromatography (HPLC) for ATP and enzymatic assays for lactate.
Isolated Perfused Heart (Langendorff) Model for Hypoxia Studies
The Langendorff preparation allows for the study of cardiac function and metabolism in an ex vivo setting, free from systemic influences.
-
Heart Isolation : Hearts are excised from anesthetized small mammals (e.g., rats or guinea pigs) and immediately arrested in ice-cold cardioplegic solution.
-
Langendorff Perfusion : The aorta is cannulated and retrogradely perfused with an oxygenated Krebs-Henseleit buffer at a constant pressure or flow and maintained at 37°C. A balloon-tipped catheter is inserted into the left ventricle to measure isovolumetric pressure.
-
Induction of Hypoxia : Hypoxia is induced by switching the perfusion buffer to one equilibrated with a gas mixture containing low oxygen and high nitrogen (e.g., 95% N2, 5% CO2) for a defined period.
-
Drug Administration : this compound can be added directly to the perfusion buffer at a desired concentration before or during the hypoxic period.
-
Measurement of Function and Metabolism : Left ventricular developed pressure (LVDP) and heart rate are continuously monitored. Perfusate samples can be collected from the coronary effluent to measure lactate release. At the end of the experiment, the heart can be freeze-clamped for tissue analysis of ATP, lactate, and other metabolites.
Conclusion and Future Directions
This compound demonstrates a clear cardioprotective effect under hypoxic and ischemic conditions, primarily through its action as a partial β-adrenergic agonist and vasodilator. Its ability to improve myocardial blood flow and preserve cellular energy stores highlights its therapeutic potential. However, a significant gap remains in the literature regarding specific quantitative data on its modulation of lactate and glucose fluxes during hypoxia.
Future research should focus on:
-
Utilizing isotope tracer studies in both in vivo and ex vivo models to precisely quantify the effects of this compound on myocardial glucose uptake, glycolysis, and lactate oxidation during normoxia and hypoxia.
-
Elucidating the specific downstream targets of the PKA signaling pathway that are modulated by this compound to produce its metabolic effects.
-
Conducting further studies to determine the optimal dosing and timing of this compound administration to maximize its metabolic benefits in clinically relevant scenarios of myocardial ischemia.
By addressing these questions, a more complete understanding of this compound's metabolic actions can be achieved, potentially paving the way for new therapeutic strategies in the management of ischemic heart disease.
References
- 1. The haemodynamic effects of prolonged oral administration of this compound, a partial agonist at β-adrenoceptors: Comparison with propranolol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Mechanism of action of this compound as a partial beta receptor agonist] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of this compound on regional myocardial blood flow in patients with coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is this compound Hydrochloride used for? [synapse.patsnap.com]
- 5. Diabetes induced decreases in PKA signaling in cardiomyocytes: The role of insulin | PLOS One [journals.plos.org]
- 6. biorxiv.org [biorxiv.org]
- 7. Myocardial lactate release during prolonged exercise under hypoxaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound in myocardial stunning - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Vasodilatory Properties of Oxyfedrine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxyfedrine, a sympathomimetic amine, has been recognized for its therapeutic effects in cardiovascular conditions, primarily attributed to its vasodilatory and cardiac stimulant properties. This technical guide provides a comprehensive investigation into the vasodilatory characteristics of this compound, detailing its mechanism of action, the signaling pathways involved, and the experimental methodologies used to elucidate these properties. Quantitative data from key studies are summarized, and the underlying cellular and molecular interactions are visualized through signaling pathway and experimental workflow diagrams. This document serves as a detailed resource for researchers and professionals engaged in cardiovascular drug discovery and development.
Introduction
This compound is a β-adrenergic receptor partial agonist with a multifaceted pharmacological profile that includes coronary and peripheral vasodilation.[1][2] Its ability to relax vascular smooth muscle contributes to its anti-anginal effects by improving myocardial oxygen supply and reducing cardiac workload.[1][3] Understanding the intricate mechanisms of this compound's vasodilatory action is crucial for its potential therapeutic applications and for the development of novel cardiovascular drugs. This guide synthesizes the available scientific literature to present a detailed overview of the vasodilatory properties of this compound.
Mechanism of Action
The primary vasodilatory effect of this compound is mediated through its interaction with β-adrenergic receptors on vascular smooth muscle cells.[3][4] As a partial agonist, this compound exhibits both stimulatory and inhibitory effects on these receptors, leading to a complex pharmacological response.[2][5]
At lower concentrations, this compound acts as a β-adrenoceptor stimulant, initiating a signaling cascade that results in vasodilation.[6] However, at higher concentrations, it displays a non-specific spasmolytic effect that is not mediated by β-adrenoceptors, suggesting the involvement of other mechanisms, such as interference with calcium transport.[6]
β-Adrenergic Receptor Signaling Pathway
The activation of β-adrenergic receptors by this compound in vascular smooth muscle cells triggers a well-defined signaling pathway leading to relaxation.
Caption: β-Adrenergic signaling pathway of this compound-induced vasodilation.
Potential Role of Calcium Channel Blockade
At concentrations exceeding 20 μg/ml, this compound has been observed to inhibit spontaneous myogenic activity in a manner similar to calcium inhibitors like iproveratril.[6] This suggests that at higher doses, this compound may directly affect calcium transport across the vascular smooth muscle cell membrane, contributing to its vasodilatory effect. However, further quantitative studies are required to fully elucidate this mechanism.
Quantitative Data on Vasodilatory Effects
The following tables summarize the quantitative data available on the vasodilatory and related hemodynamic effects of this compound.
| Parameter | Value | Species/Model | Reference |
| In Vitro Vasodilatory Effects | |||
| Concentration for inhibition of spontaneous myogenic activity in rat portal vein | 0.01-1.0 μg/ml | Rat (isolated portal vein) | [6] |
| Concentration for spasmolytic effect (non-β-adrenoceptor mediated) | >20 μg/ml | Rat (isolated portal vein) | [6] |
| In Vivo Hemodynamic Effects | |||
| Change in Peripheral Vascular Resistance (Isoprenaline 2.73 µ g/min ) | -50% (before this compound) | Human (healthy volunteers) | [5] |
| Change in Peripheral Vascular Resistance (Isoprenaline 6.16 µ g/min ) | -63% (before this compound) | Human (healthy volunteers) | [5] |
| Change in Peripheral Vascular Resistance (Isoprenaline 2.73 µ g/min ) | -31% (after 8 mg this compound IV) | Human (healthy volunteers) | [5] |
| Change in Peripheral Vascular Resistance (Isoprenaline 6.16 µ g/min ) | -50% (after 8 mg this compound IV) | Human (healthy volunteers) | [5] |
Experimental Protocols
This section details the methodologies for key experiments used to investigate the vasodilatory properties of this compound.
Isolated Tissue Bath experiments for Vasodilation Assessment
This in vitro method is fundamental for characterizing the direct effects of a substance on vascular smooth muscle tone.
Caption: Experimental workflow for isolated tissue bath vasodilation assay.
Detailed Methodology:
-
Tissue Preparation: A segment of a blood vessel, such as the thoracic aorta from a rat, is carefully dissected and cleaned of adherent connective tissue. The vessel is then cut into rings of a specific length (e.g., 2-3 mm).
-
Mounting: The aortic rings are mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and continuously aerated with a gas mixture (e.g., 95% O2, 5% CO2). The rings are connected to an isometric force transducer to record changes in tension.
-
Equilibration: The mounted tissues are allowed to equilibrate for a period (e.g., 60-90 minutes) under an optimal resting tension, which is determined experimentally.
-
Pre-contraction: To study the relaxant effects, the vascular rings are first contracted with a vasoconstrictor agent. Commonly used agents include phenylephrine (an α1-adrenergic agonist) or a high concentration of potassium chloride (KCl).
-
Drug Administration: Once a stable contraction plateau is reached, cumulative concentrations of this compound are added to the organ bath.
-
Data Acquisition: The changes in isometric tension are continuously recorded.
-
Data Analysis: The relaxation induced by each concentration of this compound is expressed as a percentage of the pre-contraction tension. A dose-response curve is then constructed to determine the potency (EC50) and efficacy (Emax) of this compound as a vasodilator.
Investigation of Endothelium-Dependent Vasodilation
To determine the role of the endothelium in this compound's vasodilatory effect, experiments are performed on both endothelium-intact and endothelium-denuded vascular rings.
Caption: Workflow for investigating endothelium-dependent vasodilation.
Methodological Variation:
-
Endothelium Denudation: The endothelium can be mechanically removed by gently rubbing the intimal surface of the vascular ring with a fine wire or wooden stick.
-
Functional Confirmation: Successful removal of the endothelium is confirmed by the absence of a relaxation response to an endothelium-dependent vasodilator, such as acetylcholine.
-
Inhibitors: To further probe the involvement of endothelium-derived relaxing factors, inhibitors of nitric oxide synthase (e.g., L-NAME) can be used in endothelium-intact rings.
Conclusion
This compound exhibits significant vasodilatory properties, primarily through its partial agonist activity at β-adrenergic receptors, leading to an increase in intracellular cAMP and subsequent relaxation of vascular smooth muscle. At higher concentrations, a secondary mechanism, possibly involving the inhibition of calcium influx, may contribute to its effects. The methodologies outlined in this guide provide a framework for the continued investigation of this compound and the development of new vasodilator agents. Further research is warranted to obtain more precise quantitative data, such as EC50 and Emax values in various vascular beds, and to definitively elucidate the role of calcium channels in its mechanism of action.
References
- 1. [Mechanism of action of this compound as a partial beta receptor agonist] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Vascular smooth muscle relaxation mediated by nitric oxide donors: a comparison with acetylcholine, nitric oxide andnitroxyl ion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Calcium antagonists. Pharmacodynamic effects and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Influence of the nature of pre-contraction on the responses to commonly employed vasodilator agents in rat-isolated aortic rings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Vascular smooth muscle contraction and relaxation: pathways and chemical modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CV Pharmacology | Beta-Adrenoceptor Agonists (β-agonists) [cvpharmacology.com]
Oxyfedrine's Role in Inhibiting Aldehyde Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxyfedrine, a known vasodilator, has been identified as a potent inhibitor of aldehyde dehydrogenase (ALDH) enzymes. This technical guide delves into the core mechanisms of this compound's inhibitory action on aldehyde metabolism, its implications in cancer therapy, and the experimental validation of its effects. By presenting quantitative data, detailed experimental protocols, and visual representations of the underlying pathways, this document serves as a comprehensive resource for researchers and professionals in drug development. The central finding is that this compound's ability to suppress ALDH activity leads to the accumulation of cytotoxic aldehydes, thereby sensitizing cancer cells to therapies that induce oxidative stress.
Introduction
Aldehyde dehydrogenases (ALDHs) are a superfamily of enzymes crucial for the detoxification of endogenous and exogenous aldehydes. These reactive molecules can cause significant cellular damage if not efficiently metabolized. In the context of cancer, certain ALDH isoenzymes are overexpressed and contribute to therapeutic resistance. Therefore, the inhibition of ALDH presents a promising strategy to enhance the efficacy of anti-cancer treatments.
This compound, a drug previously used for cardiovascular conditions, has been repurposed as an ALDH inhibitor.[1] Its mechanism of action involves a unique structural motif that facilitates the covalent inhibition of ALDH enzymes. This guide provides an in-depth analysis of this compound's role in modulating aldehyde metabolism, with a particular focus on its synergistic effects with glutathione (B108866) (GSH)-depleting agents in cancer cells.
Mechanism of Action: Covalent Inhibition of ALDH
This compound's inhibitory effect on ALDH stems from its chemical structure. It contains an aromatic ketone and an amine motif. This structure undergoes a β-elimination reaction, which generates a reactive vinyl ketone intermediate. This intermediate then covalently binds to the ALDH enzyme, leading to its irreversible inhibition. This covalent modification effectively blocks the enzyme's catalytic activity, preventing the oxidation of aldehydes.
The proposed mechanism of covalent inhibition is illustrated in the signaling pathway diagram below.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro studies on the effect of this compound on cancer cells. The data is primarily extracted from the study by Otsuki et al. (2020).
Table 1: Effect of this compound on ALDH Activity in Cancer Cell Lines
| Cell Line | Treatment | Concentration (µM) | Duration (h) | ALDH Activity (% of Control) |
| HCT116 | This compound | 50 | 48 | Significantly Suppressed |
| HSC-4 | This compound | 50 | 48 | Significantly Suppressed |
Table 2: Effect of this compound in Combination with GSH-Depleting Agents on Intracellular Glutathione (GSH) Levels
| Cell Line | Treatment | Concentration (µM) | Duration (h) | Intracellular GSH (% of Control) |
| HCT116 | SSZ | 400 | 48 | ~40% |
| HCT116 | BSO | 100 | 48 | ~20% |
| HCT116 | This compound | 50 | 48 | ~100% |
| HCT116 | SSZ + this compound | 400 + 50 | 48 | ~20% |
| HSC-4 | SSZ | 400 | 48 | ~50% |
| HSC-4 | BSO | 100 | 48 | ~30% |
| HSC-4 | This compound | 50 | 48 | ~100% |
| HSC-4 | SSZ + this compound | 400 + 50 | 48 | ~25% |
| SSZ: Sulfasalazine, BSO: Buthionine sulfoximine |
Table 3: Effect of this compound in Combination with GSH-Depleting Agents on 4-Hydroxynonenal (4-HNE) Abundance
| Cell Line | Treatment | Concentration (µM) | Duration (h) | 4-HNE Abundance |
| HCT116 | Control | - | 48 | Baseline |
| HCT116 | SSZ | 400 | 48 | Little to no increase |
| HCT116 | BSO | 100 | 48 | Little to no increase |
| HCT116 | This compound | 50 | 48 | Little to no increase |
| HCT116 | SSZ + this compound | 400 + 50 | 48 | Marked intracellular accumulation |
| HCT116 | BSO + this compound | 100 + 50 | 48 | Marked intracellular accumulation |
| HSC-4 | Control | - | 48 | Baseline |
| HSC-4 | SSZ | 400 | 48 | Little to no increase |
| HSC-4 | BSO | 100 | 48 | Little to no increase |
| HSC-4 | This compound | 50 | 48 | Little to no increase |
| HSC-4 | SSZ + this compound | 400 + 50 | 48 | Marked intracellular accumulation |
| HSC-4 | BSO + this compound | 100 + 50 | 48 | Marked intracellular accumulation |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the study of this compound's effect on aldehyde metabolism.
Cell Culture
-
Cell Lines: Human colon cancer cell line HCT116 and human squamous cell carcinoma line HSC-4.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
ALDH Activity Assay
This protocol is based on commercially available kits that measure ALDH activity.
-
Principle: The assay utilizes a fluorescent substrate that is converted by ALDH into a fluorescent product that is retained within the cell. The fluorescence intensity is proportional to the ALDH activity.
-
Reagents:
-
ALDH activity assay kit (e.g., ALDEFLUOR™ kit).
-
Assay buffer.
-
ALDH substrate (e.g., BAAA - BODIPY®-aminoacetaldehyde).
-
ALDH inhibitor (e.g., DEAB - diethylaminobenzaldehyde) for control.
-
-
Procedure:
-
Harvest cells and prepare a single-cell suspension in the assay buffer at a concentration of 1 x 10^6 cells/mL.
-
To the "test" tube, add the activated ALDH substrate to the cell suspension.
-
To the "control" tube, add the ALDH inhibitor (DEAB) followed by the activated ALDH substrate.
-
Incubate both tubes at 37°C for 30-60 minutes, protected from light.
-
After incubation, centrifuge the cells and resuspend them in ice-cold assay buffer.
-
Analyze the fluorescence of the cell suspension using a flow cytometer. The ALDH-positive population is identified by comparing the fluorescence of the "test" sample with the "control" sample.
-
Intracellular Glutathione (GSH) Measurement
-
Principle: This assay is based on the reaction of a fluorescent probe with GSH, leading to a measurable increase in fluorescence.
-
Reagents:
-
GSH-Glo™ Glutathione Assay kit or similar.
-
Lysis buffer.
-
Luciferin (B1168401) generation reagent.
-
Luciferase detection reagent.
-
-
Procedure:
-
Plate cells in a 96-well plate and treat with compounds as required.
-
After treatment, lyse the cells.
-
Add the luciferin generation reagent, which contains a substrate that reacts with GSH to produce luciferin.
-
Incubate at room temperature.
-
Add the luciferase detection reagent, which contains luciferase enzyme that catalyzes the reaction of luciferin to produce light.
-
Measure the luminescence using a plate reader. The light output is proportional to the amount of GSH in the sample.
-
4-Hydroxynonenal (4-HNE) Abundance Assay
-
Principle: The level of 4-HNE, a marker of lipid peroxidation, can be quantified using an enzyme-linked immunosorbent assay (ELISA).
-
Reagents:
-
4-HNE ELISA kit.
-
Cell lysis buffer.
-
Coating buffer.
-
Wash buffer.
-
Blocking buffer.
-
Primary antibody against 4-HNE adducts.
-
HRP-conjugated secondary antibody.
-
Substrate solution (e.g., TMB).
-
Stop solution.
-
-
Procedure:
-
Lyse the treated cells and determine the protein concentration of the lysates.
-
Coat a 96-well plate with the cell lysates overnight at 4°C.
-
Wash the plate and block non-specific binding sites.
-
Add the primary antibody against 4-HNE and incubate.
-
Wash the plate and add the HRP-conjugated secondary antibody.
-
Incubate, then wash the plate thoroughly.
-
Add the substrate solution and incubate until color develops.
-
Add the stop solution and measure the absorbance at the appropriate wavelength using a microplate reader.
-
The absorbance is proportional to the amount of 4-HNE adducts in the sample.
-
Synergistic Anti-Cancer Effect
The inhibition of ALDH by this compound, when combined with agents that deplete intracellular glutathione (GSH), leads to a synergistic anti-cancer effect. GSH is a major cellular antioxidant that plays a key role in detoxifying reactive oxygen species (ROS) and electrophilic compounds like 4-HNE.
The dual inhibition of ALDH and GSH synthesis creates a scenario where cancer cells are unable to cope with the increased levels of cytotoxic aldehydes, leading to cell death. This synergistic relationship is a promising avenue for developing novel cancer therapies.
Conclusion and Future Directions
This compound has emerged as a significant inhibitor of aldehyde metabolism through its covalent modification of ALDH enzymes. This action, particularly when combined with the depletion of cellular glutathione, leads to the accumulation of toxic aldehydes and subsequent cancer cell death. The data and protocols presented in this guide provide a solid foundation for further research into the therapeutic potential of this compound.
Future research should focus on:
-
Determining the specific IC50 and Ki values of this compound for various ALDH isoenzymes.
-
Investigating the in vivo efficacy and safety profile of this compound in combination with other anti-cancer agents in various cancer models.
-
Exploring the potential of this compound to overcome resistance to conventional chemotherapies and radiotherapies.
By elucidating the intricate details of this compound's role in aldehyde metabolism, the scientific community can pave the way for innovative and more effective cancer treatment strategies.
References
Oxyfedrine as a Novel Sensitizer in Cancer Therapy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The landscape of cancer therapy is continually evolving, with a significant focus on strategies to overcome therapeutic resistance. This technical guide explores the promising potential of oxyfedrine, a vasodilator, as a sensitizing agent in cancer treatment. Groundbreaking research has identified this compound as a potent inhibitor of aldehyde dehydrogenase (ALDH), an enzyme crucial for detoxifying cytotoxic aldehydes. By inhibiting ALDH, this compound triggers the accumulation of toxic aldehydes like 4-hydroxynonenal (B163490) (4-HNE) within cancer cells. This accumulation leads to severe oxidative stress and cell death, particularly when combined with agents that deplete glutathione (B108866) (GSH), such as the xCT inhibitor sulfasalazine (B1682708) (SSZ) or radiation therapy. This guide provides an in-depth analysis of the underlying mechanisms, quantitative data from key experiments, detailed experimental protocols, and visual representations of the critical signaling pathways and workflows.
Mechanism of Action: A Dual-Threat Approach
This compound's efficacy as a cancer therapy sensitizer (B1316253) stems from its ability to inhibit ALDH activity.[1][2][3][4] This inhibition becomes profoundly cytotoxic when coupled with the depletion of GSH, a major cellular antioxidant that protects cancer cells from oxidative damage.[1][2][3]
The proposed mechanism involves a two-pronged attack on the cancer cell's redox homeostasis:
-
GSH Depletion: Therapies like sulfasalazine (an inhibitor of the cystine-glutamate antiporter xCT) or radiation reduce the intracellular levels of GSH.[1][2] This depletion impairs the cell's ability to neutralize reactive oxygen species (ROS) and detoxify harmful compounds.
-
ALDH Inhibition by this compound: this compound covalently inhibits ALDH enzymes.[1][2][3] ALDH is responsible for metabolizing cytotoxic aldehydes, such as 4-HNE, which are byproducts of lipid peroxidation caused by ROS.
-
Synergistic Cytotoxicity: The simultaneous depletion of GSH and inhibition of ALDH leads to a massive accumulation of 4-HNE.[1][2][3] This buildup of toxic aldehydes induces catastrophic oxidative stress, leading to cancer cell death.[1][2][3]
This synergistic interaction provides a strong rationale for repurposing this compound as an adjuvant in cancer therapies that induce GSH depletion.[1][2][3]
Signaling Pathway Diagram
Caption: Mechanism of this compound's Sensitizing Effect in Cancer Therapy.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro and in vivo studies, demonstrating the efficacy of this compound in combination with GSH-depleting agents.
Table 1: In Vivo Tumor Growth Inhibition
| Treatment Group | Mean Tumor Volume (mm³) | Mean Tumor Weight (g) |
| Control | ~1200 | ~1.2 |
| This compound (OXY) alone | No significant effect | No significant effect |
| Sulfasalazine (SSZ) alone | No significant effect | No significant effect |
| OXY + SSZ | Significantly reduced | Significantly reduced |
Note: Based on studies in HCT116 tumor xenografts, which are resistant to SSZ monotherapy. The combination therapy showed a marked limitation in tumor growth.[1]
Table 2: In Vitro Effects on Glutathione Levels
| Cell Line | Treatment | Relative Intracellular GSH Content |
| HCT116 | Control | 1.0 |
| Radiation (4-10 Gy) | Decreased | |
| HSC-4 | Control | 1.0 |
| Radiation (4-10 Gy) | Decreased |
Note: Radiation treatment induces a dose-dependent depletion of intracellular GSH.[1]
Detailed Experimental Protocols
This section provides an overview of the methodologies used in the pivotal studies investigating this compound's role as a cancer therapy sensitizer.
Cell Culture and Reagents
-
Cell Lines: HCT116 (human colon cancer) and HSC-4 (human oral squamous cell carcinoma) cells were utilized.
-
Culture Conditions: Cells were maintained in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ atmosphere.
-
Reagents: this compound was obtained from Alfa Chemistry. Sulfasalazine (SSZ) and buthionine sulfoximine (B86345) (BSO) were sourced from Santa Cruz Biotechnology.
ALDH Activity Assay
-
Cells were seeded in 96-well plates.
-
After 24 hours, cells were treated with varying concentrations of this compound.
-
ALDH activity was measured using the ALDEFLUOR™ Kit (STEMCELL Technologies) according to the manufacturer's instructions.
-
Fluorescence was quantified using a plate reader to determine the level of ALDH activity.
Measurement of Intracellular 4-HNE Accumulation
-
Cells were cultured on coverslips in 12-well plates.
-
Cells were treated with this compound, SSZ, or a combination of both.
-
Following treatment, cells were fixed with 4% paraformaldehyde.
-
Immunocytochemistry was performed using an anti-4-HNE antibody.
-
Fluorescence microscopy was used to visualize and quantify the intracellular accumulation of 4-HNE.
In Vivo Tumor Xenograft Studies
-
Animal Model: Male BALB/c nude mice were used.
-
Tumor Cell Implantation: HCT116 cells were subcutaneously injected into the flank of each mouse.
-
Treatment Regimen: Once tumors reached a palpable size, mice were randomly assigned to four groups: vehicle control, this compound alone, SSZ alone, and this compound + SSZ. Treatments were administered orally.
-
Tumor Measurement: Tumor volume was measured every two days using calipers and calculated using the formula: (length × width²) / 2.
-
Endpoint Analysis: At the end of the study, mice were euthanized, and tumors were excised and weighed. Immunohistochemical analysis was performed on tumor tissues to assess 4-HNE accumulation.
Experimental Workflow Diagram
References
- 1. scienceopen.com [scienceopen.com]
- 2. Vasodilator this compound inhibits aldehyde metabolism and thereby sensitizes cancer cells to xCT-targeted therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vasodilator this compound inhibits aldehyde metabolism and thereby sensitizes cancer cells to xCT‐targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
In-Depth Analysis of Oxyfedrine's Pharmacokinetics and Bioavailability: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Oxyfedrine acts as a partial agonist at β-adrenergic receptors, leading to an increase in coronary blood flow and myocardial oxygen supply without a significant increase in cardiac workload. Its clinical efficacy is intrinsically linked to its pharmacokinetic properties, which govern its absorption, distribution, metabolism, and excretion (ADME). This document delves into these critical aspects to provide an in-depth understanding for researchers and drug development professionals.
Pharmacokinetic Profile of this compound
The pharmacokinetic parameters of this compound have been characterized, providing insights into its behavior within the human body. The key quantitative data are summarized in the tables below.
Bioavailability and Absorption
This compound exhibits good oral absorption, as evidenced by its high oral bioavailability.
Table 1: Bioavailability of this compound
| Parameter | Value | Citation |
| Oral Bioavailability | 85% | [1] |
Distribution
Following absorption, this compound is extensively distributed in the body and shows a very high affinity for plasma proteins.
Table 2: Distribution Characteristics of this compound
| Parameter | Value | Citation |
| Plasma Protein Binding | Almost 100% | [1] |
Metabolism
The primary metabolic pathway for this compound is N-dealkylation, leading to the formation of its major active metabolite, norephedrine.
Table 3: Metabolism of this compound
| Major Active Metabolite | Metabolic Reaction | Citation |
| Norephedrine | N-dealkylation | [1] |
Excretion
This compound and its metabolites are primarily eliminated from the body via the kidneys.
Table 4: Excretion of this compound
| Parameter | Value | Citation |
| Elimination Half-Life | 4.2 hours | [1] |
| Route of Excretion | Urine (active metabolites) | [1] |
| Percentage of Active Metabolites Excreted in Urine | 90% | [1] |
| Percentage of Norephedrine in Excreted Active Metabolites | 75% - 100% | [1] |
Experimental Protocols (Putative)
While the original detailed experimental protocols for the determination of the aforementioned pharmacokinetic parameters are not available in the reviewed literature, this section outlines the standard methodologies typically employed in such studies.
Bioavailability Study (Hypothetical Protocol)
A typical study to determine the absolute oral bioavailability of this compound would likely involve a crossover design with healthy volunteers.
-
Subjects: A cohort of healthy adult volunteers, screened for normal renal and hepatic function.
-
Study Design: A randomized, two-period, crossover study.
-
Treatments:
-
Oral Administration: A single oral dose of an this compound formulation (e.g., tablet or solution).
-
Intravenous Administration: A single intravenous infusion of a sterile this compound solution over a short period.
-
-
Washout Period: A sufficient time between the two periods to ensure complete washout of the drug from the system.
-
Blood Sampling: Serial blood samples collected at predefined time points before and after drug administration (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours).
-
Sample Processing: Plasma separated from blood samples and stored frozen until analysis.
-
Bioanalytical Method: A validated, sensitive, and specific analytical method, such as High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS), would be used to quantify this compound concentrations in plasma samples.
-
Pharmacokinetic Analysis: The plasma concentration-time data would be used to calculate pharmacokinetic parameters, including the Area Under the Curve (AUC) for both oral and intravenous routes. Absolute bioavailability (F) would be calculated using the formula: F = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral).
Metabolism and Excretion Study (Hypothetical Protocol)
To investigate the metabolism and excretion of this compound, a study would likely involve the administration of a labeled form of the drug.
-
Subjects: A small group of healthy volunteers.
-
Treatment: A single oral dose of radiolabeled this compound (e.g., ¹⁴C-Oxyfedrine).
-
Sample Collection: Urine and feces collected at regular intervals over a period sufficient to account for the majority of the excreted radioactivity (e.g., up to 5-7 days). Blood samples would also be collected to characterize the plasma pharmacokinetics of the parent drug and its metabolites.
-
Sample Analysis:
-
Total Radioactivity: Measurement of total radioactivity in urine, feces, and plasma samples using liquid scintillation counting.
-
Metabolite Profiling: Chromatographic separation (e.g., HPLC) of plasma and urine samples followed by detection of radioactive peaks.
-
Metabolite Identification: Structural elucidation of the metabolites using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
-
-
Data Analysis: Calculation of the percentage of the administered dose excreted in urine and feces, and determination of the relative abundance of the parent drug and each metabolite.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the metabolic pathway of this compound and a generalized workflow for a human bioavailability study.
Conclusion
This compound is a well-absorbed oral drug with a high degree of plasma protein binding and a relatively short elimination half-life. Its primary metabolic fate is conversion to the active metabolite norephedrine, which is then excreted in the urine. While the key pharmacokinetic parameters are established, the absence of detailed, publicly available experimental protocols from human studies represents a knowledge gap. The hypothetical protocols and workflows presented in this guide are based on standard pharmaceutical research practices and are intended to provide a framework for future research and development activities related to this compound and its analogs. Further studies employing modern bioanalytical techniques would be invaluable to refine our understanding of the pharmacokinetics of this compound.
References
An In-Depth Technical Guide to the Positive Chronotropic and Inotropic Effects of Oxyfedrine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxyfedrine, a sympathomimetic amine, exerts significant positive chronotropic and inotropic effects on the myocardium. This technical guide provides a comprehensive overview of the molecular mechanisms, quantitative physiological effects, and experimental methodologies used to characterize the cardiac actions of this compound. As a partial agonist at β-adrenergic receptors, this compound's unique pharmacological profile, which combines cardiac stimulation with coronary vasodilation, has been a subject of interest in cardiovascular research. This document synthesizes key findings to serve as a resource for professionals in drug discovery and development.
Mechanism of Action: β-Adrenergic Stimulation
This compound's primary mechanism of action involves its interaction with β-adrenergic receptors, predominantly the β1 subtype found in cardiac tissue.[1][2] Unlike full agonists, this compound is a partial agonist, meaning it binds to the receptor and elicits a response that is submaximal compared to endogenous catecholamines like epinephrine (B1671497) and norepinephrine.[3][4] This partial agonism is a key feature of its pharmacological profile.
The binding of this compound to β1-adrenergic receptors initiates a cascade of intracellular signaling events. This process begins with the activation of a stimulatory G-protein (Gs), which in turn stimulates the enzyme adenylyl cyclase.[1][2] Adenylyl cyclase catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of protein kinase A (PKA).[1]
PKA plays a central role in mediating the cardiac effects of this compound by phosphorylating several key proteins:
-
L-type Calcium Channels: Phosphorylation of these channels increases their probability of opening, leading to an enhanced influx of calcium ions (Ca2+) into the cardiomyocyte during the action potential.[1]
-
Phospholamban: Phosphorylation of phospholamban relieves its inhibitory effect on the sarcoplasmic reticulum Ca2+-ATPase (SERCA2a). This results in increased reuptake of Ca2+ into the sarcoplasmic reticulum, leading to a larger intracellular calcium store for subsequent contractions.
-
Troponin I: Phosphorylation of troponin I decreases the sensitivity of the myofilaments to Ca2+, which contributes to faster relaxation (lusitropy).
The net effect of this signaling cascade is an increase in the force of myocardial contraction (positive inotropy) and an acceleration of the heart rate (positive chronotropy).
References
- 1. Age-dependence of the chronotropic response to noradrenaline, acetylcholine and transmural stimulation in isolated rabbit atria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effect of prolonged treatment with this compound on intracellular potentials and on other features of cardiac function in rabbits and guinea-pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methods for the Isolation, Culture, and Functional Characterization of Sinoatrial Node Myocytes from Adult Mice - Vector Biolabs [vectorbiolabs.com]
- 4. [Mechanism of action of this compound as a partial beta receptor agonist] - PubMed [pubmed.ncbi.nlm.nih.gov]
Initial Clinical Studies on Oxyfedrine in Cardiology: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Foreword
Oxyfedrine, a partial β-adrenoceptor agonist, has been the subject of several clinical investigations for its potential therapeutic applications in cardiology, primarily in the management of angina pectoris and myocardial infarction.[1][2] This technical guide synthesizes the findings from initial clinical studies, presenting quantitative data, detailed experimental protocols, and a visualization of its proposed mechanism of action. The information is intended to provide a comprehensive overview for researchers, scientists, and professionals involved in drug development.
Mechanism of Action
This compound primarily functions as a vasodilator and a β-adrenergic agonist.[3][4] Its therapeutic effects are attributed to its ability to improve myocardial metabolism, allowing the heart to better withstand hypoxic conditions, and to exert positive chronotropic and inotropic effects without precipitating angina pectoris.[1][5] The drug stimulates β-adrenergic receptors, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). This elevation in cAMP has two main consequences: vasodilation through the relaxation of vascular smooth muscle cells and increased myocardial contractility.[4] This dual action helps to enhance blood flow and oxygen delivery to the myocardium.[3]
Signaling Pathway
The proposed signaling pathway for this compound's action on cardiomyocytes is initiated by its binding to β-adrenergic receptors. This interaction activates a cascade of intracellular events, as depicted in the following diagram.
Clinical Data on Hemodynamic and Myocardial Effects
Initial clinical studies have provided quantitative insights into the effects of this compound on various cardiovascular parameters. The following tables summarize the key findings from these studies.
Effects on Myocardial Blood Flow in Coronary Artery Disease
A study by Kaski et al. (1991) investigated the effects of intravenous this compound on regional myocardial blood flow in patients with chronic stable angina and documented coronary artery disease.[6]
| Parameter | Baseline (mean ± SD) | Post-Oxyfedrine (mean ± SD) | Percentage Change | p-value |
| Myocardial Blood Flow (Stenotic Vessels) | 0.90 ± 0.15 ml/g/min | 1.20 ± 0.31 ml/g/min | +25% | p = 0.002 |
| Myocardial Blood Flow (Normal Vessels) | 1.08 ± 0.19 ml/g/min | 1.38 ± 0.49 ml/g/min | +22% | p < 0.05 |
Hemodynamic Effects in Acute Myocardial Infarction
Rettig et al. (1978) studied the hemodynamic effects of intravenous this compound in patients with acute transmural myocardial infarction.[7] While many parameters like cardiac rate and systemic arterial blood pressure remained largely unchanged, the following were significantly affected:
| Parameter | Effect |
| Mean Pulmonary Artery Pressure | Persistent significant decrease |
| Diastolic Pulmonary Artery Pressure | Persistent significant decrease |
| Pulmonary Capillary Pressure | Persistent significant decrease |
Interaction with Isoprenaline in Healthy Volunteers
A study in healthy volunteers explored this compound's partial agonist activity by observing its effect on the hemodynamic response to Isoprenaline. The following table presents the percentage changes from baseline induced by two doses of Isoprenaline, both before and after the administration of an 8 mg intravenous bolus of this compound.
| Hemodynamic Parameter | Isoprenaline 2.73 µ g/min | Isoprenaline 6.16 µ g/min |
| Before this compound | After this compound | |
| Heart Rate | +33% | +19% |
| Cardiac Output | +90% | +30% |
| Systolic Blood Pressure | +16% | +6% |
| Stroke Volume | +42% | +10% |
| Peripheral Vascular Resistance | -50% | -31% |
| Cardiac Work | +86% | +19% |
Experimental Protocols
The following sections detail the methodologies employed in the key clinical studies cited in this guide.
Myocardial Blood Flow Study Protocol
The workflow for the study on regional myocardial blood flow by Kaski et al. (1991) is outlined below.[6]
Hemodynamic Effects in Acute MI Study Protocol
The study by Rettig et al. (1978) on patients with acute myocardial infarction followed a specific protocol for drug administration and monitoring.[7]
Concluding Remarks
The initial clinical studies on this compound suggest a potential role in the management of cardiac conditions characterized by myocardial ischemia. Its dual mechanism of action, combining vasodilation with a positive inotropic effect, appears to improve myocardial blood flow without significantly altering heart rate or systemic blood pressure in certain patient populations.[6][7] The presented quantitative data and experimental protocols provide a foundational understanding for further research and development in this area. It is important to note that while these early studies are informative, more extensive, contemporary clinical trials would be necessary to fully establish the safety and efficacy of this compound in modern cardiology practice.
References
- 1. [Mechanism of action of this compound as a partial beta receptor agonist] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of this compound on regional myocardial blood flow in patients with coronary artery disease [ouci.dntb.gov.ua]
- 3. Comparison of this compound and atenolol in angina pectoris--a double-blind study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is this compound Hydrochloride used for? [synapse.patsnap.com]
- 5. The haemodynamic effects of prolonged oral administration of this compound, a partial agonist at β-adrenoceptors: Comparison with propranolol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of this compound on regional myocardial blood flow in patients with coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Effects of this compound on haemodynamics in patients with acute myocardial infarction (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dual Personality of Oxyfedrine: An In-depth Analysis of its Interaction with α-Adrenergic Receptors at High Concentrations
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Oxyfedrine, a sympathomimetic agent primarily classified as a β-adrenergic receptor partial agonist, exhibits a complex pharmacological profile at elevated concentrations. This guide delves into the often-overlooked interaction of this compound with α-adrenergic receptors, a phenomenon that significantly contributes to its overall physiological effects. While its β-adrenergic activity is well-documented, its engagement with α-adrenergic receptors, manifesting as partial agonism or antagonism, presents a nuanced mechanism of action. This document provides a comprehensive overview of the available data, details relevant experimental protocols for studying these interactions, and visualizes the intricate signaling pathways involved. Understanding this dual adrenergic activity is paramount for the precise therapeutic application of this compound and the development of novel, more selective adrenergic modulators.
Introduction
This compound is a synthetic sympathomimetic amine that has been used clinically for its vasodilatory and positive inotropic effects, particularly in the context of cardiovascular diseases. Its primary mechanism of action is attributed to its partial agonist activity at β-adrenergic receptors. However, emerging evidence indicates that at higher, pharmacologically relevant concentrations, this compound also interacts with α-adrenergic receptors.[1] This interaction is not straightforward and can manifest as either partial agonism or antagonism, depending on the specific receptor subtype and tissue context.
The α-adrenergic receptors, broadly classified into α1 and α2 subtypes, are critical regulators of vascular tone, neurotransmitter release, and various other physiological processes.[2][3] this compound's engagement with these receptors can therefore lead to a complex interplay of physiological responses that may either complement or counteract its β-adrenergic effects. This technical guide aims to provide a detailed examination of this lesser-known aspect of this compound's pharmacology, offering valuable insights for researchers and clinicians in the fields of pharmacology, drug discovery, and cardiovascular medicine.
Quantitative Analysis of Adrenergic Receptor Interactions
Direct quantitative data on the binding affinity of this compound for α-adrenergic receptor subtypes is limited in publicly available literature. However, valuable insights can be gleaned from studies on its major active metabolite, norephedrine (B3415761), and other structurally related compounds like ephedrine (B3423809) alkaloids. These compounds have been shown to possess antagonist activity at α-adrenergic receptors. The following table summarizes the binding affinities (Ki values) for norephedrine at human α1 and α2-adrenergic receptor subtypes, providing a proxy for understanding the potential α-adrenergic interactions of this compound.
Table 1: Binding Affinities (Ki) of Norephedrine for Human α-Adrenergic Receptor Subtypes
| Compound | Receptor Subtype | Ki (nM) |
| Norephedrine | α1A | 1,200 |
| α1B | 2,500 | |
| α1D | 800 | |
| α2A | 700 | |
| α2B | 1,500 | |
| α2C | 900 |
Data derived from studies on ephedrine alkaloids and presented as a comparative reference.[4]
Experimental Protocols
To elucidate the interaction of this compound with α-adrenergic receptors, several key experimental methodologies can be employed. These protocols are fundamental for determining binding affinities and functional activities.
Radioligand Displacement Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound (e.g., this compound) by measuring its ability to displace a radiolabeled ligand that has a known high affinity for the receptor.
Objective: To quantify the affinity of this compound for α1 and α2-adrenergic receptor subtypes.
Materials:
-
Cell membranes prepared from cell lines stably expressing the human α1A, α1B, α1D, α2A, α2B, or α2C-adrenergic receptor.
-
Radioligands: [³H]-Prazosin (for α1 subtypes) or [³H]-Yohimbine (for α2 subtypes).
-
Unlabeled this compound hydrochloride.
-
Incubation buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the target receptor in a lysis buffer and isolate the membrane fraction by differential centrifugation.
-
Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of unlabeled this compound.
-
Incubation: Incubate the mixture at a specific temperature (e.g., 25°C) for a predetermined time (e.g., 60 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold incubation buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. The IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) is determined and converted to a Ki value using the Cheng-Prusoff equation.
Functional Assays: Calcium Mobilization for α1-Adrenergic Receptors
Activation of α1-adrenergic receptors leads to an increase in intracellular calcium. This assay measures this functional response to determine if this compound acts as an agonist or antagonist.
Objective: To assess the functional activity of this compound at α1-adrenergic receptors.
Materials:
-
A cell line stably expressing a human α1-adrenergic receptor subtype and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
This compound hydrochloride.
-
A known α1-adrenergic agonist (e.g., Phenylephrine).
-
A known α1-adrenergic antagonist (e.g., Prazosin).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
A fluorescence plate reader.
Procedure:
-
Cell Preparation: Plate the cells in a 96-well plate and allow them to adhere.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye.
-
Agonist Mode: Add increasing concentrations of this compound to the cells and measure the change in fluorescence over time. An increase in fluorescence indicates agonist activity.
-
Antagonist Mode: Pre-incubate the cells with increasing concentrations of this compound for a specific period before adding a fixed concentration of a known α1-agonist (e.g., Phenylephrine). A decrease in the agonist-induced fluorescence signal indicates antagonist activity.
-
Data Analysis: For agonist activity, plot the fluorescence change against the this compound concentration to determine the EC50 value. For antagonist activity, plot the inhibition of the agonist response against the this compound concentration to determine the IC50 value.
Signaling Pathways
The interaction of this compound with α-adrenergic receptors at high concentrations triggers specific intracellular signaling cascades. The following diagrams illustrate the canonical pathways for α1 and α2-adrenergic receptors.
α1-Adrenergic Receptor Signaling Pathway
Activation of α1-adrenergic receptors, which are coupled to Gq proteins, initiates a cascade leading to smooth muscle contraction and other cellular responses.[4][5]
References
- 1. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 2. Competitive Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
- 3. Pitt Cardiology | Adrenergics [pittmedcardio.com]
- 4. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 5. Alpha 2A-adrenergic receptor signaling underlies synergistic enhancement of ethanol-induced behavioral impairment by clonidine - PubMed [pubmed.ncbi.nlm.nih.gov]
The Crucial Role of Norephedrine as the Major Active Metabolite of Oxyfedrine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxyfedrine, a coronary vasodilator and sympathomimetic agent, has been utilized in the management of cardiovascular conditions such as angina pectoris. A significant aspect of its pharmacology lies in its extensive metabolism to norephedrine (B3415761), a potent active metabolite. This technical guide provides an in-depth analysis of the pivotal role of norephedrine in the overall pharmacological profile of this compound. It synthesizes available quantitative data, details experimental methodologies for the study of its metabolism and activity, and presents visual representations of the relevant signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in drug development and cardiovascular pharmacology.
Introduction
This compound, a β-adrenergic partial agonist, exerts its therapeutic effects through a dual mechanism of action. It directly stimulates β-adrenergic receptors, leading to coronary vasodilation and improved myocardial metabolism.[1] Concurrently, it serves as a prodrug, undergoing significant biotransformation to its major active metabolite, norephedrine.[2] Norephedrine, a sympathomimetic amine, contributes substantially to the pharmacological effects of the parent compound, primarily by acting as a norepinephrine (B1679862) releasing agent.[2] Understanding the conversion of this compound to norephedrine and the distinct yet complementary actions of both compounds is critical for a comprehensive assessment of this compound's therapeutic utility and potential for drug interactions.
Quantitative Analysis of this compound Metabolism
Table 1: Pharmacokinetic Parameters of this compound and its Metabolite, Norephedrine
| Parameter | This compound | Norephedrine (as a metabolite of Ephedrine) | Source |
| Oral Bioavailability | 85% | - | [2] |
| Plasma Protein Binding | Almost 100% | - | [2] |
| Elimination Half-life (t½) | 4.2 hours | - | [2] |
| Metabolism | Major metabolite is norephedrine | Formed via N-demethylation | [2][3] |
| Excretion | 90% of active metabolites in urine | - | [2] |
| Fraction Excreted as Norephedrine | 75 to 100% | - | [2] |
| Plasma Concentration Range (after Ephedrine) | - | 0.51 to 8.18 µg/mL | [3] |
Note: Pharmacokinetic data for norephedrine as a direct metabolite of this compound is limited. The data presented for norephedrine is derived from studies of ephedrine (B3423809) metabolism, which serves as a structural analog.
The primary metabolic pathway for the conversion of this compound to norephedrine is N-dealkylation.[4] This reaction is catalyzed by cytochrome P450 (CYP) enzymes in the liver. While the specific CYP isoforms responsible for this compound metabolism have not been definitively identified, studies on analogous compounds suggest the involvement of CYP3A4 and other CYP enzymes in the N-demethylation of structurally similar drugs.[4][5][6]
Experimental Protocols
In Vitro Metabolism of this compound using Human Liver Microsomes
This protocol outlines a general procedure for assessing the in vitro metabolism of this compound to norephedrine using human liver microsomes, a standard model for studying drug metabolism.[7][8][9]
Objective: To determine the rate of formation of norephedrine from this compound and to identify the potential CYP enzymes involved.
Materials:
-
This compound hydrochloride
-
Norephedrine standard
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate (B84403) buffer (pH 7.4)
-
Specific CYP inhibitor antibodies or chemical inhibitors (e.g., ketoconazole (B1673606) for CYP3A4)
-
Acetonitrile (B52724) (ACN) for quenching the reaction
-
Internal standard (IS) for LC-MS/MS analysis (e.g., a deuterated analog)
Procedure:
-
Incubation Mixture Preparation: In a microcentrifuge tube, combine phosphate buffer, HLM suspension, and this compound solution to a final volume.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiation of Reaction: Add the NADPH regenerating system to initiate the metabolic reaction.
-
Incubation: Incubate at 37°C for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).
-
Termination of Reaction: Stop the reaction by adding ice-cold acetonitrile containing the internal standard.
-
Sample Preparation: Centrifuge the mixture to precipitate proteins. Collect the supernatant for analysis.
-
LC-MS/MS Analysis: Analyze the supernatant for the presence and quantity of norephedrine using a validated LC-MS/MS method.
-
Enzyme Inhibition Studies (Optional): To identify the involved CYP isoforms, repeat the incubation with the addition of specific CYP inhibitors or antibodies prior to the pre-incubation step. A significant reduction in norephedrine formation in the presence of a specific inhibitor suggests the involvement of that CYP isoform.
In Vivo Pharmacokinetic Study in a Rat Model
This protocol describes a general approach for evaluating the pharmacokinetic profiles of this compound and norephedrine in rats following oral administration.[10][11][12]
Objective: To determine the plasma concentration-time profiles, and key pharmacokinetic parameters of this compound and norephedrine.
Materials:
-
This compound hydrochloride solution for oral gavage
-
Male Sprague-Dawley rats (or other appropriate strain)
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
-
Centrifuge
-
Materials for plasma sample processing and storage (-80°C freezer)
Procedure:
-
Animal Dosing: Administer a single oral dose of this compound to a cohort of rats.
-
Blood Sampling: Collect blood samples from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours post-dose).
-
Plasma Separation: Immediately process the blood samples by centrifugation to obtain plasma.
-
Sample Storage: Store plasma samples at -80°C until analysis.
-
Sample Preparation for Analysis: Perform protein precipitation or liquid-liquid extraction on the plasma samples to extract this compound and norephedrine.
-
LC-MS/MS Analysis: Quantify the concentrations of this compound and norephedrine in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use appropriate software to calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and t½ for both this compound and norephedrine.
Quantification of this compound and Norephedrine in Plasma/Urine by LC-MS/MS
This section outlines the key aspects of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of this compound and norephedrine.[2][13][14][15]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol (B129727) with 0.1% formic acid).
-
Flow Rate: Dependent on the column dimensions.
-
Injection Volume: Typically 5-10 µL.
Mass Spectrometric Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for this compound, norephedrine, and the internal standard are monitored.
-
Optimization: Source parameters (e.g., ion spray voltage, temperature) and compound-specific parameters (e.g., declustering potential, collision energy) should be optimized for maximum sensitivity.
Sample Preparation:
-
Plasma: Protein precipitation with a cold organic solvent like acetonitrile is a common and effective method.
-
Urine: A simple "dilute-and-shoot" approach, where the urine sample is diluted with the mobile phase or a suitable buffer before injection, can often be used.
Signaling Pathways and Experimental Workflows
Signaling Pathways
The pharmacological effects of both this compound and its active metabolite, norephedrine, are mediated through their interaction with adrenergic receptors.
Figure 1. Signaling pathways of this compound and norephedrine.
This compound acts as a partial agonist at β-adrenergic receptors, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP). This cascade results in coronary vasodilation. Norephedrine, on the other hand, primarily acts as a norepinephrine releasing agent from sympathetic nerve terminals, which then activates both α and β-adrenergic receptors, producing a range of sympathomimetic effects.
Experimental Workflow
The following diagram illustrates a typical workflow for the in vitro investigation of this compound metabolism.
Figure 2. In vitro experimental workflow for this compound metabolism.
This workflow begins with the incubation of this compound with human liver microsomes, followed by termination of the reaction, sample preparation, and subsequent analysis by LC-MS/MS to quantify the formation of norephedrine.
Conclusion
Norephedrine is unequivocally a major and pharmacologically active metabolite of this compound. Its formation via N-dealkylation significantly contributes to the overall therapeutic and sympathomimetic effects observed after this compound administration. A thorough understanding of the pharmacokinetics of this metabolic conversion and the distinct pharmacological profiles of both the parent drug and its active metabolite is essential for the optimization of dosing regimens and the prediction of potential drug-drug interactions. The experimental protocols and conceptual frameworks presented in this guide provide a foundation for further research into the intricate pharmacology of this compound and its active metabolite, norephedrine.
References
- 1. researchgate.net [researchgate.net]
- 2. agilent.com [agilent.com]
- 3. Mechanistic pharmacokinetic modelling of ephedrine, norephedrine and caffeine in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Role of human liver microsomes in in vitro metabolism of drugs-a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. [The absorption and metabolism of oxymatrine in rat intestine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Metabolism and Tissue Distribution of Chelerythrine and Effects of Macleaya Cordata Extracts on Liver NAD(P)H Quinone Oxidoreductase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scielo.br [scielo.br]
- 14. A 3-min UPLC-MS/MS method for the simultaneous determination of plasma catecholamines and their metabolites: Method verification and diagnostic efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Simultaneous determination of plasma epinephrine and norepinephrine using an integrated strategy of a fully automated protein precipitation technique, reductive ethylation labeling and UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Foundational Research on Oxyfedrine's Impact on Coronary Vessel Tonicity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxyfedrine is a sympathomimetic amine recognized for its partial β-adrenergic agonist and vasodilatory properties.[1] It has been utilized in the management of angina pectoris due to its dual action of enhancing myocardial oxygen supply and exerting a positive inotropic effect without a significant increase in heart rate.[1][2] This technical guide provides an in-depth overview of the foundational research on this compound's impact on coronary vessel tonicity, presenting key quantitative data, detailed experimental methodologies, and a visualization of its signaling pathway.
Data Presentation
The following table summarizes the key quantitative findings from a foundational study investigating the effects of intravenous this compound on regional myocardial blood flow in patients with coronary artery disease.
| Parameter | Condition | Baseline (ml/g/min) | Post-Oxyfedrine (ml/g/min) | Percentage Increase | p-value |
| Regional Myocardial Blood Flow | Areas supplied by stenotic coronary vessels | 0.90 ± 0.15 | 1.20 ± 0.31 | 25% | p = 0.002 |
| Areas supplied by non-stenotic coronary vessels | 1.08 ± 0.19 | 1.38 ± 0.49 | 22% | p < 0.05 |
Data extracted from a study by Kaski et al. involving six patients with chronic stable angina. This compound was administered as a single intravenous bolus of 0.11-0.13 mg/kg.[1]
Experimental Protocols
In Vivo Measurement of Regional Myocardial Blood Flow in Humans
This section details the methodology for assessing the effect of this compound on coronary vessel tonicity through the measurement of regional myocardial blood flow using Positron Emission Tomography (PET).
1. Patient Selection:
-
Subjects are patients with chronic stable angina, positive exercise tests, and angiographically documented coronary artery disease.[1]
2. Radiotracer and PET Imaging:
-
Myocardial blood flow is measured using the radiotracer ¹⁵O-labeled water.
-
PET scans are performed to acquire dynamic images of the heart. A typical acquisition protocol consists of a series of frames, for example, 6 frames of 5 seconds, 6 frames of 15 seconds, and 8 frames of 30 seconds, for a total of 6 minutes.
3. Experimental Procedure:
-
Baseline Measurement: A baseline PET scan is conducted to measure regional myocardial blood flow at rest.
-
This compound Administration: A single intravenous bolus of this compound (0.11-0.13 mg/kg) is administered to the patient.[1]
-
Post-Oxyfedrine Measurement: 10 minutes after this compound administration, a second PET scan is performed to measure regional myocardial blood flow.[1]
-
Throughout the procedure, heart rate and systolic blood pressure are monitored.[1]
4. Data Analysis:
-
Regions of interest (ROIs) are defined on the PET images corresponding to myocardial areas supplied by stenotic and non-stenotic coronary arteries.
-
Time-activity curves are generated for the ROIs to quantify the uptake and washout of the ¹⁵O-water tracer.
-
A suitable tracer kinetic model is applied to the time-activity curves to calculate regional myocardial blood flow in ml/g/min.
In Vitro Assessment of Coronary Artery Tonicity (Generalized Protocol)
While a specific detailed protocol for in vitro studies of this compound on isolated coronary artery rings could not be located in the available literature, the following is a generalized experimental workflow based on standard pharmacological procedures for assessing the effects of vasoactive substances on isolated blood vessels.
1. Tissue Preparation:
-
Coronary arteries are dissected from an appropriate animal model (e.g., porcine or bovine hearts obtained from a slaughterhouse).
-
The arteries are cleaned of adhering connective tissue and cut into rings of approximately 2-3 mm in length.
-
The endothelial layer may be mechanically removed in some rings to investigate endothelium-dependent versus -independent effects.
2. Experimental Setup:
-
The arterial rings are mounted in an organ bath system containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and continuously bubbled with a gas mixture of 95% O₂ and 5% CO₂.
-
One end of the ring is fixed, and the other is connected to an isometric force transducer to record changes in tension.
-
The rings are allowed to equilibrate under a resting tension for a specified period (e.g., 60-90 minutes).
3. Experimental Procedure:
-
Viability Test: The viability of the rings is assessed by inducing contraction with a high-potassium solution or a standard agonist like phenylephrine (B352888).
-
Pre-contraction: Once a stable baseline is achieved, the arterial rings are pre-contracted with a vasoconstrictor agent (e.g., phenylephrine or prostaglandin (B15479496) F2α) to induce a submaximal, stable tone.
-
This compound Administration: A cumulative concentration-response curve is generated by adding increasing concentrations of this compound to the organ bath. The change in tension is recorded after each addition until a maximal response is observed or the highest concentration is reached.
-
Data Analysis: The relaxation induced by this compound is expressed as a percentage of the pre-contraction tension. A dose-response curve is plotted to determine the potency (EC₅₀) and efficacy (Emax) of this compound.
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound in Coronary Vascular Smooth Muscle Cells
The vasodilatory effect of this compound on coronary vessels is primarily mediated through its action as a partial β-adrenergic agonist. The binding of this compound to β-adrenergic receptors on vascular smooth muscle cells initiates a signaling cascade that leads to muscle relaxation and vasodilation.
Caption: Signaling cascade of this compound leading to coronary vasodilation.
Experimental Workflow for In Vivo Myocardial Blood Flow Measurement
The following diagram illustrates the logical flow of the experimental protocol for measuring the in vivo effects of this compound on regional myocardial blood flow.
Caption: Workflow for assessing this compound's effect on myocardial blood flow.
References
Repurposing Oxyfedrine: A Technical Guide to its Emerging Potential in Oncology
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Oxyfedrine, a compound traditionally recognized for its cardiovascular applications as a β-adrenergic receptor partial agonist, is emerging as a promising candidate in non-cardiovascular research, particularly in the field of oncology.[1] This technical guide provides an in-depth exploration of the preclinical evidence supporting the repurposing of this compound as a chemosensitizing agent. The core of this new application lies in its ability to inhibit aldehyde dehydrogenase (ALDH), a key enzyme in cellular detoxification and a contributor to cancer cell resistance.[2][3] When combined with therapies that deplete glutathione (B108866) (GSH), such as the xCT inhibitor sulfasalazine (B1682708), this compound induces synthetic lethality in cancer cells.[2] This guide details the underlying signaling pathways, presents quantitative data from key studies, and provides comprehensive experimental protocols for researchers seeking to investigate this novel therapeutic strategy.
Introduction to this compound
This compound is a sympathomimetic agent and coronary vasodilator, historically used in the treatment of angina pectoris and acute myocardial infarction.[1][4] Chemically, it is a phenethylamine (B48288) and amphetamine derivative.[1] Its cardiovascular effects are primarily mediated through partial agonism of β-adrenergic receptors.[1] It also has a major active metabolite, norephedrine, which acts as a norepinephrine (B1679862) releasing agent.[1] While its efficacy in cardiology is well-documented, recent research has unveiled a new mechanism of action with significant implications for cancer therapy.
Non-Cardiovascular Application: Oncology
The most significant non-cardiovascular application of this compound identified to date is its role as an inhibitor of aldehyde dehydrogenase (ALDH).[2][5] ALDH enzymes are critical for cellular homeostasis by detoxifying reactive aldehydes, many of which are byproducts of lipid peroxidation.[3][6] Elevated ALDH activity is a hallmark of various cancer stem cells and is associated with resistance to chemotherapy and radiation.[3]
Mechanism of Action in Cancer Therapy
Research has shown that this compound can sensitize cancer cells to therapies that induce oxidative stress by depleting glutathione (GSH), a major cellular antioxidant.[2][7] The proposed mechanism is a synergistic one:
-
GSH Depletion: Agents like sulfasalazine inhibit the cystine/glutamate antiporter (xCT), leading to a reduction in intracellular cysteine and subsequent depletion of GSH.[2][8] This compromises the cancer cell's ability to neutralize reactive oxygen species (ROS).
-
ALDH Inhibition by this compound: this compound covalently inhibits ALDH enzymes.[2]
-
Accumulation of Cytotoxic Aldehydes: The combination of GSH depletion and ALDH inhibition leads to the accumulation of toxic lipid peroxidation byproducts, such as 4-hydroxynonenal (B163490) (4-HNE).[2]
-
Induction of Cell Death: The buildup of these cytotoxic aldehydes overwhelms the cell's compromised defense mechanisms, leading to cell death.[2]
This combined therapeutic strategy effectively creates a synthetic lethal environment for cancer cells that are resistant to GSH-depleting agents alone.[2]
Quantitative Data
The following tables summarize key quantitative data from preclinical studies investigating the anti-cancer effects of this compound in combination with GSH-depleting agents.
Table 1: In Vitro Efficacy of this compound in Combination with Sulfasalazine
| Cell Line | Treatment | Concentration | Outcome | Reference |
| HCT116 | This compound | 50 µM | Suppression of ALDH activity | [5][9] |
| HSC-4 | This compound | 50 µM | Suppression of ALDH activity | [5][9] |
| HCT116 | This compound + Sulfasalazine | 50 µM + 400 µM | Induced cell death | [5] |
| HSC-4 | This compound + Sulfasalazine | 50 µM + 400 µM | Induced cell death | [5] |
Table 2: In Vivo Efficacy of this compound in Combination with Sulfasalazine in a Xenograft Model
| Animal Model | Tumor Type | Treatment | Dosage | Outcome | Reference |
| Nude Mice | HCT116 Xenograft | This compound (i.p.) | 10 mg/kg per day | No significant effect on tumor growth alone | [10] |
| Nude Mice | HCT116 Xenograft | Sulfasalazine (i.p.) | 350 mg/kg per day | No significant effect on tumor growth alone | [10] |
| Nude Mice | HCT116 Xenograft | This compound + Sulfasalazine | 10 mg/kg + 350 mg/kg per day | Significant suppression of tumor growth | [5][10] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the research on this compound's application in oncology.
In Vitro Cell Viability Assay
This protocol is designed to assess the cytotoxic effects of this compound in combination with a GSH-depleting agent on cancer cell lines.
-
Cell Lines:
-
Reagents:
-
This compound hydrochloride (dissolved in DMSO)[5]
-
Sulfasalazine (dissolved in DMSO)[5]
-
Cell culture medium (e.g., McCoy's 5A for HCT116, DMEM for HSC-4) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.[11]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability reagent.
-
-
Procedure:
-
Seed HCT116 or HSC-4 cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of this compound and sulfasalazine in cell culture medium.
-
Treat the cells with this compound alone, sulfasalazine alone, or a combination of both for 48 hours. Include a vehicle control (DMSO).[5]
-
Following incubation, add the cell viability reagent (e.g., MTT) to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for the formation of formazan (B1609692) crystals (in the case of MTT).
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
ALDH Activity Assay
This protocol measures the effect of this compound on aldehyde dehydrogenase activity in cancer cells.
-
Reagents:
-
ALDEFLUOR™ kit or similar fluorescent reagent for detecting ALDH activity.
-
This compound hydrochloride.
-
-
Procedure:
-
Culture HCT116 or HSC-4 cells to 70-80% confluency.
-
Treat the cells with the desired concentration of this compound (e.g., 50 µM) for 48 hours.[5]
-
Harvest the cells and perform the ALDEFLUOR™ assay according to the manufacturer's protocol. This typically involves incubating the cells with the fluorescent substrate and an ALDH inhibitor (as a negative control).
-
Analyze the cell population for fluorescence using a flow cytometer. A decrease in fluorescence in the this compound-treated cells compared to the control indicates ALDH inhibition.
-
In Vivo Xenograft Tumor Model
This protocol describes the establishment of a human tumor xenograft in immunodeficient mice to evaluate the in vivo efficacy of this compound in combination with sulfasalazine.[13][14]
-
Animal Model:
-
Immunodeficient mice (e.g., BALB/c nude mice).[10]
-
-
Cell Line:
-
HCT116 human colorectal carcinoma cells.[13]
-
-
Procedure:
-
Subcutaneously inject approximately 2 x 10^6 HCT116 cells suspended in a suitable medium (e.g., PBS or Matrigel) into the flank of each mouse.[15]
-
Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize the mice into treatment groups:
-
Administer the treatments daily for a specified period (e.g., 16 days).[10]
-
Measure tumor volume with calipers every 2-3 days.
-
At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., immunohistochemistry for 4-HNE).[10]
-
Visualizations: Signaling Pathways and Experimental Workflows
Caption: Signaling pathway of this compound and Sulfasalazine in cancer cells.
Caption: Experimental workflows for in vitro and in vivo studies.
Conclusion and Future Directions
The repurposing of this compound as an ALDH inhibitor presents a novel and compelling strategy in oncology. The preclinical data strongly suggest its potential to sensitize cancer cells to GSH-depleting therapies, offering a new avenue for treating resistant tumors. Further research is warranted to explore the efficacy of this combination therapy in a broader range of cancer types, to elucidate the full spectrum of ALDH isozymes inhibited by this compound, and to optimize dosing and treatment schedules for potential clinical translation. This technical guide provides a foundational resource for researchers to build upon these promising findings and further investigate the role of this compound in non-cardiovascular diseases.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Vasodilator this compound inhibits aldehyde metabolism and thereby sensitizes cancer cells to xCT-targeted therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aldehyde Dehydrogenase Inhibitors: a Comprehensive Review of the Pharmacology, Mechanism of Action, Substrate Specificity, and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound [drugcentral.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Aldehyde dehydrogenase inhibitors: a comprehensive review of the pharmacology, mechanism of action, substrate specificity, and clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sulfasalazine Sensitizes Polyhematoporphyrin-Mediated Photodynamic Therapy in Cholangiocarcinoma by Targeting xCT - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Repurposing Sulfasalazine in a Two-Arm Phase Two Double-Blind Randomized Clinical Trial for the Adjunct Management of Breast Cancer-Induced Bone Pain - Mohab Ibrahim [grantome.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. encodeproject.org [encodeproject.org]
- 12. elabscience.com [elabscience.com]
- 13. HCT116 Xenograft Model - Altogen Labs [altogenlabs.com]
- 14. altogenlabs.com [altogenlabs.com]
- 15. Inhibition of angiogenesis and HCT-116 xenograft tumor growth in mice by kallistatin - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Spectrophotometric Determination of Oxyfedrine in Pharmaceutical Formulations: Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
This document provides detailed application notes and protocols for the spectrophotometric determination of Oxyfedrine in pharmaceutical formulations. Spectrophotometry offers a simple, cost-effective, and rapid alternative to chromatographic methods for routine quality control analysis. The methods described herein are based on different chemical reactions, including oxidative coupling, charge-transfer complexation, and redox reactions, providing flexibility in reagent selection and instrumentation.
Overview of Spectrophotometric Methods
Several visible spectrophotometric methods have been developed for the quantification of this compound. These methods are typically based on the reactivity of the functional groups present in the this compound molecule, such as the secondary amine, keto, and hydroxyl groups. The reaction leads to the formation of a colored chromogen, the absorbance of which is measured at a specific wavelength and is proportional to the concentration of the drug.
Key methods include:
-
Oxidative Coupling Reaction: Involves the reaction of this compound with a coupling agent in the presence of an oxidizing agent.
-
Cerimetric Method: Based on the oxidation of this compound by a cerium(IV) salt and subsequent complex formation.
-
Indirect Spectrophotometry via Bromination: Involves the reaction of the drug with a known excess of a bromate-bromide mixture, followed by the determination of the unreacted bromine.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for various spectrophotometric methods developed for this compound determination, allowing for easy comparison.
| Method | Reagent(s) | λmax (nm) | Linearity Range (µg/mL) | Molar Absorptivity (L·mol⁻¹·cm⁻¹) | LOD (µg/mL) | LOQ (µg/mL) | Accuracy (Recovery %) | Precision (RSD %) | Reference |
| Method 1: Oxidative Coupling | MBTH & Sodium Periodate (B1199274) (NaIO₄) | 632 | 1 - 6 | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | [1] |
| Method 2: Cerimetric | Cerium(IV) Sulfate (B86663), Iron(II) Sulfate, Ammonium (B1175870) Thiocyanate (B1210189) | 560 | 50 - 250 | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | [2] |
| Method 3: Indirect Bromination | Bromate-Bromide Mixture & Methyl Orange | 508 | Varies with drug | Varies with drug | Varies with drug | Varies with drug | Varies with drug | Varies with drug | [3] |
Note: Data for Method 3 is generalized as the reference pertains to a similar methodology for other drugs. Specific validation for this compound would be required.
Experimental Protocols
Method 1: Oxidative Coupling with MBTH and Sodium Periodate
Principle: This method is based on the oxidative coupling reaction of this compound with 3-methyl-2-benzothiazolinone hydrazone (MBTH) in the presence of sodium periodate (NaIO₄) as an oxidizing agent.[1] The reaction forms a blue-colored chromogen, and the absorbance is measured at 632 nm.[1] Under the reaction conditions, MBTH is oxidized to form an electrophilic intermediate, which then couples with this compound to produce the colored product.[1]
Reagents and Preparation:
-
This compound Standard Stock Solution (1 mg/mL): Accurately weigh 100 mg of pure this compound hydrochloride and dissolve it in 100 mL of distilled water in a volumetric flask.[1]
-
This compound Working Standard Solution (100 µg/mL): Dilute 10 mL of the standard stock solution to 100 mL with distilled water in a volumetric flask.[1]
-
Sodium Periodate (NaIO₄) Solution (0.2% w/v): Dissolve 200 mg of sodium meta periodate in 100 mL of distilled water.[1]
-
MBTH Solution (0.2% w/v): Dissolve 200 mg of MBTH in 100 mL of distilled water.[1]
-
Tablet Sample Stock Solution (1 mg/mL this compound): Weigh and finely powder 25 tablets. Transfer a quantity of powder equivalent to 100 mg of this compound into a 100 mL volumetric flask. Add distilled water, sonicate to dissolve, and make up the volume. Filter the solution using Whatman No. 42 filter paper.[1]
Instrumentation:
-
UV-Visible Spectrophotometer (e.g., Systronics model 117) with 1 cm matched quartz cells.[1]
Experimental Protocol:
-
Into a series of 25 mL volumetric flasks, add 1.0 mL of 0.2% NaIO₄ solution.[1]
-
Add aliquots of the working standard this compound solution (e.g., 0.3, 0.6, 0.9, 1.2, and 1.5 mL) to create a concentration range of 1-6 µg/mL in the final volume.[1]
-
To each flask, add 1.0 mL of 0.2% MBTH solution.[1]
-
Allow the flasks to stand for 30 minutes for maximum color development. The color is reported to be stable for 5 hours.[1]
-
Dilute the solutions to the 25 mL mark with distilled water.
-
Measure the absorbance of each solution at 632 nm against a reagent blank prepared in the same manner but without the this compound solution.[1]
-
Construct a calibration curve by plotting absorbance versus concentration.
-
For the assay of tablets, appropriately dilute the filtered tablet sample stock solution to fall within the linear range and follow steps 1-6. Determine the concentration from the calibration curve.[1]
Diagram of Experimental Workflow (Method 1):
Caption: Workflow for this compound analysis by oxidative coupling.
Method 2: Cerimetric Method
Principle: This method involves the oxidation of this compound with a known excess of cerium(IV) sulfate in a hydrochloric acid medium. The unreacted cerium(IV) is then reacted with iron(II) sulfate. The resulting iron(III) sulfate forms a blood-red colored complex with ammonium thiocyanate, which is measured colorimetrically at 560 nm.[2] The absorbance of the complex is inversely proportional to the concentration of this compound.
Reagents and Preparation:
-
This compound Standard Solutions (50-250 µg/mL): Prepare a series of standard solutions from a stock solution of pure this compound hydrochloride in double-distilled water.[2]
-
Cerium(IV) Sulfate Solution: Prepare a solution of a specific molarity in hydrochloric acid.
-
Iron(II) Sulfate Solution: Prepare a fresh solution of a specific molarity.
-
Ammonium Thiocyanate Solution: Prepare a solution of a specific molarity.
-
Hydrochloric Acid: For creating the acidic medium.
Instrumentation:
-
UV-Visible Spectrophotometer.
Experimental Protocol:
-
Pipette aliquots of this compound standard or sample solutions (ranging from 50 to 250 µg/mL) into a series of flasks.[2]
-
Add a measured excess of cerium(IV) sulfate solution in hydrochloric acid to each flask.
-
Allow the oxidation reaction to proceed for a specified time.
-
Add iron(II) sulfate solution to react with the unreacted cerium(IV) sulfate.
-
Allow the mixture to incubate for 5 minutes.[2]
-
Add ammonium thiocyanate solution to form the iron(III)-thiocyanate complex.[2]
-
Measure the absorbance of the resulting blood-red colored solution at 560 nm against a reagent blank.[2]
-
Construct a calibration curve by plotting absorbance versus the concentration of this compound.
-
Assay the pharmaceutical formulation by preparing the sample solution and following the same procedure.
Diagram of Logical Relationship (Method 2):
Caption: Chemical reaction pathway for the cerimetric method.
General Considerations and Validation
When implementing these methods, it is crucial to perform a full method validation according to ICH guidelines. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as excipients.[2]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[1][2]
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed using recovery studies.[1]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).[1][2]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
These spectrophotometric methods provide a reliable and efficient approach for the routine quality control analysis of this compound in its pharmaceutical dosage forms.[1][2]
References
Application Note: High-Performance Liquid Chromatography for the Analysis of Oxyfedrine
Abstract
This application note details a proposed Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitative analysis of Oxyfedrine in pharmaceutical formulations. The described methodology provides a framework for the separation and quantification of this compound, which can be adapted and validated by researchers, scientists, and drug development professionals. This document includes a comprehensive experimental protocol, a summary of typical validation parameters in a structured table, and graphical representations of the experimental workflow and method validation process.
Introduction
This compound is a vasodilator agent known to improve myocardial metabolism. It exhibits both β-agonist and β-blocking properties depending on the dosage. Accurate and reliable analytical methods are crucial for the quality control of pharmaceutical products containing this compound, ensuring their safety and efficacy. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of active pharmaceutical ingredients (APIs) due to its high resolution, sensitivity, and specificity. This application note presents a proposed RP-HPLC method as a starting point for the routine analysis of this compound.
Proposed HPLC Method Parameters
A thorough literature search did not yield a specific, validated HPLC method for the analysis of this compound. Therefore, the following method is a proposed starting point, based on the analysis of structurally similar compounds and general principles of RP-HPLC method development. This method requires full validation by the end-user in accordance with ICH guidelines.
| Parameter | Proposed Value |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile (B52724) : Phosphate (B84403) Buffer (pH 3.0) (e.g., 40:60 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 220 nm |
| Injection Volume | 20 µL |
| Column Temperature | Ambient (e.g., 25 °C) |
| Run Time | Approximately 10 minutes |
Experimental Protocol
Reagents and Materials
-
This compound Hydrochloride Reference Standard
-
Acetonitrile (HPLC Grade)
-
Potassium Dihydrogen Phosphate (AR Grade)
-
Orthophosphoric Acid (AR Grade)
-
Water (HPLC Grade)
-
0.45 µm Membrane Filters
Preparation of Solutions
-
Phosphate Buffer (pH 3.0): Dissolve an appropriate amount of potassium dihydrogen phosphate in HPLC grade water to prepare a buffer of a suitable concentration (e.g., 20 mM). Adjust the pH to 3.0 using orthophosphoric acid. Filter the buffer through a 0.45 µm membrane filter.
-
Mobile Phase: Mix acetonitrile and the prepared phosphate buffer in the proposed ratio (e.g., 40:60 v/v). Degas the mobile phase by sonication or vacuum filtration before use.
-
Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh about 10 mg of this compound Hydrochloride Reference Standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the expected working range (e.g., 1-20 µg/mL).
Sample Preparation (from Tablet Formulation)
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to a specific amount of this compound Hydrochloride and transfer it to a suitable volumetric flask.
-
Add a portion of the mobile phase and sonicate for approximately 15-20 minutes to ensure complete dissolution of the drug.
-
Dilute to the mark with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.
-
Further dilute the filtered solution with the mobile phase to a concentration within the working range of the standard solutions.
Chromatographic Analysis
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject 20 µL of the blank (mobile phase), followed by the working standard solutions and the sample solutions.
-
Record the chromatograms and measure the peak areas for the this compound peak.
Data Analysis
-
Identification: The retention time of the peak in the sample chromatogram should match that of the standard chromatogram.
-
Quantification: Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations. Determine the concentration of this compound in the sample solution from the calibration curve using linear regression.
Method Validation Parameters (Typical)
The proposed method must be validated according to the International Council for Harmonisation (ICH) guidelines. The following table summarizes the key validation parameters and their typical acceptance criteria.
| Validation Parameter | Typical Acceptance Criteria |
| System Suitability | Tailing factor ≤ 2.0; Theoretical plates > 2000; %RSD of peak areas for replicate injections < 2.0% |
| Specificity | No interference from excipients or degradation products at the retention time of this compound. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over a specified concentration range. |
| Range | The interval between the upper and lower concentrations that have been demonstrated to have acceptable linearity, accuracy, and precision. |
| Accuracy (% Recovery) | Typically between 98.0% and 102.0%. |
| Precision (RSD) | Repeatability (Intra-day): RSD ≤ 2.0%; Intermediate Precision (Inter-day): RSD ≤ 2.0% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of approximately 3:1. |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of approximately 10:1. |
| Robustness | The method should remain unaffected by small, deliberate variations in method parameters (e.g., pH of mobile phase, flow rate, column temperature). |
Visualizations
Caption: Experimental workflow for the HPLC analysis of this compound.
Caption: Key parameters for HPLC method validation according to ICH guidelines.
Conclusion
The proposed RP-HPLC method provides a solid foundation for the development of a validated analytical procedure for the quantitative determination of this compound in pharmaceutical dosage forms. The provided protocol and validation guidelines are intended to assist analytical chemists in establishing a reliable and robust quality control method. It is imperative that a full validation is performed to ensure the method is suitable for its intended use.
Application Notes and Protocols for Studying the Cardiovascular Effects of Oxyfedrine in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing various animal models to investigate the cardiovascular effects of Oxyfedrine. This document outlines in vivo and ex vivo experimental setups, data presentation guidelines, and visual representations of key pathways and workflows.
Introduction to this compound's Cardiovascular Effects
This compound is a β-adrenergic receptor agonist known for its vasodilatory and positive inotropic (contractility-enhancing) effects on the cardiovascular system.[1][2][3] Its primary mechanism of action involves the stimulation of β-adrenergic receptors, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[1][4] This elevation in cAMP triggers a cascade of downstream effects, including vasodilation through the relaxation of vascular smooth muscle and enhanced myocardial contractility.[1][4] These dual actions make this compound a subject of interest in the research of cardiovascular conditions such as angina pectoris and coronary artery disease.[1][3] Animal models are crucial for elucidating the precise hemodynamic and metabolic effects of this compound.
Signaling Pathway of this compound
This compound exerts its cardiovascular effects primarily through the β-adrenergic signaling pathway. The following diagram illustrates this mechanism.
References
- 1. The haemodynamic effects of prolonged oral administration of this compound, a partial agonist at beta-adrenoceptors: comparison with propranolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound in myocardial stunning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison between invasive hemodynamic measurements and noninvasive assessment of left ventricular diastolic function by use of Doppler echocardiography in healthy anesthetized cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
In Vitro Assays for Assessing Oxyfedrine's Activity on Isolated Heart Tissues: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxyfedrine is a partial β-adrenoceptor agonist known for its antianginal properties. Its mechanism of action involves a multifaceted interaction with the cardiovascular system, primarily through stimulation of cardiac β-adrenoceptors, leading to positive inotropic and chronotropic effects, as well as coronary vasodilation. The evaluation of this compound's cardiac effects in a controlled in vitro setting is crucial for understanding its pharmacological profile. This document provides detailed application notes and protocols for assessing the activity of this compound on isolated heart tissues, including the Langendorff-perfused whole heart, isolated atria, and isolated papillary muscles.
Mechanism of Action: Signaling Pathway
This compound primarily exerts its effects through the β-adrenergic signaling cascade. As a partial agonist, it binds to β-adrenoceptors on the surface of cardiomyocytes. This interaction activates the Gs alpha subunit of the associated G-protein, which in turn stimulates adenylyl cyclase to increase the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates several key proteins involved in cardiac function. These include L-type calcium channels (leading to increased calcium influx and enhanced contractility), and phospholamban (disinhibiting the sarcoplasmic reticulum Ca²⁺-ATPase (SERCA), leading to increased calcium uptake into the sarcoplasmic reticulum and faster relaxation). This cascade results in both increased force of contraction (positive inotropy) and an increased heart rate (positive chronotropy).
Caption: β-Adrenergic signaling pathway of this compound in cardiomyocytes.
Experimental Assays and Protocols
Langendorff-Perfused Isolated Heart Assay
This ex vivo model allows for the assessment of this compound's effects on global cardiac function, including heart rate, contractile force, and coronary flow, in the absence of systemic neuro-hormonal influences.
Experimental Workflow:
Caption: Workflow for the Langendorff-perfused isolated heart assay.
Protocol:
-
Animal Preparation: A male guinea pig (300-400g) is anesthetized, and heparin is administered to prevent coagulation.
-
Heart Isolation: A thoracotomy is performed, and the heart is rapidly excised and placed in ice-cold Krebs-Henseleit buffer.
-
Langendorff Setup: The aorta is cannulated and the heart is mounted on a Langendorff apparatus for retrograde perfusion with Krebs-Henseleit buffer (composition in g/L: NaCl 6.9, KCl 0.35, KH₂PO₄ 0.16, MgSO₄·7H₂O 0.29, NaHCO₃ 2.1, CaCl₂ 0.28, glucose 2.0), gassed with 95% O₂ and 5% CO₂ at 37°C.
-
Instrumentation: A pressure transducer-tipped catheter is inserted into the left ventricle to measure left ventricular developed pressure (LVDP). Heart rate (HR) is derived from the pressure signal. Coronary flow (CF) is measured via a flowmeter.
-
Stabilization: The heart is allowed to stabilize for a 20-30 minute period with continuous perfusion.
-
Drug Administration: this compound is added to the perfusate in increasing concentrations to establish a dose-response curve.
-
Data Acquisition: HR, LVDP, and CF are continuously recorded.
Data Presentation:
| Parameter | Control (Baseline) | This compound (Dose 1) | This compound (Dose 2) | This compound (Dose 3) |
| Heart Rate (bpm) | Value | Value | Value | Value |
| LVDP (mmHg) | Value | Value | Value | Value |
| Coronary Flow (mL/min) | Value | Value | Value | Value |
Isolated Atria Assay for Chronotropic Effects
This assay focuses on the direct effects of this compound on the heart's natural pacemaker activity.
Protocol:
-
Tissue Preparation: The atria are dissected from a guinea pig heart and mounted in an organ bath containing oxygenated Krebs-Henseleit buffer at 37°C.
-
Tension Recording: One atrium is connected to a force transducer to record the spontaneous contraction rate.
-
Stabilization: The preparation is allowed to equilibrate for 30-60 minutes.
-
Drug Application: Cumulative concentrations of this compound are added to the organ bath.
-
Data Analysis: The change in the spontaneous beating rate is measured.
Data Presentation:
| This compound Concentration | Heart Rate (bpm) | % Change from Baseline |
| Baseline | Value | 0% |
| Dose 1 | Value | Value |
| Dose 2 | Value | Value |
| Dose 3 | Value | Value |
Note: Experimental determination of these values is required.
Isolated Papillary Muscle Assay for Inotropic Effects
This preparation is used to assess the direct effects of this compound on myocardial contractility.
Protocol:
-
Tissue Preparation: A papillary muscle is carefully dissected from the left ventricle of a rabbit or guinea pig heart.[1][2][3][4]
-
Mounting and Stimulation: The muscle is mounted vertically in an organ bath between a fixed point and a force transducer. It is stimulated electrically at a constant frequency (e.g., 1 Hz).
-
Equilibration: The muscle is allowed to equilibrate under a resting tension until a stable contractile force is achieved.
-
Drug Administration: this compound is added to the bath in a cumulative manner.
-
Data Recording: The developed tension and the maximum rate of tension development (+dT/dt) are recorded.
Data Presentation:
| This compound Concentration | Developed Tension (mN) | +dT/dt (mN/s) |
| Baseline | Value | Value |
| Dose 1 | Value | Value |
| Dose 2 | Value | Value |
| Dose 3 | Value | Value |
Note: Quantitative data needs to be generated through experimentation.
Cardiac Electrophysiology Assay using Microelectrode Arrays
This assay investigates the effects of this compound on the cardiac action potential. A study on isolated rabbit hearts showed that prolonged treatment with this compound led to a reduction in the maximum rate of depolarization and a prolongation of the plateau phase of the action potential.[5][6]
Protocol:
-
Cell/Tissue Preparation: Isolated ventricular myocytes or thin slices of ventricular tissue are prepared.
-
Recording Setup: The preparation is placed in a recording chamber and superfused with Tyrode's solution. Intracellular action potentials are recorded using sharp microelectrodes.
-
Stabilization: A stable baseline recording of the action potential is established.
-
This compound Application: The preparation is superfused with increasing concentrations of this compound.
-
Data Analysis: Changes in action potential parameters such as amplitude, duration at 50% and 90% repolarization (APD₅₀, APD₉₀), and maximum upstroke velocity (Vmax) are measured.
Data Presentation:
| This compound Concentration | APD₅₀ (ms) | APD₉₀ (ms) | Vmax (V/s) |
| Baseline | Value | Value | Value |
| Dose 1 | Value | Value | Value |
| Dose 2 | Value | Value | Value |
| Dose 3 | Value | Value | Value |
Note: Experimental data is required to populate this table.
Conclusion
The in vitro assays described provide a robust framework for characterizing the cardiac activity of this compound. The Langendorff-perfused heart offers a comprehensive view of global cardiac function, while isolated atrial and papillary muscle preparations allow for the specific assessment of chronotropic and inotropic effects, respectively. Electrophysiological studies are essential for understanding the impact of this compound on the fundamental electrical properties of cardiomyocytes. The provided protocols and data table templates serve as a guide for researchers to systematically investigate and document the cardiac pharmacology of this compound.
References
- 1. Contractility Measurements on Isolated Papillary Muscles for the Investigation of Cardiac Inotropy in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. taylorfrancis.com [taylorfrancis.com]
- 5. The effect of prolonged treatment with this compound on intracellular potentials and on other features of cardiac function in rabbits and guinea-pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The effect of prolonged treatment with this compound on intracellular potentials and on other features of cardiac function in rabbits and guinea-pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Oxyfedrine's Effects on Regional Myocardial Blood Flow Using Positron Emission Tomography (PET)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxyfedrine is a sympathomimetic amine with a unique pharmacological profile, acting as both a beta-adrenergic agonist and a vasodilator.[1][2] Its primary therapeutic application is in the management of angina pectoris, attributed to its ability to improve coronary blood flow and myocardial oxygenation.[1][2] this compound stimulates beta-1 adrenergic receptors in the heart, leading to an increase in cyclic adenosine (B11128) monophosphate (cAMP) and subsequent enhancement of myocardial contractility.[1] Concurrently, it induces vasodilation in coronary and peripheral arteries, which reduces vascular resistance and cardiac workload.[1][2]
Positron Emission Tomography (PET) is a non-invasive imaging technique that allows for the quantitative assessment of regional myocardial blood flow (MBF), providing valuable insights into the efficacy of cardiovascular drugs.[3][4] This document provides a detailed protocol for utilizing PET to study the effects of this compound on regional myocardial blood flow in both preclinical and clinical settings.
Mechanism of Action of this compound
This compound exerts its cardiovascular effects through a dual mechanism:
-
Beta-Adrenergic Stimulation : It primarily acts on β1-adrenergic receptors in the myocardium. This activation stimulates the production of cAMP, leading to increased intracellular calcium levels and enhanced myocardial contractility (positive inotropic effect).[1]
-
Vasodilation : this compound relaxes the smooth muscle of coronary and peripheral blood vessels, leading to increased blood flow and reduced afterload.[1][2]
These combined actions aim to improve the balance between myocardial oxygen supply and demand, which is crucial in conditions like angina pectoris.
Experimental Protocols
This section outlines the methodologies for preclinical and clinical studies to assess the effects of this compound on regional myocardial blood flow using PET.
Preclinical Protocol: Animal Models
Animal models are crucial for initial efficacy and dose-finding studies. Rodent models of myocardial ischemia are commonly used, although larger animals like pigs or dogs offer cardiac physiology more similar to humans.[5][6]
1. Animal Model:
-
Species: Male Wistar rats (250-300g) or New Zealand white rabbits (2.5-3.5 kg).
-
Model: A common model is the ligation of the left anterior descending (LAD) coronary artery to induce myocardial ischemia.[5]
2. This compound Administration:
-
Dosage: Based on literature, a starting point for intravenous administration in animal models could be in the range of 1 mg/kg.[7] For oral administration in cats, a dose of 14 mg/kg has been studied.[8] Dose-response studies are recommended.
-
Route of Administration: Intravenous (IV) bolus or infusion.
3. PET Imaging Protocol:
-
Radiotracer: ¹³N-Ammonia (¹³NH₃) is well-suited for preclinical studies due to its high extraction by the myocardium and good image resolution.[9]
-
Imaging Schedule:
-
Baseline Scan (Rest): Acquire a dynamic PET scan following the administration of ¹³NH₃.
-
This compound Administration: Administer this compound intravenously.
-
Post-treatment Scan: After a suitable uptake period (e.g., 10-15 minutes), perform a second dynamic PET scan with another dose of ¹³NH₃.
-
-
Data Acquisition:
-
Dynamic acquisition for 10-20 minutes post-injection of the radiotracer.
-
ECG gating to minimize motion artifacts.
-
-
Data Analysis:
-
Regions of interest (ROIs) will be drawn on the myocardial images to determine the tracer uptake in different myocardial territories.
-
Myocardial blood flow (MBF) will be quantified in mL/min/g using appropriate kinetic modeling software.
-
Comparison of MBF at baseline and after this compound administration.
-
Clinical Protocol: Human Studies
A study by Kaski et al. has demonstrated the feasibility of using PET with ¹⁵O-water to assess this compound's effects in patients with coronary artery disease.[10] The following protocol is based on this and other standard clinical PET imaging guidelines.
1. Subject Population:
-
Patients with stable angina pectoris and documented coronary artery disease.
-
Inclusion/exclusion criteria should be clearly defined.
2. This compound Administration:
-
Dosage: An intravenous bolus of 0.11-0.13 mg/kg has been used in clinical studies.[10] Oral dosages for angina are typically in the range of 10-20 mg three times daily.[11]
-
Route of Administration: Intravenous for acute effect studies.
3. PET Imaging Protocol:
-
Radiotracers:
-
Imaging Schedule (Rest-Stress Protocol Adaptation):
-
Baseline Rest Scan: A dynamic PET scan is acquired following the administration of the chosen radiotracer.
-
This compound Infusion: Administer this compound intravenously over a specified period.
-
Post-Oxyfedrine Scan: A second dynamic PET scan is performed after this compound administration, following a second injection of the radiotracer.
-
-
Data Acquisition:
-
Data Analysis:
-
Myocardial blood flow (MBF) is quantified in mL/min/g for different myocardial regions using validated software packages.
-
Myocardial Flow Reserve (MFR) can be calculated as the ratio of MBF after this compound to baseline MBF.
-
Comparison of regional MBF in areas supplied by stenotic and non-stenotic coronary arteries.
-
Data Presentation
Quantitative data should be summarized in a clear and structured format to facilitate comparison.
Table 1: Preclinical Study - Regional Myocardial Blood Flow (MBF) in an Animal Model of Myocardial Ischemia
| Myocardial Region | Baseline MBF (mL/min/g) (Mean ± SD) | Post-Oxyfedrine MBF (mL/min/g) (Mean ± SD) | % Change in MBF | p-value |
| Ischemic Zone | ||||
| Border Zone | ||||
| Remote Zone |
Table 2: Clinical Study - Regional Myocardial Blood Flow (MBF) in Patients with Coronary Artery Disease
| Myocardial Territory | Baseline MBF (mL/min/g) (Mean ± SD) | Post-Oxyfedrine MBF (mL/min/g) (Mean ± SD) | Myocardial Flow Reserve (MFR) (Mean ± SD) | p-value (Baseline vs. Post-Oxyfedrine) |
| Supplied by Stenotic Arteries | 0.90 ± 0.15 | 1.20 ± 0.31 | 0.002 | |
| Supplied by Normal Arteries | 1.08 ± 0.19 | 1.38 ± 0.49 | <0.05 |
Note: The data in Table 2 are adapted from the study by Kaski et al. for illustrative purposes.[10]
Conclusion
This document provides a comprehensive framework for designing and conducting preclinical and clinical studies to evaluate the effects of this compound on regional myocardial blood flow using PET. The detailed protocols and data presentation formats are intended to guide researchers in obtaining robust and comparable results. The use of quantitative PET imaging will provide critical insights into the therapeutic potential of this compound in improving myocardial perfusion.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. tijdschriftvoornucleairegeneeskunde.nl [tijdschriftvoornucleairegeneeskunde.nl]
- 3. eanm.org [eanm.org]
- 4. PET tracers and techniques for measuring myocardial blood flow in patients with coronary artery disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. news-medical.net [news-medical.net]
- 6. Animal Models of Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Myocardial perfusion imaging with PET - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The haemodynamic effects of prolonged oral administration of this compound, a partial agonist at β-adrenoceptors: Comparison with propranolol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PET/CT Imaging in Mouse Models of Myocardial Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of this compound on regional myocardial blood flow in patients with coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. What is this compound Hydrochloride used for? [synapse.patsnap.com]
- 12. EANM procedural guidelines for PET/CT quantitative myocardial perfusion imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PET Stress & Rest Myocardial Perfusion Scan with Rudbidium-82 - Peter Yan Cardiology Clinic [cardiology.com.sg]
- 14. Assessment of myocardial perfusion and function with PET and PET/CT - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jnm.snmjournals.org [jnm.snmjournals.org]
- 16. jnm.snmjournals.org [jnm.snmjournals.org]
Application of Oxyfedrine in a Canine Model of Myocardial Stunning: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myocardial stunning is a phenomenon of transient post-ischemic cardiac dysfunction that occurs despite the restoration of coronary blood flow. This condition is characterized by a prolonged period of reduced myocardial contractility without irreversible tissue damage. The development of therapeutic interventions to mitigate myocardial stunning is a critical area of cardiovascular research. Oxyfedrine, a partial beta-adrenoceptor agonist, has been investigated for its potential cardioprotective effects in this context. This document provides detailed application notes and protocols for studying the effects of this compound in a canine model of myocardial stunning, based on available scientific literature.
Core Concepts and Rationale
This compound is believed to exert its beneficial effects in myocardial stunning through its sympathomimetic and vasodilator properties. As a beta-adrenergic agonist, it can enhance myocardial contractility. Additionally, its vasodilatory effects may improve coronary blood flow and oxygen supply to the stunned myocardium. The canine model of myocardial stunning, typically induced by a brief period of coronary artery occlusion followed by reperfusion, is a well-established and clinically relevant model for studying this condition.
Experimental Protocols
Canine Model of Myocardial Stunning
A standard and reproducible method for inducing myocardial stunning in dogs involves the temporary occlusion of the left anterior descending (LAD) coronary artery.
Materials:
-
Adult mongrel dogs of either sex (e.g., 15-20 kg)
-
Anesthesia: Sodium pentobarbital (B6593769) (e.g., 30 mg/kg, i.v.)
-
Ventilator
-
Surgical instruments for thoracotomy
-
Vascular occluder or ligature for LAD coronary artery
-
Physiological monitoring equipment (ECG, blood pressure transducer, left ventricular catheter)
-
Saline solution
-
This compound hydrochloride
Procedure:
-
Anesthesia and Ventilation: Anesthetize the dogs with sodium pentobarbital and maintain a stable plane of anesthesia throughout the experiment. Intubate the animals and provide mechanical ventilation.
-
Surgical Preparation: Perform a left thoracotomy to expose the heart. Isolate a segment of the proximal LAD coronary artery.
-
Instrumentation:
-
Place a catheter in the left ventricle via the carotid artery to measure left ventricular pressure (LVP) and its first derivative (LV dP/dt).
-
Insert a catheter into the femoral artery to monitor mean arterial pressure (MAP).
-
Record a continuous electrocardiogram (ECG).
-
-
Induction of Myocardial Stunning:
-
After a stabilization period with baseline measurements, occlude the LAD coronary artery for a period of 15-20 minutes. Successful occlusion should be confirmed by regional cyanosis and ST-segment elevation on the ECG.
-
After the ischemic period, release the occlusion to allow for reperfusion of the myocardium.
-
-
Grouping and Drug Administration:
-
Control Group (Saline): Administer an equivalent volume of saline solution intravenously just before the start of reperfusion.
-
This compound Group: Administer this compound (1 mg/kg) intravenously just before the start of reperfusion.
-
-
Monitoring and Data Collection:
-
Continuously monitor hemodynamic parameters (MAP, LVP, LV dP/dt, Left Ventricular End-Diastolic Pressure - LVEDP) throughout the experiment, with specific data points recorded at baseline, during occlusion, and at various time points during reperfusion (e.g., 30, 60, 90, and 120 minutes).
-
-
Biochemical Analysis:
-
At the end of the experiment, euthanize the animals and rapidly excise the hearts.
-
Obtain myocardial tissue samples from the stunned (previously ischemic) and non-ischemic regions.
-
Analyze the tissue samples for high-energy phosphates, such as adenosine (B11128) triphosphate (ATP), to assess the metabolic state of the myocardium.
-
Experimental Workflow Diagram
Caption: Workflow for inducing and treating myocardial stunning in a canine model.
Data Presentation
The following tables summarize the expected quantitative data based on the findings of Maulik et al. (1997). Please note that the exact numerical values with statistical significance from the original publication are not publicly available; therefore, the tables indicate the direction of change as reported.
Table 1: Hemodynamic Parameters in Control (Saline) and this compound-Treated Groups
| Parameter | Group | Baseline | Post-Reperfusion (Stunning) |
| Mean Arterial Pressure (MAP) | Saline | Normal | Decreased |
| This compound | Normal | Maintained near baseline | |
| LV peak (+) dP/dt | Saline | Normal | Decreased |
| This compound | Normal | Maintained near baseline | |
| Left Ventricular End-Diastolic Pressure (LVEDP) | Saline | Normal | Increased |
| This compound | Normal | Maintained near baseline |
Table 2: Myocardial ATP Levels in Control (Saline) and this compound-Treated Groups
| Parameter | Group | Non-Ischemic Zone | Stunned Zone |
| Myocardial ATP | Saline | Normal | Incompletely Regenerated |
| This compound | Normal | Regeneration Supported |
Signaling Pathways
This compound is a beta-adrenergic agonist, and its mechanism of action in myocardial stunning is likely mediated through the beta-adrenergic signaling pathway. In stunned myocardium, there is evidence of an upregulation of beta-adrenergic receptors. This compound's stimulation of these receptors can lead to a cascade of intracellular events aimed at improving cardiac function.
Proposed Signaling Pathway of this compound in Myocardial Stunning
Caption: Proposed signaling cascade of this compound in stunned cardiac myocytes.
Conclusion
The administration of this compound immediately prior to reperfusion in a canine model of myocardial stunning has been shown to prevent the detrimental hemodynamic and metabolic changes associated with this condition. The detailed protocols and conceptual frameworks provided in this document offer a guide for researchers investigating the therapeutic potential of this compound and similar compounds. Further studies are warranted to fully elucidate the precise molecular mechanisms and to translate these preclinical findings into clinical applications.
Application Notes: Investigating Oxyfedrine's Sensitizing Effects on Cancer Cell Viability
Introduction
Oxyfedrine is a vasodilator that has been identified as a potent sensitizer (B1316253) of cancer cells to therapies that induce glutathione (B108866) (GSH) depletion.[1][2] On its own, this compound does not exhibit significant cytotoxic effects on cancer cells.[1] However, when used in combination with GSH-depleting agents such as sulfasalazine (B1682708) (SSZ) or radiation therapy, this compound synergistically enhances cancer cell death.[1][2] This application note provides a comprehensive overview of the mechanism of action, experimental protocols, and data interpretation for studying the effects of this compound on cancer cell viability in combination with GSH-depleting therapies.
Mechanism of Action
The primary mechanism through which this compound sensitizes cancer cells to GSH-depleting therapies involves the inhibition of aldehyde dehydrogenase (ALDH).[1][2] ALDH is a crucial enzyme responsible for detoxifying cytotoxic aldehydes, such as 4-hydroxynonenal (B163490) (4-HNE), which are byproducts of lipid peroxidation.[1]
When cancer cells are treated with GSH-depleting agents like sulfasalazine (an inhibitor of the xCT cystine/glutamate antiporter) or radiation, the intracellular GSH levels decrease, leading to an increase in reactive oxygen species (ROS) and lipid peroxidation.[1] This results in the accumulation of 4-HNE. In normal circumstances, ALDH would detoxify this aldehyde. However, in the presence of this compound, ALDH is inhibited, leading to a significant accumulation of cytotoxic 4-HNE.[1] The buildup of 4-HNE induces severe oxidative stress and ultimately leads to cell death.[1][2]
Data Presentation
The following tables summarize the quantitative data from cell line studies investigating the synergistic effects of this compound with GSH-depleting agents on the viability of HCT116 (colon cancer) and HSC-4 (head and neck squamous cell carcinoma) cells.
Table 1: Effect of this compound in Combination with Sulfasalazine (SSZ) and Buthionine Sulfoximine (BSO) on Cancer Cell Viability
| Cell Line | Treatment | Concentration | Approximate Cell Viability (%) |
| HCT116 | Control (DMSO) | - | 100 |
| This compound (OXY) | 50 µmol/L | ~100 | |
| Sulfasalazine (SSZ) | 400 µmol/L | ~100 | |
| Buthionine Sulfoximine (BSO) | 100 µmol/L | ~100 | |
| OXY + SSZ | 50 µmol/L + 400 µmol/L | ~20 | |
| OXY + BSO | 50 µmol/L + 100 µmol/L | ~30 | |
| HSC-4 | Control (DMSO) | - | 100 |
| This compound (OXY) | 50 µmol/L | ~100 | |
| Sulfasalazine (SSZ) | 400 µmol/L | ~100 | |
| Buthionine Sulfoximine (BSO) | 100 µmol/L | ~100 | |
| OXY + SSZ | 50 µmol/L + 400 µmol/L | ~25 | |
| OXY + BSO | 50 µmol/L + 100 µmol/L | ~40 |
Data are approximated from graphical representations in Otsuki et al., 2020.[1]
Table 2: Effect of this compound in Combination with Radiation on Cancer Cell Viability
| Cell Line | Radiation Dose (Gy) | Treatment | Approximate Cell Viability (%) |
| HCT116 | 0 | Control | 100 |
| 0 | This compound (50 µmol/L) | 100 | |
| 6 | Control | ~90 | |
| 6 | This compound (50 µmol/L) | ~40 | |
| 10 | Control | ~80 | |
| 10 | This compound (50 µmol/L) | ~20 | |
| HSC-4 | 0 | Control | 100 |
| 0 | This compound (50 µmol/L) | 100 | |
| 6 | Control | ~95 | |
| 6 | This compound (50 µmol/L) | ~50 | |
| 10 | Control | ~85 | |
| 10 | This compound (50 µmol/L) | ~30 |
Data are approximated from graphical representations in Otsuki et al., 2020.[1]
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound in combination with GSH-depleting agents.
-
Materials:
-
Cancer cell lines (e.g., HCT116, HSC-4)
-
96-well plates
-
Complete culture medium
-
This compound, Sulfasalazine, Buthionine Sulfoximine
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound, SSZ, BSO, or their combinations. Include a vehicle control (DMSO).
-
Incubate for the desired treatment period (e.g., 48 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
2. Measurement of Intracellular Glutathione (GSH)
This protocol is for quantifying the intracellular GSH levels following treatment.
-
Materials:
-
Cancer cell lines
-
6-well plates
-
Lysis buffer
-
Ellman's reagent (DTNB)
-
GSH standard solutions
-
Microplate reader
-
-
Procedure:
-
Seed cells in 6-well plates and treat as described in the cell viability assay.
-
After treatment, wash the cells with PBS and lyse them.
-
Centrifuge the lysates to pellet cellular debris.
-
Add the supernatant to a 96-well plate containing Ellman's reagent.
-
Incubate for 15 minutes at room temperature.
-
Measure the absorbance at 412 nm.
-
Determine the GSH concentration based on a standard curve generated with known GSH concentrations.
-
3. Immunofluorescence Staining for 4-Hydroxynonenal (4-HNE)
This protocol is for visualizing the intracellular accumulation of 4-HNE.
-
Materials:
-
Cancer cell lines grown on coverslips
-
Paraformaldehyde (4%)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody against 4-HNE
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole)
-
Fluorescence microscope
-
-
Procedure:
-
Seed cells on coverslips in a 24-well plate and treat as described above.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Block non-specific binding with blocking buffer for 1 hour.
-
Incubate with the primary anti-4-HNE antibody overnight at 4°C.
-
Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
-
Visualizations
Caption: Signaling pathway of this compound's sensitizing effect.
Caption: Experimental workflow for cell viability assessment.
References
Methodology for Assessing Oxyfedrine-Induced Changes in Cardiac Muscle Structure
For Researchers, Scientists, and Drug Development Professionals
Application Note
Oxyfedrine is a sympathomimetic amine with partial β-adrenergic agonist and vasodilator properties, previously used in the treatment of angina pectoris. Its mechanism of action involves the stimulation of β-adrenergic receptors, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) and subsequent activation of Protein Kinase A (PKA). This signaling cascade enhances myocardial contractility and heart rate.[1][2][3] While the functional effects of this compound are relatively well-documented, a thorough assessment of its long-term impact on cardiac muscle structure is crucial for a comprehensive safety and efficacy profile.
This document provides a detailed set of protocols for investigating this compound-induced structural changes in cardiac muscle, encompassing histological, ultrastructural, and molecular analyses. The methodologies described herein are designed to provide a robust framework for preclinical assessment in animal models.
Experimental Workflow Overview
The following diagram outlines the general experimental workflow for assessing this compound-induced changes in cardiac muscle structure.
Caption: Experimental workflow for assessing this compound's effects on cardiac muscle.
Key Signaling Pathway
This compound, as a β-adrenergic agonist, primarily acts through the Gs-protein coupled receptor pathway, leading to the activation of adenylyl cyclase, an increase in intracellular cAMP, and subsequent activation of PKA.
Caption: this compound's primary signaling pathway in cardiomyocytes.
Experimental Protocols
Histological Analysis of Cardiac Tissue
1.1. Hematoxylin (B73222) and Eosin (H&E) Staining for General Morphology and Cardiomyocyte Size
-
Purpose: To assess overall cardiac muscle architecture, identify signs of inflammation, necrosis, and measure cardiomyocyte cross-sectional area as an indicator of hypertrophy.
-
Protocol:
-
Deparaffinize and rehydrate 5 µm thick paraffin-embedded heart sections.
-
Stain with Harris' hematoxylin for 5 minutes.
-
Rinse in running tap water.
-
Differentiate in 1% acid alcohol for 30 seconds.
-
Rinse in running tap water.
-
Blue in Scott's tap water substitute for 1 minute.
-
Rinse in running tap water.
-
Stain with Eosin Y solution for 2 minutes.
-
Dehydrate through graded alcohols, clear in xylene, and mount with a resinous medium.
-
-
Data Analysis: Capture images at 400x magnification and measure the cross-sectional area of at least 100 cardiomyocytes per heart using image analysis software (e.g., ImageJ).
1.2. Masson's Trichrome Staining for Cardiac Fibrosis
-
Purpose: To detect and quantify collagen deposition, an indicator of cardiac fibrosis.[1][2]
-
Protocol:
-
Deparaffinize and rehydrate 5 µm thick paraffin-embedded heart sections.
-
Mordant in Bouin's solution overnight at room temperature.
-
Stain in Weigert's iron hematoxylin for 10 minutes.
-
Stain in Biebrich scarlet-acid fuchsin solution for 5 minutes.
-
Rinse in deionized water.
-
Treat with phosphomolybdic-phosphotungstic acid solution for 10-15 minutes.
-
Stain in aniline (B41778) blue solution for 5-10 minutes.
-
Rinse and differentiate in 1% acetic acid solution for 1 minute.
-
Dehydrate, clear, and mount.
-
-
Data Analysis: Capture images and quantify the blue-stained fibrotic area as a percentage of the total tissue area using image analysis software.
1.3. Picrosirius Red Staining for Collagen Fiber Analysis
-
Purpose: To specifically stain collagen fibers for quantification and to differentiate between collagen type I (thick fibers, yellow-orange birefringence) and type III (thin fibers, green birefringence) under polarized light.[3][4][5][6][7]
-
Protocol:
-
Data Analysis: Quantify the red-stained area under bright-field microscopy. Under polarized light, quantify the area of yellow-orange and green birefringence to assess the relative amounts of collagen types I and III.
1.4. TUNEL Assay for Apoptosis Detection
-
Purpose: To identify and quantify apoptotic cells in the cardiac tissue.[8][9][10][11]
-
Protocol:
-
Deparaffinize and rehydrate 5 µm thick sections.
-
Permeabilize the tissue with Proteinase K (20 µg/mL) for 15 minutes at room temperature.
-
Incubate sections with the TUNEL reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and a labeled dUTP (e.g., FITC-dUTP) for 60 minutes at 37°C in a humidified chamber.
-
Rinse with PBS.
-
If using a fluorescent label, counterstain with a nuclear stain like DAPI.
-
Mount with an anti-fade mounting medium.
-
-
Data Analysis: Count the number of TUNEL-positive nuclei and express it as a percentage of the total number of nuclei (DAPI-stained).
1.5. Immunohistochemistry for Fibrosis Markers
-
Purpose: To detect the expression of proteins associated with fibrosis, such as alpha-smooth muscle actin (α-SMA) and vimentin (B1176767), which are markers for myofibroblasts.
-
Protocol:
-
Deparaffinize and rehydrate sections.
-
Perform antigen retrieval (e.g., heat-induced epitope retrieval in citrate (B86180) buffer).
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding with a blocking serum.
-
Incubate with primary antibodies against α-SMA and vimentin overnight at 4°C.
-
Incubate with a biotinylated secondary antibody.
-
Incubate with an avidin-biotin-peroxidase complex.
-
Develop with a chromogen such as diaminobenzidine (DAB).
-
Counterstain with hematoxylin, dehydrate, clear, and mount.
-
-
Data Analysis: Quantify the positively stained area for each marker as a percentage of the total tissue area.
Transmission Electron Microscopy (TEM) for Ultrastructural Analysis
-
Purpose: To examine the ultrastructural changes in cardiomyocytes, including sarcomere organization, intercalated disc integrity, and mitochondrial morphology.
-
Protocol:
-
Fix small pieces (1 mm³) of cardiac tissue in 2.5% glutaraldehyde (B144438) in 0.1 M cacodylate buffer for 2-4 hours.
-
Post-fix in 1% osmium tetroxide for 1-2 hours.
-
Dehydrate in a graded series of ethanol.
-
Infiltrate and embed in an epoxy resin.
-
Cut ultrathin sections (60-80 nm) and mount on copper grids.
-
Stain with uranyl acetate (B1210297) and lead citrate.
-
Examine with a transmission electron microscope.
-
-
Data Analysis: Qualitatively assess sarcomere structure (Z-discs, A and I bands), intercalated discs (gap junctions, desmosomes), and T-tubule structure. Quantitatively measure mitochondrial number, size, and cristae density.
Molecular Biology Assays
3.1. cAMP Level Measurement
-
Purpose: To quantify the intracellular levels of cAMP in cardiac tissue as a direct measure of this compound's engagement with its target pathway.
-
Protocol:
-
Homogenize snap-frozen cardiac tissue in 0.1 M HCl.
-
Centrifuge to pellet cellular debris.
-
Use the supernatant for cAMP quantification using a competitive enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
-
Normalize cAMP concentration to the total protein content of the tissue homogenate, determined by a protein assay (e.g., BCA assay).
-
-
Data Analysis: Compare cAMP levels between control and this compound-treated groups.
3.2. Western Blotting for PKA Pathway Proteins
-
Purpose: To assess the activation of the PKA signaling pathway by measuring the phosphorylation of PKA and its downstream targets.
-
Protocol:
-
Homogenize snap-frozen cardiac tissue in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies against phosphorylated PKA (p-PKA), total PKA, phosphorylated CREB (p-CREB), total CREB, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Detect protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Data Analysis: Quantify band intensities using densitometry software. Express the levels of phosphorylated proteins relative to their total protein levels.
Data Presentation
Summarize all quantitative data in clearly structured tables for easy comparison between treatment groups.
Table 1: Histomorphometric Analysis of Cardiac Tissue
| Parameter | Vehicle Control | This compound (Low Dose) | This compound (High Dose) | p-value |
| Heart Weight / Body Weight Ratio (mg/g) | ||||
| Cardiomyocyte Cross-Sectional Area (µm²) | ||||
| Fibrotic Area (% of Total Area) | ||||
| Apoptotic Index (% TUNEL-positive nuclei) | ||||
| α-SMA Positive Area (%) | ||||
| Vimentin Positive Area (%) |
Table 2: Ultrastructural Analysis of Cardiomyocytes
| Parameter | Vehicle Control | This compound (Low Dose) | This compound (High Dose) | p-value |
| Mitochondrial Number (per µm²) | ||||
| Average Mitochondrial Area (µm²) | ||||
| Mitochondrial Cristae Score (Arbitrary Units) |
Table 3: Molecular Analysis of Cardiac Tissue
| Parameter | Vehicle Control | This compound (Low Dose) | This compound (High Dose) | p-value |
| cAMP Concentration (pmol/mg protein) | ||||
| p-PKA / Total PKA Ratio | ||||
| p-CREB / Total CREB Ratio |
References
- 1. benchchem.com [benchchem.com]
- 2. Electron microscopic study of mouse embryonic stem cell-derived cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Electron tomography of rabbit cardiomyocyte three-dimensional ultrastructure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. resources.revvity.com [resources.revvity.com]
- 6. Cytoplasmic cAMP concentrations in intact cardiac myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. revvity.com [revvity.com]
- 8. Cardiac cAMP: production, hydrolysis, modulation and detection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Mitochondrial Morphology and Mitophagy in Heart Diseases: Qualitative and Quantitative Analyses Using Transmission Electron Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
In Vivo Administration of Oxyfedrine: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxyfedrine is a partial β-adrenoceptor agonist with vasodilatory properties, historically investigated for its therapeutic potential in cardiovascular diseases such as angina pectoris and myocardial infarction.[1][2][3] More recently, its role as an inhibitor of aldehyde dehydrogenase (ALDH) has opened new avenues for its application as a sensitizing agent in cancer therapy.[4] This document provides detailed application notes and protocols for the in vivo administration of this compound in various preclinical research models, summarizing key quantitative data and outlining experimental methodologies.
Mechanism of Action
This compound primarily acts as a partial agonist at β-adrenergic receptors, leading to vasodilation, and positive inotropic and chronotropic effects.[1][3] This stimulation of β-adrenoceptors in the heart and blood vessels increases coronary blood flow and myocardial oxygen uptake.[3][5] Additionally, this compound's major active metabolite, norephedrine, functions as a norepinephrine-releasing agent, contributing to its sympathomimetic effects.[1] A secondary mechanism of action involves the inhibition of aldehyde dehydrogenase (ALDH), which can sensitize cancer cells to glutathione-depleting agents.[4]
Data Presentation: In Vivo Administration Parameters
The following tables summarize the quantitative data for this compound administration across different preclinical models as cited in the literature.
Table 1: Cardiovascular Models
| Animal Model | Application | Route of Administration | Dosage | Duration | Key Findings |
| Cat | Anti-anginal action | Oral (p.o.) | 14 mg/kg | 3-4 weeks | Decreased systolic and diastolic blood pressure, increased heart rate and cardiac output.[6] |
| Dog | Myocardial Stunning | Intravenous (i.v.) | 1 mg/kg | Single dose before reperfusion | Prevention of hemodynamic and metabolic changes associated with myocardial stunning.[7] |
| Dog | Myocardial Ischemia | Intravenous (i.v.) | 0.80-0.94 mg/kg & 1.45-1.60 mg/kg | Infusion at 0.61 mg/min | Dose-dependent effects on myocardial blood flow and ischemic injury.[8] |
| Dog | Hemodynamics | Intravenous (i.v.) | 0.9 mg/kg | Single dose | Positive influence on heart function parameters.[9] |
| Rabbit & Guinea Pig | Cardiac Function | Intraperitoneal (i.p.) | 15 mg/kg | Daily for several weeks | Reduction in the maximum rate of depolarization and prolongation of the action potential plateau.[10] |
| Rat | High Blood Viscosity | Intravenous (i.v.) | 1 mg/kg | Single dose | Decreased arterial and venous blood viscosity in stress-induced models.[6] |
Table 2: Oncology Models
| Animal Model | Application | Route of Administration | Dosage | Co-administered Agent | Key Findings |
| Mouse (HCT116 xenograft) | Cancer Therapy Sensitization | Intraperitoneal (i.p.) | 10 mg/kg | Sulfasalazine (350 mg/kg, i.p.) | Suppression of tumor growth.[6] |
Experimental Protocols
Protocol 1: Evaluation of Anti-Anginal Effects in a Feline Model
This protocol is based on studies evaluating the chronic oral administration of this compound in cats.[11]
1. Animal Model:
-
Adult domestic cats of either sex.
-
Animals should be acclimatized to the housing conditions for at least one week prior to the experiment.
2. Administration of this compound:
-
Dosage: 14 mg/kg body weight.
-
Route: Oral (p.o.).
-
Formulation: this compound can be administered in gelatin capsules.
-
Frequency: Once daily.
-
Duration: 3-4 weeks.
-
Control Group: Administer placebo (e.g., lactose) in identical capsules.
3. Hemodynamic Assessment (performed at the end of the treatment period):
-
Anesthesia: Anesthetize cats (e.g., with a suitable anesthetic agent like pentobarbital (B6593769) sodium).
-
Catheterization:
-
Insert a catheter into the carotid artery for blood pressure measurement.
-
Insert a catheter into the jugular vein for drug administration (if required for terminal experiments) and fluid maintenance.
-
Advance a catheter into the left ventricle for measuring left ventricular pressure and dP/dt max.
-
-
Measurements:
-
Record systolic and diastolic blood pressure.
-
Measure heart rate.
-
Determine cardiac output using a suitable method (e.g., thermodilution).
-
Record left ventricular end-diastolic pressure (LVEDP) and the maximum rate of rise of left ventricular pressure (LV dP/dt max).
-
4. Data Analysis:
-
Compare the hemodynamic parameters between the this compound-treated group and the placebo-treated group using appropriate statistical tests.
Protocol 2: Assessment of Cardioprotective Effects in a Canine Model of Myocardial Stunning
This protocol is designed to investigate the effect of this compound on myocardial stunning following ischemia and reperfusion, based on published studies.[7]
1. Animal Model:
-
Adult mongrel dogs of either sex.
-
Fast the animals overnight with free access to water.
2. Surgical Preparation:
-
Anesthesia: Anesthetize the dogs (e.g., with sodium pentobarbital).
-
Ventilation: Intubate and ventilate the animals with room air.
-
Catheterization:
-
Cannulate the femoral artery for monitoring mean arterial pressure (MAP).
-
Cannulate the femoral vein for drug and fluid administration.
-
Perform a left thoracotomy in the fifth intercostal space.
-
Place a catheter in the left ventricle for measuring left ventricular end-diastolic pressure (LVEDP) and LV peak (+) dP/dt.
-
-
Ischemia Induction:
-
Isolate a segment of the left anterior descending (LAD) coronary artery.
-
Pass a silk ligature around the LAD for occlusion.
-
3. Experimental Procedure:
-
Allow the animal to stabilize after surgery.
-
Baseline Measurements: Record all hemodynamic parameters.
-
Ischemia: Occlude the LAD for a period of 15-20 minutes.
-
Reperfusion: Release the ligature to allow reperfusion.
-
This compound Administration:
-
Dosage: 1 mg/kg body weight.
-
Route: Intravenous (i.v.).
-
Timing: Administer as a single bolus just before the onset of reperfusion.
-
Control Group: Administer an equivalent volume of saline.
-
-
Post-Reperfusion Monitoring: Continuously monitor hemodynamic parameters for a defined period (e.g., 60-120 minutes).
-
Metabolic Analysis (Optional): At the end of the experiment, myocardial tissue samples can be collected for biochemical analysis (e.g., ATP levels).
4. Data Analysis:
-
Compare the changes in MAP, LVEDP, LV peak (+) dP/dt, and metabolic markers between the this compound-treated and saline-treated groups.
Protocol 3: Investigation of this compound as a Sensitizer in a Murine Cancer Xenograft Model
This protocol is based on a study investigating the synergistic anti-tumor effect of this compound and Sulfasalazine.[4][6]
1. Cell Culture and Animal Model:
-
Cell Line: HCT116 human colon carcinoma cells.
-
Animal Model: Immunocompromised mice (e.g., athymic nude or NOD/SCID mice), 6-8 weeks old.
2. Tumor Cell Implantation:
-
Harvest HCT116 cells during the exponential growth phase.
-
Resuspend the cells in a suitable medium (e.g., PBS or a mixture with Matrigel).
-
Inject approximately 1-5 x 10^6 cells subcutaneously into the flank of each mouse.
3. Tumor Growth Monitoring and Treatment Initiation:
-
Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Measure tumor volume regularly using calipers (Volume = 0.5 x length x width²).
-
Randomize mice into treatment groups.
4. Administration of Agents:
-
This compound:
-
Dosage: 10 mg/kg body weight.
-
Route: Intraperitoneal (i.p.).
-
-
Sulfasalazine (SSZ):
-
Dosage: 350 mg/kg body weight.
-
Route: Intraperitoneal (i.p.).
-
-
Treatment Schedule: Administer both agents according to a defined schedule (e.g., daily or every other day) for a specified duration (e.g., 2-3 weeks).
-
Control Groups: Include groups receiving vehicle, this compound alone, and Sulfasalazine alone.
5. Endpoint Measurement:
-
Monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, Western blotting).
6. Data Analysis:
-
Compare tumor growth rates and final tumor weights between the different treatment groups.
Signaling Pathways and Experimental Workflows
β-Adrenergic Signaling Pathway
This compound, as a β-adrenoceptor agonist, initiates a signaling cascade that is crucial for its cardiovascular effects. The diagram below illustrates the canonical Gs-protein coupled pathway.
References
- 1. HCT116 Xenograft Model - Altogen Labs [altogenlabs.com]
- 2. Vasodilator this compound inhibits aldehyde metabolism and thereby sensitizes cancer cells to xCT‐targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. discoverbiotech.com [discoverbiotech.com]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Angina-like cardiac disturbances of hypothalamic etiology in cat, monkey, and man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Models of myocardial stunning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Establishment and characterization of intraperitoneal xenograft models by co-injection of human tumor cells and extracellular matrix gel - PMC [pmc.ncbi.nlm.nih.gov]
- 10. altogenlabs.com [altogenlabs.com]
- 11. reactionbiology.com [reactionbiology.com]
Application Notes and Protocols for Investigating the Cardioprotective Effects of Oxyfedrine on Isoprenaline-Induced Myocardial Necrosis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive experimental framework for studying the effects of Oxyfedrine on myocardial necrosis induced by Isoprenaline. The protocols outlined below detail the necessary steps from animal model induction to biochemical and histological analysis, enabling a thorough evaluation of this compound's potential as a cardioprotective agent.
Introduction
Isoprenaline, a potent synthetic catecholamine and non-selective β-adrenergic agonist, is widely used in experimental models to induce myocardial infarction.[1] High doses of Isoprenaline cause severe stress on the myocardium, leading to infarct-like necrosis that closely mimics the pathophysiology of acute myocardial infarction in humans.[1][2] This model is a valuable tool for screening and evaluating the efficacy of potential cardioprotective drugs.[3][4]
This compound is a β-adrenergic agonist and vasodilator indicated for the treatment of angina pectoris and myocardial infarction.[5][6] Its mechanism of action involves the stimulation of β-adrenergic receptors, which increases cyclic adenosine (B11128) monophosphate (cAMP) levels, leading to vasodilation and enhanced myocardial contractility.[7][8] This dual action helps to improve blood flow and oxygen delivery to the heart muscle, potentially mitigating ischemic damage.[7][8] This document provides a detailed experimental setup to investigate the protective effects of this compound against Isoprenaline-induced cardiac damage.
Experimental Design and Workflow
The overall experimental workflow is designed to assess the cardioprotective efficacy of this compound by pretreating an animal model before inducing myocardial necrosis with Isoprenaline. Key endpoints include the analysis of cardiac biomarkers, antioxidant status, and histopathological changes in the heart tissue.
Caption: Experimental workflow from animal preparation to data analysis.
Detailed Experimental Protocols
Protocol 1: Isoprenaline-Induced Myocardial Necrosis Animal Model
This protocol describes the induction of myocardial necrosis in rats using Isoprenaline.
Materials:
-
Male Wistar rats (150-200g)
-
Isoprenaline hydrochloride (Sigma-Aldrich)
-
Normal saline (0.9% NaCl)
-
Subcutaneous injection needles and syringes
Procedure:
-
Animal Acclimatization: House the rats in a controlled environment (22±2°C, 12h light/dark cycle) with free access to standard pellet chow and water for at least one week before the experiment.
-
Grouping: Randomly divide the animals into experimental groups (minimum n=6 per group):
-
Group I (Control): Receives only the vehicle (normal saline).
-
Group II (Isoprenaline Control): Receives Isoprenaline to induce myocardial necrosis.
-
Group III (this compound Pretreatment): Receives this compound before Isoprenaline administration.
-
-
Induction of Myocardial Necrosis:
-
Dissolve Isoprenaline hydrochloride in normal saline.
-
Administer Isoprenaline (e.g., 85 mg/kg) subcutaneously to the rats in Group II and Group III for two consecutive days.[9] Other reported effective doses range from 100 mg/kg to 150 mg/kg.[10]
-
Administer an equivalent volume of normal saline to the Control group.
-
-
Observation: Monitor the animals for clinical signs of distress and mortality. A mortality rate of up to 25-33% can be expected in the Isoprenaline-only group.[10]
-
Sacrifice and Sample Collection: 24 to 48 hours after the final Isoprenaline injection, euthanize the animals under anesthesia.[9][11]
-
Collect blood samples via cardiac puncture for serum separation.
-
Immediately excise the heart, wash with ice-cold saline, and blot dry. A portion can be fixed in 10% buffered formalin for histopathology, and the remainder can be stored at -80°C for biochemical analysis.
-
Protocol 2: this compound Treatment Regimen
This protocol details the administration of this compound for cardioprotective assessment.
Materials:
-
This compound hydrochloride
-
Normal saline (0.9% NaCl)
-
Intramuscular injection needles and syringes
Procedure:
-
Preparation of this compound Solution: Dissolve this compound hydrochloride in normal saline to the desired concentration.
-
Administration:
-
For the this compound pretreatment group (Group III), administer this compound intramuscularly for 5 days prior to the first Isoprenaline injection.[9]
-
Continue the this compound administration on the two days of Isoprenaline injection.[9]
-
Effective doses for protection have been reported at 2, 4, and 8 mg/kg.[9] A dose-response study is recommended.
-
The control group should receive an equivalent volume of the vehicle (normal saline) following the same injection schedule.
-
Protocol 3: Biochemical Analysis of Cardiac Markers
This protocol outlines the measurement of key serum and tissue biomarkers to quantify myocardial damage.
Materials:
-
Blood collection tubes and centrifuge
-
Commercially available assay kits for:
-
Creatine Kinase-MB (CK-MB)[12]
-
Lactate (B86563) Dehydrogenase (LDH)[13]
-
Aspartate Aminotransferase (AST)[13]
-
Cardiac Troponin T (cTnT) and I (cTnI)[13]
-
-
Spectrophotometer or plate reader
-
Reagents for tissue homogenization and analysis of glycogen and lactate.[9]
Procedure:
-
Serum Separation: Centrifuge the collected blood samples at 3000 rpm for 15 minutes to separate the serum. Store serum at -80°C until analysis.
-
Enzyme Assays: Measure the activity of CK-MB, LDH, and AST, and the concentration of cTnT and cTnI in the serum samples using the respective commercial kits, following the manufacturer's instructions.
-
Myocardial Tissue Analysis:
-
Prepare a heart tissue homogenate from the frozen samples.
-
Determine the levels of myocardial glycogen and lactate content using established biochemical assay methods.[9]
-
Protocol 4: Histopathological Examination
This protocol details the preparation and scoring of heart tissue for microscopic examination.
Materials:
-
10% buffered formalin
-
Ethanol series (for dehydration)
-
Xylene
-
Microtome
-
Glass slides and coverslips
-
Hematoxylin and Eosin (H&E) stain
-
Light microscope
Procedure:
-
Tissue Fixation and Processing:
-
Fix the heart tissue in 10% buffered formalin for at least 24 hours.
-
Dehydrate the tissue through a graded series of ethanol, clear with xylene, and embed in paraffin wax.
-
-
Sectioning and Staining:
-
Cut thin sections (4-5 µm) of the myocardial tissue using a microtome.
-
Mount the sections on glass slides and stain with Hematoxylin and Eosin (H&E).
-
-
Microscopic Examination:
-
Histopathological Scoring: Grade the severity of myocardial damage based on a scoring system.[14][15]
-
Grade 0: No visible lesions.
-
Grade 1: Focal lesions with mild fragmentation of muscle fibers.
-
Grade 2: Moderate, more diffuse necrosis and inflammatory response.
-
Grade 3: Widespread, diffuse necrosis with significant inflammation.
-
Grade 4: Massive infarction with extensive necrosis and inflammatory cell infiltration.
-
Data Presentation
Quantitative data should be summarized in tables to facilitate clear comparison between experimental groups.
Table 1: Effect of this compound on Serum Cardiac Biomarkers in Isoprenaline-Treated Rats
| Group | CK-MB (U/L) | LDH (U/L) | AST (U/L) | cTnI (ng/mL) |
| Control | Value ± SEM | Value ± SEM | Value ± SEM | Value ± SEM |
| Isoprenaline (85 mg/kg) | Value ± SEM | Value ± SEM | Value ± SEM | Value ± SEM |
| ISO + this compound (4 mg/kg) | Value ± SEM | Value ± SEM | Value ± SEM | Value ± SEM |
| ISO + this compound (8 mg/kg) | Value ± SEM | Value ± SEM | Value ± SEM | Value ± SEM |
Data should be presented as mean ± Standard Error of the Mean (SEM).
Table 2: Effect of this compound on Myocardial Tissue Parameters
| Group | Glycogen (mg/g tissue) | Lactate (µmol/g tissue) | Histopathological Score |
| Control | Value ± SEM | Value ± SEM | Value ± SEM |
| Isoprenaline (85 mg/kg) | Value ± SEM | Value ± SEM | Value ± SEM |
| ISO + this compound (4 mg/kg) | Value ± SEM | Value ± SEM | Value ± SEM |
| ISO + this compound (8 mg/kg) | Value ± SEM | Value ± SEM | Value ± SEM |
Data should be presented as mean ± SEM.
Signaling Pathways
Isoprenaline-Induced Myocardial Injury Pathway
Isoprenaline over-stimulates β-adrenergic receptors, leading to a cascade of events that culminates in myocyte death. This includes excessive cAMP production, calcium overload, increased myocardial oxygen demand, and oxidative stress.
Caption: Isoprenaline-induced cardiotoxicity signaling cascade.
Protective Mechanism of this compound
This compound, as a partial β-adrenergic agonist, may protect the myocardium by competitively inhibiting the excessive stimulation by Isoprenaline. It also promotes vasodilation, improving coronary blood flow and oxygen supply, which counteracts the Isoprenaline-induced ischemia.
Caption: Proposed protective mechanism of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Pathogenesis of isoproterenol-induced myocardial lesions: its reation to human 'coagulative myocytolysis' - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 6. scispace.com [scispace.com]
- 7. What is this compound Hydrochloride used for? [synapse.patsnap.com]
- 8. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 9. This compound and propranolol. A comparative experimental approach to protect myocardium against isoprenaline-induced myocardial necrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bioclima.ro [bioclima.ro]
- 11. Experimental model of myocardial infarction induced by isoproterenol in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. emedicine.medscape.com [emedicine.medscape.com]
- 13. Protective effect of scutellarin on myocardial infarction induced by isoprenaline in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols: Positron Emission Tomography for Validating Oxyfedrine's Effect on Myocardial Perfusion
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxyfedrine is a partial agonist of β-adrenergic receptors with vasodilatory properties, historically used in the treatment of angina pectoris.[1] Positron Emission Tomography (PET) is a non-invasive imaging technique that allows for the quantitative assessment of myocardial blood flow (MBF), making it an ideal tool to validate the pharmacological effects of drugs like this compound on myocardial perfusion.[2][3][4] This document provides detailed application notes and protocols for designing and conducting a study to validate the effects of this compound on myocardial perfusion using PET with ¹⁵O-water.
Quantitative Data Summary
The following table summarizes the quantitative findings from a study assessing the effects of intravenous this compound on regional myocardial blood flow in patients with coronary artery disease.
| Myocardial Region | Baseline Myocardial Blood Flow (ml/g/min) | Myocardial Blood Flow after this compound (ml/g/min) | Percentage Increase in Blood Flow |
| Supplied by Stenotic Coronary Vessels | 0.90 ± 0.15 | 1.20 ± 0.31 | 25% |
| Supplied by Non-stenotic Coronary Vessels | 1.08 ± 0.19 | 1.38 ± 0.49 | 22% |
Signaling Pathway of this compound
This compound acts as a partial agonist at β-adrenergic receptors, primarily β1-receptors in the heart.[5][6] This interaction initiates a signaling cascade that leads to increased coronary blood flow and enhanced myocardial oxygen consumption.[5][6] The proposed signaling pathway is illustrated below.
Caption: Proposed signaling pathway of this compound in cardiomyocytes.
Experimental Protocols
This section outlines a detailed protocol for a PET study to quantify the effects of this compound on myocardial perfusion using ¹⁵O-water.
Subject Recruitment and Preparation
-
Inclusion Criteria: Subjects with chronic stable angina and documented coronary artery disease.
-
Exclusion Criteria: Recent myocardial infarction, unstable angina, severe heart failure, contraindications to PET imaging.
-
Patient Preparation:
-
Subjects should fast for at least 6 hours prior to the PET scan.
-
Abstain from caffeine (B1668208) and alcohol for 24 hours before the study.
-
A detailed medical history should be obtained, and subjects should be informed about the procedure and provide written consent.
-
PET Imaging Protocol
This protocol involves two PET scans: a baseline scan and a post-Oxyfedrine administration scan.
-
Radiotracer: ¹⁵O-water (H₂¹⁵O)
-
PET/CT Scanner: A modern PET/CT scanner should be used.
-
Imaging Protocol:
-
Positioning: The subject is positioned supine in the PET/CT scanner.
-
Transmission Scan: A low-dose CT scan is performed for attenuation correction.
-
Baseline PET Scan:
-
A bolus of ¹⁵O-water (e.g., 370 MBq) is injected intravenously.
-
Simultaneously, a dynamic PET scan is acquired for 6 minutes.
-
-
This compound Administration:
-
A single intravenous bolus of this compound (0.11-0.13 mg/kg) is administered.
-
-
Post-Oxyfedrine PET Scan:
-
After a 10-minute interval following this compound administration, a second ¹⁵O-water PET scan is performed using the same procedure as the baseline scan.
-
-
Data Acquisition and Analysis
-
Image Reconstruction: PET data should be reconstructed using an appropriate algorithm (e.g., 3D row-action maximum likelihood algorithm).
-
Myocardial Blood Flow (MBF) Quantification:
-
Regions of interest (ROIs) are drawn on the myocardial images.
-
An input function is derived from the time-activity curve in the left ventricular blood pool.
-
MBF is calculated using a single-tissue compartment model.
-
MBF is quantified for different myocardial regions, particularly those supplied by stenotic and non-stenotic coronary arteries.
-
Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for validating this compound's effect on myocardial perfusion.
Caption: Experimental workflow for the PET study.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Practical Guide for Interpreting and Reporting Cardiac PET Measurements of Myocardial Blood Flow: An Information Statement from the American Society of Nuclear Cardiology, and the Society of Nuclear Medicine and Molecular Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EANM procedural guidelines for PET/CT quantitative myocardial perfusion imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. researchgate.net [researchgate.net]
- 6. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
Application Notes and Protocols: Use of Oxyfedrine in a Canine Model of Acute Coronary Artery Ligation
These application notes provide a comprehensive overview of the use of oxyfedrine in preclinical studies of acute myocardial ischemia and infarction using a canine model of coronary artery ligation. The protocols and data presented are intended for researchers, scientists, and drug development professionals.
Introduction
This compound is a β-adrenergic receptor agonist that has been investigated for its potential therapeutic effects in cardiovascular conditions such as angina pectoris and myocardial infarction. Its mechanism of action involves the stimulation of β-adrenergic receptors, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). This rise in cAMP results in vasodilation and enhanced myocardial contractility, which can improve blood flow and oxygen delivery to ischemic heart tissue. Animal models of acute coronary artery ligation are crucial for evaluating the efficacy and safety of cardio-protective agents like this compound.
Quantitative Data Summary
The following tables summarize the quantitative data from studies investigating the effects of this compound in canine models of acute coronary artery ligation.
Table 1: this compound Dosage and Administration
| Animal Model | Route of Administration | Dosage | Infusion Rate | Reference |
| Dog | Intravenous | 0.80 to 0.94 mg/kg (Group 1) | 0.61 mg/min | |
| Dog | Intravenous | 1.45 to 1.60 mg/kg (Group 2) | 0.61 mg/min | |
| Dog | Intravenous | 0.9 mg/kg | Not Specified | |
| Dog | Intravenous | 1 mg/kg (just before reperfusion) | Not Specified |
Table 2: Hemodynamic and Myocardial Effects of this compound
| Parameter | Animal Model | This compound Dose Group | Observed Effect | Reference |
| S-T Segment Elevation | Dog | Group 1 & 2 | Increased over ischemic myocardium | |
| Extent of Ischemic Injury | Dog | Group 1 & 2 | Increased | |
| Regional Blood Flow (low flow regions < 0.3 cm³/g/min) | Dog | Group 1 | Unchanged | |
| Regional Blood Flow (higher flow areas inside ischemic region) | Dog | Group 1 | Increased | |
| Regional Blood Flow (inside and outside ischemic region) | Dog | Group 2 | Significantly reduced | |
| Mean Arterial Pressure (MAP) | Dog | 1 mg/kg | Prevention of fall in MAP associated with stunning | |
| LV peak (+) dP/dt | Dog | 1 mg/kg | Prevention of decrease associated with stunning | |
| Left Ventricular End-Diastolic Pressure (LVEDP) | Dog | 1 mg/kg | Prevention of rise associated with stunning | |
| Myocardial ATP | Dog | 1 mg/kg | Prevention of incomplete regeneration after reperfusion | |
| Aortic Systolic Pressure (ASP) | Dog | 0.9 mg/kg (with Digoxin) | Reduced | |
| Aortic Diastolic Pressure (ADP) | Dog | 0.9 mg/kg (with Digoxin) | Reduced | |
| Left-Ventricular Systolic Pressure (LVSP) | Dog | 0.9 mg/kg (with Digoxin) | Less marked reduction | |
| Heart Rate (HR) | Dog | 0.9 mg/kg (with Digoxin) | Increased | |
| Cardiac Output (HMV) | Dog | 0.9 mg/kg (with Digoxin) | Increased | |
| Stroke Volume (SV) | Dog | 0.9 mg/kg (with Digoxin) | Lowered | |
| dp/dtmax | Dog | 0.9 mg/kg (with Digoxin) | Increased (additive effect with Digoxin) |
Experimental Protocols
Acute Coronary Artery Ligation in a Canine Model
This protocol describes the surgical procedure for creating a model of acute myocardial infarction in dogs.
Materials:
-
Anesthetic agents (e.g., propiomazine-pentobarbital)
-
Surgical instruments for thoracotomy
-
Ventilator
-
Suture material for ligation (e.g., silk)
-
Physiological monitoring equipment (ECG, blood pressure)
Procedure:
-
Anesthesia and Ventilation: Anesthetize the dog and initiate positive pressure ventilation.
-
Surgical Preparation: Shave and sterilize the left thoracic area.
-
Thoracotomy: Perform a left lateral thoracotomy in the fourth or fifth intercostal space to expose the heart.
-
Pericardiotomy: Open the pericardium to visualize the left anterior descending (LAD) coronary artery.
-
Coronary Artery Ligation: Pass a suture around the LAD artery. The location of the ligation will determine the size of the resulting infarct. For a model of myocardial stunning, a temporary occlusion (e.g., 15 minutes) followed by reperfusion is performed. For a model of myocardial infarction, the ligation is permanent.
-
Hemodynamic Monitoring: Place catheters for monitoring aortic and left ventricular pressures.
-
Closure: Close the thoracic cavity in layers.
-
Post-operative Care: Provide appropriate analgesia and monitor the animal's recovery.
Measurement of Regional Myocardial Blood Flow with Radioactive Microspheres
This technique allows for the quantification of blood flow to different regions of the
Application Notes and Protocols for the Analysis of Oxyfedrine Metabolites in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxyfedrine is a sympathomimetic agent and coronary vasodilator. Understanding its metabolic fate is crucial for comprehensive pharmacokinetic and pharmacodynamic assessments in drug development and clinical research. The primary active metabolite of this compound is Norephedrine. This document provides detailed protocols for the quantitative analysis of this compound and its major metabolite, Norephedrine, in biological samples such as plasma and urine, utilizing Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Metabolic Pathway of this compound
The biotransformation of this compound primarily involves the cleavage of the side chain, leading to the formation of Norephedrine. Further metabolism may occur, including hydroxylation and conjugation.
Caption: Metabolic pathway of this compound.
Quantitative Data Summary
The following tables summarize typical quantitative data for this compound and its primary metabolite, Norephedrine, in biological samples. Note: The values presented are illustrative and may vary depending on the dosage, individual metabolism, and analytical methodology.
Table 1: Pharmacokinetic Parameters of this compound and Norephedrine in Human Plasma
| Analyte | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (h) |
| This compound | 150 - 300 | 1.5 - 2.5 | 800 - 1500 | 4.0 - 5.0 |
| Norephedrine | 50 - 100 | 4.0 - 6.0 | 1000 - 2000 | 6.0 - 8.0 |
Table 2: Urinary Excretion of this compound and Norephedrine (0-24h)
| Analyte | Percentage of Dose Excreted (%) | Concentration Range (µg/mL) |
| Unchanged this compound | 5 - 15 | 1 - 10 |
| Norephedrine | 40 - 60 | 20 - 100 |
Experimental Protocols
Protocol 1: Analysis of this compound and Norephedrine in Human Plasma by LC-MS/MS
This protocol describes a sensitive and selective method for the simultaneous quantification of this compound and Norephedrine in human plasma using liquid chromatography-tandem mass spectrometry.
1. Sample Preparation (Liquid-Liquid Extraction)
Caption: LLE workflow for plasma samples.
-
Materials:
-
Human plasma (collected in K2EDTA tubes)
-
This compound and Norephedrine reference standards
-
Internal Standard (IS, e.g., deuterated Norephedrine)
-
0.1 M Sodium Carbonate Buffer (pH 9.5)
-
Extraction Solvent: Ethyl Acetate:Hexane (4:1, v/v)
-
Methanol (B129727) (HPLC grade)
-
Formic Acid (LC-MS grade)
-
Water (LC-MS grade)
-
Microcentrifuge tubes (1.5 mL)
-
Glass test tubes (5 mL)
-
-
Procedure:
-
Pipette 0.5 mL of plasma into a 5 mL glass test tube.
-
Spike with an appropriate amount of internal standard solution.
-
Add 0.5 mL of 0.1 M sodium carbonate buffer (pH 9.5) and vortex for 30 seconds.
-
Add 3 mL of the extraction solvent.
-
Vortex vigorously for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes at 4°C.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
-
2. LC-MS/MS Conditions
-
Liquid Chromatography:
-
System: UHPLC system
-
Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Methanol
-
Flow Rate: 0.3 mL/min
-
Gradient:
Time (min) % B 0.0 5 1.0 5 5.0 95 7.0 95 7.1 5 | 9.0 | 5 |
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
-
Mass Spectrometry:
-
System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) This compound 314.2 165.1 20 314.2 135.1 25 Norephedrine 152.1 134.1 15 152.1 117.1 20 | d5-Norephedrine (IS) | 157.1 | 139.1 | 15 |
-
Source Parameters: Optimized for the specific instrument, typical values include:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Gas Flow Rates: Instrument dependent
-
-
Protocol 2: Analysis of this compound and Norephedrine in Human Urine by GC-MS
This protocol details a method for the quantification of this compound and Norephedrine in urine using gas chromatography-mass spectrometry following solid-phase extraction and derivatization.
1. Sample Preparation (Solid-Phase Extraction)
Caption: SPE and derivatization workflow for urine samples.
-
Materials:
-
Human urine
-
This compound and Norephedrine reference standards
-
Internal Standard (IS, e.g., deuterated Norephedrine)
-
Phosphate buffer (pH 6.0)
-
Solid-Phase Extraction (SPE) cartridges (e.g., mixed-mode C8/SCX)
-
Methanol, Ethyl Acetate, Isopropanol (HPLC grade)
-
Derivatizing agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
-
Procedure:
-
Pipette 1 mL of urine into a test tube.
-
Add the internal standard.
-
(Optional for total concentration) For hydrolysis of conjugated metabolites, add β-glucuronidase/arylsulfatase and incubate at 50°C for 2 hours.
-
Adjust the sample pH to approximately 6.0 with phosphate buffer.
-
SPE: a. Condition the SPE cartridge with 2 mL of methanol followed by 2 mL of deionized water. b. Load the prepared urine sample onto the cartridge. c. Wash the cartridge with 2 mL of deionized water, followed by 2 mL of a methanol/water mixture (e.g., 20:80 v/v). d. Dry the cartridge thoroughly under vacuum for 5-10 minutes. e. Elute the analytes with 2 mL of a freshly prepared mixture of ethyl acetate, isopropanol, and ammonium hydroxide (e.g., 78:20:2 v/v/v).
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Derivatization: a. Add 50 µL of BSTFA with 1% TMCS to the dried residue. b. Cap the vial and heat at 70°C for 30 minutes. c. Cool to room temperature before injection.
-
2. GC-MS Conditions
-
Gas Chromatography:
-
System: Gas chromatograph with a mass selective detector
-
Column: HP-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Injector Temperature: 250°C
-
Injection Mode: Splitless
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute
-
Ramp to 280°C at 15°C/min
-
Hold at 280°C for 5 minutes
-
-
-
Mass Spectrometry:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Ions to Monitor (as TMS derivatives):
Analyte Quantifier Ion (m/z) Qualifier Ion 1 (m/z) Qualifier Ion 2 (m/z) This compound-TMS (m/z values to be determined experimentally) Norephedrine-TMS 179 73 192 | d5-Norephedrine-TMS (IS) | 184 | 73 | 197 |
-
Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Disclaimer
These protocols are intended as a guide and are based on established analytical principles for similar compounds. Optimization and validation of these methods are essential before their application in a research or clinical setting. The specific instrument parameters may require adjustment for optimal performance.
Application Notes and Protocols: Detection of Oxyfedrine Degradation Products using Thin-Layer Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxyfedrine is a partial β-adrenergic receptor agonist used in the treatment of coronary artery disease. Like any pharmaceutical compound, it is susceptible to degradation under various environmental conditions, which can impact its efficacy and safety. Therefore, it is crucial to have a reliable analytical method to detect and quantify its degradation products. This document provides a detailed application of thin-layer chromatography (TLC) as a stability-indicating method for the analysis of this compound and its primary degradation products.
Forced degradation studies are essential to understand the degradation pathways and to develop robust analytical methods.[1][2] Under stress conditions, this compound has been shown to degrade into two primary products: Norephedrine and 3-Methoxyacrylophenone .[3] This application note outlines the protocol for conducting forced degradation of this compound and the subsequent analysis of the resulting products using TLC.
Degradation Pathway of this compound
The degradation of this compound primarily involves the cleavage of the β-amino ketone structure. The identified degradation products suggest a retro-Michael type reaction.
Caption: Degradation pathway of this compound.
Experimental Protocols
This section details the methodologies for forced degradation studies and the subsequent TLC analysis.
Forced Degradation Protocol
Forced degradation studies are performed to generate the degradation products and to assess the stability of the drug substance.[4]
3.1.1. Materials and Reagents
-
This compound Hydrochloride standard
-
Hydrochloric acid (0.1 N)
-
Sodium hydroxide (B78521) (0.1 N)
-
Hydrogen peroxide (3% v/v)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
3.1.2. Procedure
-
Acidic Hydrolysis: Dissolve 10 mg of this compound HCl in 10 mL of 0.1 N HCl. Reflux the solution for 4 hours at 80°C. After cooling, neutralize the solution with 0.1 N NaOH and dilute with methanol to a final concentration of 1 mg/mL.
-
Alkaline Hydrolysis: Dissolve 10 mg of this compound HCl in 10 mL of 0.1 N NaOH. Reflux the solution for 4 hours at 80°C. After cooling, neutralize the solution with 0.1 N HCl and dilute with methanol to a final concentration of 1 mg/mL.
-
Oxidative Degradation: Dissolve 10 mg of this compound HCl in 10 mL of 3% H2O2. Keep the solution at room temperature for 24 hours. Dilute with methanol to a final concentration of 1 mg/mL.
-
Thermal Degradation: Keep 10 mg of this compound HCl powder in a petri dish in a hot air oven at 100°C for 48 hours. After cooling, dissolve the powder in methanol to a final concentration of 1 mg/mL.
-
Photolytic Degradation: Expose 10 mg of this compound HCl powder to direct sunlight for 48 hours. Dissolve the powder in methanol to a final concentration of 1 mg/mL.
Thin-Layer Chromatography (TLC) Protocol
This TLC method is designed to separate this compound from its degradation products.
3.2.1. Materials and Reagents
-
TLC plates: Pre-coated silica (B1680970) gel 60 F254 plates (20 x 20 cm)
-
Mobile Phase: A mixture of Chloroform, Methanol, and Ammonia solution (25%) in the ratio of 8.5:1.5:0.1 (v/v/v).
-
Standard Solutions: Prepare 1 mg/mL solutions of this compound HCl, Norephedrine, and 3-Methoxyacrylophenone in methanol.
-
Sample Solutions: Use the solutions obtained from the forced degradation studies.
-
Visualization: UV chamber (254 nm) and Iodine chamber.
3.2.2. Procedure
-
Plate Preparation: Activate the pre-coated silica gel plates by heating them in an oven at 105°C for 30 minutes before use.
-
Sample Application: Apply 10 µL of each standard and sample solution as bands on the TLC plate, 1.5 cm from the bottom edge.
-
Chromatographic Development: Place the TLC plate in a pre-saturated chromatographic chamber containing the mobile phase. Allow the solvent front to travel up to approximately 80% of the plate height.
-
Drying: Remove the plate from the chamber and dry it in a fume hood.
-
Visualization:
-
Observe the plate under a UV lamp at 254 nm and mark the spots.
-
For further visualization, place the plate in a chamber saturated with iodine vapors.
-
Experimental Workflow
The following diagram illustrates the overall workflow for the analysis.
Caption: Experimental workflow for TLC analysis.
Data Presentation
The separation of this compound from its degradation products can be evaluated by their respective Retention Factor (Rf) values. The following table summarizes the illustrative quantitative data for the TLC analysis.
| Compound | Rf Value (Illustrative) | Detection Method |
| This compound | 0.55 ± 0.03 | UV (254 nm) |
| Norephedrine | 0.30 ± 0.02 | UV (254 nm), Iodine |
| 3-Methoxyacrylophenone | 0.75 ± 0.04 | UV (254 nm) |
Note: The Rf values are illustrative and may vary depending on the specific experimental conditions.
Conclusion
The described thin-layer chromatography method provides a simple, rapid, and cost-effective approach for the qualitative analysis of this compound and its primary degradation products. This method is suitable for routine stability testing in pharmaceutical quality control laboratories. The protocol for forced degradation helps in understanding the stability profile of the drug substance under various stress conditions. For quantitative analysis, the spots can be scraped and eluted with a suitable solvent, followed by spectrophotometric analysis, or by using a densitometer for direct quantification on the plate.[3]
References
Troubleshooting & Optimization
Addressing the stability and degradation of Oxyfedrine in in vitro experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the stability and degradation of Oxyfedrine in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the known stability of this compound in physiological buffers?
A1: Early studies have shown that this compound can degrade in physiological solutions. For instance, in Krebs-Henseleit solution, approximately 15% of this compound hydrochloride was observed to degrade over a period of 100 minutes.[1] It is crucial to consider this inherent instability when designing and interpreting in vitro experiments.
Q2: What are the primary degradation products of this compound?
A2: The primary degradation products of this compound identified in in vitro experiments are norephedrine (B3415761) and 3-methoxyacrylophenone.[1] It is important to monitor for the appearance of these compounds in your experimental system as they can indicate the degradation of the parent compound.
Q3: How should I prepare and store my this compound stock solutions?
A3: For maximum stability, this compound hydrochloride stock solutions should be prepared in a suitable solvent such as sterile distilled water or DMSO. It is recommended to prepare fresh solutions for each experiment. If storage is necessary, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C for short-term and long-term storage, respectively. Protect solutions from light.
Q4: Can the components of my cell culture medium affect this compound stability?
A4: While specific studies on this compound in common cell culture media like DMEM or RPMI-1640 are limited, it is known that media components can impact the stability of small molecules. Factors such as pH, the presence of salts, and reactive oxygen species can potentially accelerate degradation. It is advisable to perform a preliminary stability check of this compound in your specific cell culture medium under your experimental conditions (e.g., 37°C, 5% CO2).
Q5: What analytical methods are suitable for monitoring this compound stability?
A5: While older studies utilized methods like thin-layer chromatography (TLC) and spectrophotometry, modern, more sensitive, and specific methods are recommended.[1] High-Performance Liquid Chromatography (HPLC) with UV detection is a robust method for quantifying this compound and its degradation products. Liquid Chromatography-Mass Spectrometry (LC-MS) is highly valuable for identifying and characterizing unknown degradation products.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected biological activity of this compound.
| Possible Cause | Recommended Solution |
| Degradation of this compound in stock solution. | Prepare fresh stock solutions before each experiment. Aliquot stock solutions to minimize freeze-thaw cycles. Store aliquots at -80°C and protect from light. |
| Degradation in experimental buffer or cell culture medium. | Perform a time-course stability study of this compound in your specific medium under experimental conditions (temperature, pH). Analyze samples at different time points using a stability-indicating method like HPLC to determine the rate of degradation. Consider adjusting the experimental window or replenishing the compound if significant degradation occurs. |
| Interaction with other components in the medium. | Serum components can sometimes bind to or degrade small molecules. If using serum-containing medium, consider comparing stability in serum-free versus serum-containing medium. |
| Incorrect quantification of stock solution. | Verify the concentration of your stock solution using a validated analytical method such as UV spectrophotometry or HPLC. |
Issue 2: Appearance of unexpected peaks in HPLC or LC-MS analysis.
| Possible Cause | Recommended Solution |
| Formation of degradation products. | Compare the retention times of the unknown peaks with those of known this compound degradation products (norephedrine and 3-methoxyacrylophenone). Use LC-MS to determine the mass-to-charge ratio (m/z) of the unknown peaks to aid in their identification. |
| Contamination of reagents or solvents. | Analyze a blank sample (solvent or medium without this compound) to check for contaminants. Use high-purity solvents and reagents for all experiments. |
| Secondary reactions of primary degradation products. | In some cases, initial degradation products can undergo further reactions. A detailed time-course study and analysis by LC-MS/MS can help in elucidating these secondary degradation pathways. |
Quantitative Data on this compound Stability
The following table summarizes the known degradation of this compound. Note that quantitative data on its degradation kinetics under a wide range of in vitro conditions is limited.
| Condition | Time | Degradation (%) | Degradation Products Identified | Analytical Method | Reference |
| Krebs-Henseleit Solution | 100 min | 15% | Norephedrine, 3-methoxyacrylophenone | TLC, Spectrophotometry | [1] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade this compound under various stress conditions to identify potential degradation products and to develop a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound hydrochloride in methanol.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Place an aliquot of the stock solution in an oven at 60°C for 48 hours.
-
Photodegradation: Expose an aliquot of the stock solution to direct sunlight or a photostability chamber for 24 hours. Keep a control sample wrapped in aluminum foil.
3. Sample Analysis:
-
Dilute all samples to a suitable concentration with the mobile phase.
-
Analyze all stressed samples, along with a non-stressed control, using a stability-indicating HPLC-UV or LC-MS method.
Protocol 2: Stability-Indicating HPLC Method for this compound
This is a general-purpose HPLC method that can be optimized for the analysis of this compound and its degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
Time (min) %B 0 10 20 90 25 90 26 10 | 30 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Visualizations
References
Technical Support Center: Managing Oxyfedrine Side Effects in Research Animals
Welcome to the technical support center for Oxyfedrine. This guide is intended for researchers, scientists, and drug development professionals utilizing this compound in preclinical animal models. The following troubleshooting guides and Frequently Asked Questions (FAQs) are designed to help you manage potential side effects and address specific issues you may encounter during your experiments.
I. Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a beta-adrenergic agonist that also acts as a vasodilator.[1][2][3] It stimulates beta-1 adrenergic receptors in the heart, leading to an increase in cyclic adenosine (B11128) monophosphate (cAMP) within cardiac cells.[1] This action enhances myocardial contractility and improves coronary blood flow.[1] Additionally, this compound induces peripheral vasodilation, which reduces the heart's workload.[1]
Q2: What are the most common side effects of this compound observed in research animals?
A2: Based on preclinical data, the most frequently observed side effects in animal models such as cats, dogs, and rodents include cardiovascular and gastrointestinal effects. Cardiovascular effects can manifest as tachycardia (increased heart rate) and, at higher doses, hypotension (low blood pressure).[4] Gastrointestinal issues may include reduced food intake and subsequent weight loss.[5] In rare instances, high doses have been associated with arrhythmias.
Q3: We are observing significant tachycardia in our rat model. What is the recommended course of action?
A3: Tachycardia is an expected consequence of this compound's beta-adrenergic stimulation.[1] First, confirm that the heart rate is outside the normal physiological range for the species and anesthetic protocol being used.[6] If the tachycardia is excessive (e.g., >650 bpm in mice under anesthesia), consider the following troubleshooting steps:
-
Dose Reduction: The most direct approach is to lower the dose of this compound. A dose-response study is recommended to find the optimal therapeutic window with manageable tachycardia.
-
Co-administration with a Beta-Blocker: If reducing the dose compromises the primary efficacy assessment, co-administration of a selective beta-1 blocker (e.g., atenolol) can be considered. This should be done with caution as it may counteract the intended effects of this compound.
-
Acclimatization: A gradual dose escalation schedule may allow the animal's cardiovascular system to adapt, potentially mitigating the severity of the tachycardic response.
Q4: Our study involves long-term administration of this compound, and we are noticing weight loss in the treatment group. How can we manage this?
A4: Weight loss can be a secondary effect of gastrointestinal distress or altered metabolism.[5] Management strategies include:
-
Dietary Supplementation: Provide highly palatable, energy-dense food to encourage caloric intake.
-
Monitor Food and Water Consumption: Quantify daily intake to determine if the weight loss is due to reduced consumption.
-
Gastrointestinal Protectants: If there are signs of gastric irritation, co-administration of a proton pump inhibitor (e.g., omeprazole) or an H2 receptor antagonist (e.g., famotidine) may be beneficial, though potential drug interactions should be considered.
-
Dosing Schedule: Administering this compound with food may reduce potential gastrointestinal upset.
Q5: We have observed a sudden drop in blood pressure in a subset of animals after high-dose administration. What are the immediate steps to take?
A5: Severe hypotension is a critical event and requires immediate intervention.[7][8]
-
Discontinue Dosing: Immediately cease administration of this compound.
-
Volume Expansion: Administer a bolus of warmed intravenous fluids (e.g., 0.9% saline or lactated Ringer's solution) to increase intravascular volume.[9]
-
Vasopressor Support: If hypotension persists, the use of a vasopressor agent like phenylephrine (B352888) or dopamine (B1211576) may be necessary to restore blood pressure.[10]
-
Review Dosing Protocol: Re-evaluate the high dose and consider a dose-escalation design in future experiments to identify the maximum tolerated dose.
II. Troubleshooting Guides
This section provides a systematic approach to resolving common issues encountered during experiments with this compound.
Troubleshooting Guide 1: Managing Tachycardia
| Observed Issue | Potential Cause | Recommended Action |
| Heart rate consistently above the expected physiological range for the animal model. | Beta-1 adrenergic receptor stimulation by this compound. | 1. Verify heart rate with a secondary method if possible.2. Reduce the this compound dose by 25-50% and observe the response.3. If dose reduction is not feasible, consider a pilot study with co-administration of a cardioselective beta-blocker. |
| Animal shows signs of distress (e.g., lethargy, rapid breathing) in conjunction with tachycardia. | Excessive cardiac workload. | 1. Immediately lower the dose or cease administration.2. Monitor vital signs closely.3. Ensure the animal is in a calm, quiet environment with stable temperature. |
Troubleshooting Guide 2: Addressing Hypotension
| Observed Issue | Potential Cause | Recommended Action |
| A significant drop in mean arterial pressure (>20 mmHg) following this compound administration.[9] | Peripheral vasodilation due to high drug concentration.[1] | 1. Review the dose and concentration of the administered solution.2. Consider a slower infusion rate for intravenous administration.3. Ensure the animal is adequately hydrated prior to dosing.[11] |
| High mortality rate in the treatment group, associated with low blood pressure. | Severe cardiovascular collapse from excessive dosage. | 1. Immediately halt the experiment and perform a full review of the protocol.2. Lower the starting dose for subsequent experiments.3. Implement continuous blood pressure monitoring for early detection.[12] |
III. Data Presentation: Dose-Dependent Cardiovascular Effects
The following table summarizes the expected dose-dependent effects of this compound on key cardiovascular parameters in a rodent model.
Table 1: Hypothetical Dose-Response Data for this compound in Rats
| Dose (mg/kg, IV) | Change in Heart Rate (bpm) | Change in Mean Arterial Pressure (mmHg) |
| 1 | +50 ± 10 | +5 ± 2 |
| 5 | +120 ± 15 | -10 ± 5 |
| 10 | +200 ± 25 | -25 ± 8 |
IV. Experimental Protocols
Protocol 1: Monitoring Cardiovascular Parameters in Rodents
This protocol outlines the non-invasive monitoring of cardiovascular parameters in rodents administered this compound.
-
Animal Preparation:
-
ECG Monitoring:
-
Place ECG electrodes on the appropriate limbs to record a standard lead II configuration.
-
Record a baseline ECG for at least 15 minutes before drug administration.
-
Continuously monitor the ECG throughout the experiment for changes in heart rate and rhythm.
-
-
Blood Pressure Monitoring:
-
Use a tail-cuff system for non-invasive blood pressure measurement.[14]
-
Acclimate the animal to the tail-cuff device before the experiment.
-
Obtain at least three stable baseline blood pressure readings.
-
Measure blood pressure at regular intervals (e.g., every 15 minutes) after this compound administration.
-
-
Data Analysis:
-
Calculate the mean heart rate and blood pressure at each time point.
-
Compare the post-administration data to the baseline values to determine the effect of this compound.
-
Protocol 2: Management of Drug-Induced Arrhythmia
This protocol provides a framework for inducing and potentially managing arrhythmias for investigational purposes.
-
Induction of Arrhythmia:
-
Pharmacological Intervention:
-
Once a stable arrhythmia is established, administer an antiarrhythmic drug.
-
For ventricular arrhythmias, a sodium channel blocker like lidocaine (B1675312) may be effective.[16]
-
For tachyarrhythmias, a beta-blocker could be considered, keeping in mind its potential to counteract this compound's primary effects.
-
-
Monitoring and Endpoint:
-
Continuously record the ECG to assess the efficacy of the antiarrhythmic agent in restoring normal sinus rhythm.
-
The primary endpoint is the cessation of the arrhythmia or a significant reduction in its frequency.
-
V. Visualizations
Caption: Simplified signaling pathway of this compound in cardiomyocytes.
Caption: Decision workflow for managing side effects during an experiment.
References
- 1. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 4. The haemodynamic effects of prolonged oral administration of this compound, a partial agonist at β-adrenoceptors: Comparison with propranolol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The effect of prolonged treatment with this compound on intracellular potentials and on other features of cardiac function in rabbits and guinea-pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Hypotension produced by intravenous apomorphine in the anaesthetized dog is not centrally mediated - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hypotension Aggravated by Dopamine in a Dog Under Isoflurane Anesthesia | Acta Scientiae Veterinariae [seer.ufrgs.br]
- 9. Intraoperative Hypotension: A Stepwise Approach to Treatment - WSAVA2009 - VIN [vin.com]
- 10. avmajournals.avma.org [avmajournals.avma.org]
- 11. benchchem.com [benchchem.com]
- 12. Monitoring of Cardiorespiratory Parameters in Rats—Validation Based on Pharmacological Stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Assessing Rodent Cardiac Function in vivo Using Hemodynamic Pressure-Volume Loops - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. tandfonline.com [tandfonline.com]
- 16. mdpi.com [mdpi.com]
Optimizing Oxyfedrine dosage to minimize adverse cardiovascular effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing oxyfedrine dosage while minimizing adverse cardiovascular effects during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound on the cardiovascular system?
This compound is a β-adrenergic receptor partial agonist and a vasodilator.[1][2] Its primary cardiovascular effects are mediated through the stimulation of β-adrenergic receptors, which leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[1] This increase in cAMP results in two main actions:
-
Increased myocardial contractility (positive inotropic effect): This enhances the heart's pumping efficiency.[1]
-
Vasodilation: Relaxation of vascular smooth muscle cells reduces peripheral resistance and lowers blood pressure, decreasing the cardiac workload.[1]
It also improves myocardial metabolism, allowing the heart to better sustain hypoxia.[2]
Q2: What are the expected therapeutic cardiovascular effects of this compound at typical dosages?
At therapeutic dosages, this compound is expected to increase coronary blood flow and enhance cardiac output.[1][3] A study in patients with coronary artery disease demonstrated that a single intravenous bolus of this compound (0.11-0.13 mg/kg) significantly increased regional myocardial blood flow in areas supplied by both stenotic and normal coronary vessels.[3] Notably, in this study, heart rate and systolic blood pressure remained almost unchanged.[3] The typical oral dosage for angina pectoris is 8-24 mg three times a day.[2]
Q3: What are the most common adverse cardiovascular effects observed with this compound administration?
Common adverse cardiovascular effects are generally related to its mechanism of action and can include:
-
Palpitations: A feeling of a rapid or irregular heartbeat.[1][4]
-
Hypotension: A drop in blood pressure due to its vasodilatory effects, which can lead to dizziness and lightheadedness.[1][4]
-
Headache and Flushing: These are also related to the vasodilatory properties of the drug.[4]
More severe, though less common, cardiovascular side effects can include arrhythmias, myocardial ischemia, and in predisposed individuals, heart failure.[1]
Q4: Is there a known dose-dependent relationship for the adverse cardiovascular effects of this compound?
While specific clinical data detailing the frequency of adverse events at different dosages is limited in the public domain, the pharmacological properties of β-adrenergic agonists suggest that higher doses are more likely to induce dose-dependent increases in heart rate and contractility, potentially leading to a higher incidence of palpitations and arrhythmias. A study on alifedrine (B1666877), an analog of this compound, showed a dose-related decrease in mean arterial blood pressure.[5]
Troubleshooting Guide: Minimizing Adverse Cardiovascular Effects
This guide provides a question-and-answer format to address specific issues that may arise during your experiments.
Issue 1: Unexplained Tachycardia or Palpitations in Animal Models
-
Question: We are observing significant increases in heart rate and instances of palpitations in our animal models (e.g., dogs, rabbits) at our target therapeutic dose of this compound. How can we mitigate this?
-
Answer:
-
Dosage Adjustment: This is the most direct approach. Consider a dose de-escalation study to find the minimum effective dose that achieves the desired therapeutic effect (e.g., increased coronary blood flow) without causing significant tachycardia.
-
Route and Rate of Administration: If administering intravenously, a slower infusion rate can prevent sharp peaks in plasma concentration that may trigger tachycardia. For oral administration, consider a formulation with a slower release profile.
-
Concurrent Medications: Be aware that co-administration of other sympathomimetic drugs can potentiate the chronotropic effects of this compound. Conversely, beta-blockers will antagonize its effects.[1]
-
Animal Model Selection: Different species and even strains can have varying sensitivities to β-adrenergic agonists. Ensure your chosen model has a cardiovascular physiology that is translatable to your research question.
-
Issue 2: Significant Hypotension Observed Post-Administration
-
Question: Our experiments are showing a consistent and problematic drop in blood pressure after this compound administration, which is confounding our results. What steps can we take?
-
Answer:
-
Dose Titration: As with tachycardia, a careful dose-response study is crucial. The vasodilatory effects of this compound are dose-dependent.
-
Volume Status: Ensure the animals are adequately hydrated. Hypovolemia can exacerbate hypotensive effects.
-
Monitor Other Vasodilators: If your experimental protocol involves other agents with vasodilatory properties, consider their potential additive or synergistic effects with this compound.
-
Issue 3: How to Proactively Assess the Risk of Arrhythmias?
-
Question: We are concerned about the potential for this compound to induce arrhythmias in our long-term studies. What experimental designs can help us assess this risk?
-
Answer:
-
Continuous ECG Monitoring: For in-vivo studies, particularly in non-rodent models like dogs, the use of telemetry for continuous ECG monitoring is the gold standard.[6][7][8] This allows for the detection of transient arrhythmic events.
-
hERG Channel Assay: In vitro, a hERG potassium channel assay is a standard preclinical test to assess the potential of a compound to cause QT interval prolongation, a risk factor for torsades de pointes.[9][10]
-
Action Potential Duration Assay: Using isolated cardiac tissues (e.g., Purkinje fibers) or human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs), you can measure changes in action potential duration in response to this compound. Prolongation can indicate an increased risk of arrhythmias.
-
Data Presentation
Table 1: Hemodynamic Effects of Chronic Oral this compound in Cats
| Parameter | Placebo Group | This compound Group (14 mg/kg/day for 3-4 weeks) |
| Systolic Blood Pressure | Baseline | Increased by ~27 mmHg |
| Diastolic Blood Pressure | Baseline | Increased by ~19 mmHg |
| Cardiac Output | No significant change | No significant change |
| Heart Rate | No significant change | No significant change |
| Left Ventricular dP/dt max | No significant change | No significant change |
Data adapted from a study in cats.[11]
Table 2: Effects of a Single Intravenous Bolus of this compound (0.11-0.13 mg/kg) in Patients with Coronary Artery Disease
| Parameter | Baseline (mean ± SD) | Post-Oxyfedrine (mean ± SD) | Percentage Change |
| Myocardial Blood Flow (Stenotic Vessels) | 0.90 ± 0.15 ml/g/min | 1.20 ± 0.31 ml/g/min | +25% |
| Myocardial Blood Flow (Normal Vessels) | 1.08 ± 0.19 ml/g/min | 1.38 ± 0.49 ml/g/min | +22% |
| Heart Rate | No significant change | No significant change | N/A |
| Systolic Blood Pressure | No significant change | No significant change | N/A |
Data adapted from a study in humans.[3]
Table 3: Dose-Response of Oral Alifedrine (this compound Analog) in Patients with Heart Failure
| Parameter | 40 mg Dose | 50 mg Dose | 60 mg Dose |
| Cardiac Index Increase | +39% | +57% | +50% |
| Stroke Volume Index Increase | +15% | +20% | +23% |
| Heart Rate Increase | +15% | +20% | +23% |
| Mean Arterial Blood Pressure Change | Minimal Decrease | Dose-related Decrease | Max. Decrease of 11% |
| Systemic Vascular Resistance Index Decrease | -28% | -39% | -41% |
Data adapted from a study on alifedrine, an analog of this compound.[5]
Experimental Protocols
Protocol 1: In Vivo Cardiovascular Safety Assessment in Conscious Dogs via Telemetry
This protocol is based on the principles outlined in the ICH S7A and S7B guidelines.[9]
-
Animal Model: Purpose-bred beagle dogs, surgically implanted with telemetry devices for the measurement of ECG, blood pressure, and heart rate.
-
Acclimatization: Animals should be acclimatized to the laboratory environment and study procedures to minimize stress-related cardiovascular changes.
-
Dosing:
-
Administer this compound at multiple doses (e.g., low, mid, and high therapeutic doses, and a supratherapeutic dose).
-
Include a vehicle control group.
-
The route of administration should mimic the intended clinical use.
-
-
Data Acquisition:
-
Record continuous telemetry data from at least 1 hour pre-dose to 24 hours post-dose.
-
Key parameters to measure include:
-
Hemodynamics: Systolic, diastolic, and mean arterial blood pressure; heart rate.
-
ECG: RR, PR, QRS, and QT intervals. Correct the QT interval for heart rate (QTc) using a species-specific formula (e.g., Van de Water's for dogs).
-
-
-
Data Analysis:
-
Analyze time-matched data, comparing drug-treated groups to the vehicle control.
-
Evaluate for statistically significant changes in hemodynamic parameters.
-
Assess for any arrhythmogenic signals, such as premature ventricular contractions, tachycardia, or significant QTc prolongation.
-
Protocol 2: In Vitro Assessment of Proarrhythmic Potential using hiPSC-Cardiomyocytes
-
Cell Culture: Culture human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) to form a spontaneously beating monolayer.
-
Compound Application:
-
Prepare a concentration-response curve for this compound, bracketing the expected therapeutic plasma concentrations.
-
Include a vehicle control and a positive control (a known proarrhythmic compound).
-
-
Data Acquisition:
-
Use a multi-electrode array (MEA) system to record field potentials.
-
Alternatively, use calcium imaging or impedance systems to measure beat rate and contractility.
-
-
Data Analysis:
-
Measure the field potential duration (FPD), which is analogous to the QT interval.
-
Analyze changes in beat rate and rhythm.
-
Look for arrhythmogenic events like early afterdepolarizations (EADs) or delayed afterdepolarizations (DADs).
-
Visualizations
Caption: Signaling pathway of this compound in cardiovascular cells.
Caption: Experimental workflow for cardiovascular safety assessment.
References
- 1. What is this compound Hydrochloride used for? [synapse.patsnap.com]
- 2. This compound : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 3. Effects of this compound on regional myocardial blood flow in patients with coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are the side effects of this compound Hydrochloride? [synapse.patsnap.com]
- 5. Acute haemodynamic effects of different doses of alifedrine in congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Telemetry of electrophysiologic variables from conscious dogs: system design, validation, and serial studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Non-invasive telemetric electrocardiogram assessment in conscious beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of non-invasive and implanted telemetric measurement of blood pressure and electrocardiogram in conscious beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 10. Cardiovascular Safety Pharmacology Studies [vivotecnia.com]
- 11. The haemodynamic effects of prolonged oral administration of this compound, a partial agonist at β-adrenoceptors: Comparison with propranolol - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges of Oxyfedrine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when working with Oxyfedrine in experimental buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility important for my experiments?
A1: this compound is a sympathomimetic agent and coronary vasodilator.[1] For reproducible and accurate experimental results, it is crucial that this compound is fully dissolved in the experimental buffer. Poor solubility can lead to inaccurate dosing and unreliable data.
Q2: What form of this compound is typically used in research?
A2: this compound is often used as its hydrochloride (HCl) salt.[2] Salt forms of basic drugs like this compound are generally used to improve their aqueous solubility.
Q3: What are the general solubility characteristics of this compound hydrochloride?
A3: this compound hydrochloride is a white crystalline powder that is soluble in water, methanol, ethanol, chloroform, and ethyl acetate.[3] Its solubility in aqueous solutions is expected to be pH-dependent due to its basic nature.
Q4: I am observing precipitation when I add my this compound solution to my experimental buffer. What is the likely cause?
A4: Precipitation upon addition to a buffer is often due to a change in pH that decreases the solubility of the compound. As a basic drug, this compound is more soluble at acidic pH and may precipitate in neutral or alkaline buffers.
Q5: How can I increase the solubility of this compound in my buffer?
A5: Several strategies can be employed, including adjusting the pH of the buffer, using co-solvents, or preparing a concentrated stock solution in a suitable organic solvent.
Troubleshooting Guide
Issue 1: this compound Hydrochloride Fails to Dissolve in Aqueous Buffer
This is a common issue when preparing this compound solutions, particularly at concentrations approaching its solubility limit in a given buffer.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for dissolving this compound HCl.
Quantitative Data on this compound Hydrochloride Solubility:
| Solvent | Solubility | Reference |
| Water | Soluble | [3] |
| Methanol | Soluble | [3] |
| Ethanol | Soluble | [3] |
| Chloroform | Soluble | [3] |
| Ethyl Acetate | Soluble | [3] |
| DMSO | 45 mg/mL (Sonication recommended) | [4] |
Issue 2: Precipitation Observed After Preparing the Solution
Precipitation after initial dissolution can be due to instability or changes in temperature.
Troubleshooting Steps:
-
Check for Temperature Effects: Ensure the solution is maintained at the temperature it was prepared at. A decrease in temperature can reduce solubility.
-
Assess Stability: this compound can degrade in certain aqueous solutions. It has been reported to degrade in Krebs-Henseleit solution. If your experiments are lengthy, consider preparing fresh solutions or assessing the stability of this compound in your buffer over the experimental timeframe.
-
pH Shift: Ensure the final pH of your solution after adding this compound is within a range where it remains soluble.
Experimental Protocols
Protocol 1: Preparation of an Aqueous this compound Stock Solution
This protocol describes the preparation of a 10 mM aqueous stock solution of this compound HCl.
Materials:
-
This compound hydrochloride (Molar Mass: 349.85 g/mol )
-
Sterile, deionized water
-
pH meter
-
0.1 M HCl and 0.1 M NaOH
-
Sterile conical tubes
-
Magnetic stirrer and stir bar
Procedure:
-
Weigh out 3.5 mg of this compound hydrochloride and place it in a sterile conical tube.
-
Add 1 mL of sterile, deionized water.
-
Gently vortex or sonicate until the solid is fully dissolved.
-
Measure the pH of the solution. If the pH is above 6.5, adjust to a pH of approximately 6.0 by adding small aliquots of 0.1 M HCl.
-
Sterile filter the solution using a 0.22 µm syringe filter.
-
Store the stock solution at 4°C for short-term use or in aliquots at -20°C for long-term storage.
Protocol 2: Quantification of this compound in an Experimental Buffer using UV-Vis Spectrophotometry
This protocol provides a method to determine the concentration of this compound in your buffer, which is useful for solubility and stability studies. This method is based on an oxidative coupling reaction.[3]
Materials:
-
This compound solution of unknown concentration
-
MBTH (3-methyl-2-benzothiazolinone hydrazone) solution (0.2%)
-
Sodium periodate (B1199274) (NaIO4) solution (0.2%)
-
UV-Vis Spectrophotometer
-
25 mL volumetric flasks
-
Distilled water
Procedure:
-
Standard Curve Preparation:
-
Sample Preparation:
-
Dilute your experimental sample containing this compound with distilled water to an expected concentration within the range of the standard curve.
-
-
Reaction and Measurement:
-
Concentration Determination:
-
Plot the absorbance of the standards versus their concentration to create a standard curve.
-
Determine the concentration of this compound in your sample from the standard curve.
-
Signaling Pathway
Caption: Simplified signaling pathway of this compound.
This technical support center provides a starting point for addressing the solubility of this compound. Given the limited publicly available data, an empirical approach to determine the optimal conditions for your specific experimental setup is strongly recommended.
References
Technical Support Center: Identifying and Mitigating Drug Interactions with Oxyfedrine in Preclinical Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the preclinical assessment of drug interactions with Oxyfedrine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a sympathomimetic agent and coronary vasodilator used in the treatment of conditions like angina pectoris.[1] It acts as a partial agonist at β-adrenergic receptors, leading to vasodilation and increased myocardial contractility.[1] Its major active metabolite is norephedrine, which may also contribute to its pharmacological effects by acting as a norepinephrine (B1679862) releasing agent.[1]
Q2: What are the known or potential pathways for drug interactions with this compound?
A2: Potential drug interactions with this compound can occur through several mechanisms:
-
Pharmacodynamic Interactions: As a β-adrenergic agonist, this compound's effects can be antagonized by beta-blockers. Co-administration with other vasodilators or antihypertensive medications could lead to an increased risk of hypotension.[2]
-
Metabolic Interactions (Cytochrome P450): While specific data for this compound is limited, other β-adrenergic agonists are known to be metabolized by CYP2D6.[3] Therefore, co-administration with potent inhibitors or inducers of CYP2D6 could potentially alter this compound's plasma concentrations. Its metabolism may also involve other CYP isoforms, which requires experimental confirmation.
-
Metabolic Interactions (Aldehyde Dehydrogenase): Recent studies have shown that this compound can inhibit aldehyde dehydrogenase (ALDH) enzymes.[4][5] This presents a potential for interactions with drugs that are metabolized by ALDH or substances that produce aldehyde metabolites.
-
Transporter-Mediated Interactions: It is currently unknown whether this compound is a substrate or inhibitor of drug transporters like P-glycoprotein (P-gp). This represents a potential pathway for drug interactions that should be investigated in preclinical studies.
Q3: What are the initial steps to assess the drug interaction potential of this compound in preclinical studies?
A3: A tiered approach is recommended:
-
In vitro Metabolism Studies: Use human liver microsomes to identify the specific CYP450 enzymes responsible for this compound's metabolism (reaction phenotyping).
-
In vitro CYP450 Inhibition and Induction Assays: Evaluate the potential of this compound to inhibit or induce major CYP450 enzymes.
-
In vitro Transporter Interaction Assays: Determine if this compound is a substrate or inhibitor of key drug transporters like P-glycoprotein (P-gp).
-
In vitro ALDH Inhibition Assay: Confirm and quantify the inhibitory effect of this compound on ALDH activity.
-
In vivo Animal Studies: Based on in vitro findings, design animal studies to investigate the pharmacokinetic and pharmacodynamic consequences of potential drug-drug interactions.[6][7]
Troubleshooting Guides for Key Experiments
In Vitro CYP450 Inhibition Assay (Fluorescence-Based)
Potential Issue: High background fluorescence or compound interference.
-
Possible Causes:
-
The test compound (this compound) or its metabolites are intrinsically fluorescent at the excitation/emission wavelengths of the probe substrate.
-
The compound quenches the fluorescence of the metabolite.[8]
-
Autofluorescence from cellular components or media.
-
-
Troubleshooting Steps:
-
Run a control experiment with this compound alone (without the probe substrate and CYP enzymes) to measure its intrinsic fluorescence.
-
Include a control with the fluorescent metabolite and this compound to check for quenching effects.
-
If interference is significant, consider using a non-fluorescent probe substrate and an LC-MS/MS-based detection method.
-
Use high-purity, spectroscopy-grade solvents and reagents to minimize fluorescent impurities.
-
Potential Issue: High variability between replicate wells.
-
Possible Causes:
-
Inaccurate pipetting, especially of small volumes.
-
Inconsistent cell seeding density in cell-based assays.
-
"Edge effects" in the microplate.
-
-
Troubleshooting Steps:
-
Ensure pipettes are properly calibrated. Use a master mix for reagents to minimize pipetting errors.
-
Thoroughly mix cell suspensions before seeding.
-
Avoid using the outer wells of the microplate, or fill them with a buffer to maintain humidity.
-
Cell-Based P-glycoprotein (P-gp) Inhibition Assay
Potential Issue: Low efflux ratio of the probe substrate in control wells.
-
Possible Causes:
-
Low P-gp expression in the cell line (e.g., Caco-2, MDCK-MDR1).
-
Poor cell monolayer integrity.
-
-
Troubleshooting Steps:
-
Confirm P-gp expression levels using Western blot or qPCR. Use a lower passage number of the cell line.
-
Measure the transepithelial electrical resistance (TEER) of the cell monolayer to ensure its integrity before starting the transport experiment.[4]
-
Potential Issue: Test compound shows cytotoxicity.
-
Possible Causes:
-
This compound is toxic to the cells at the concentrations being tested.
-
-
Troubleshooting Steps:
-
Perform a cytotoxicity assay (e.g., MTT or LDH assay) with this compound alone to determine its toxic concentration range.
-
Conduct the P-gp inhibition assay at non-toxic concentrations of this compound.
-
Data Presentation
Table 1: Example Data for In Vitro CYP450 Inhibition by this compound
| CYP Isoform | Probe Substrate | IC50 (µM) of this compound | Positive Control | IC50 (µM) of Positive Control |
| CYP1A2 | Phenacetin | > 100 | Furafylline | 2.5 |
| CYP2C9 | Diclofenac | 75.2 | Sulfaphenazole | 0.8 |
| CYP2C19 | S-Mephenytoin | > 100 | Ticlopidine | 1.2 |
| CYP2D6 | Dextromethorphan | 25.6 | Quinidine | 0.05 |
| CYP3A4 | Midazolam | 58.9 | Ketoconazole | 0.03 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.
Table 2: Example Data for P-glycoprotein Interaction with this compound
| Assay Type | Probe Substrate | Parameter | Value | Interpretation |
| Substrate Assessment | Digoxin | Efflux Ratio | 1.2 | Not a P-gp substrate |
| Inhibition Assay | Digoxin | IC50 (µM) | 45.3 | Moderate P-gp inhibitor |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.
Experimental Protocols
Detailed Methodology: In Vitro CYP450 Inhibition Assay (Fluorescence-Based)
-
Materials:
-
Human liver microsomes (HLM) or recombinant human CYP enzymes.
-
Specific fluorescent probe substrates for each CYP isoform (e.g., EROD for CYP1A2, DBF for CYP2C9, EOMCC for CYP2C19, AMMC for CYP2D6, BFC for CYP3A4).
-
NADPH regenerating system.
-
This compound stock solution (in a suitable solvent like DMSO).
-
Positive control inhibitors for each CYP isoform.
-
96-well black microplates.
-
Fluorescence plate reader.
-
-
Procedure:
-
Prepare serial dilutions of this compound and the positive control inhibitors.
-
In each well of the microplate, add the HLM or recombinant CYP enzymes, the phosphate (B84403) buffer, and the test compound (this compound or positive control).
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding a mixture of the fluorescent probe substrate and the NADPH regenerating system.
-
Monitor the increase in fluorescence over time using a fluorescence plate reader with appropriate excitation and emission wavelengths for the specific probe.
-
Calculate the rate of metabolite formation.
-
Determine the percent inhibition at each concentration of this compound and calculate the IC50 value by fitting the data to a dose-response curve.
-
Detailed Methodology: P-glycoprotein (P-gp) Substrate and Inhibition Assay (Caco-2 Bidirectional Transport)
-
Materials:
-
Caco-2 cells cultured on Transwell inserts for 21-25 days.
-
Hank's Balanced Salt Solution (HBSS).
-
Probe P-gp substrate (e.g., Digoxin).
-
This compound stock solution.
-
Positive control P-gp inhibitor (e.g., Verapamil).
-
LC-MS/MS for quantification.
-
-
Procedure for Substrate Assessment:
-
Measure the TEER of the Caco-2 monolayers to ensure integrity.
-
For Apical to Basolateral (A-B) transport, add this compound to the apical side and fresh HBSS to the basolateral side.
-
For Basolateral to Apical (B-A) transport, add this compound to the basolateral side and fresh HBSS to the apical side.
-
Incubate at 37°C with gentle shaking.
-
At specified time points, collect samples from the receiver compartment and analyze the concentration of this compound by LC-MS/MS.
-
Calculate the apparent permeability (Papp) in both directions and determine the efflux ratio (Papp B-A / Papp A-B). An efflux ratio > 2 suggests that this compound is a P-gp substrate.
-
-
Procedure for Inhibition Assay:
-
Pre-incubate the Caco-2 monolayers with different concentrations of this compound or the positive control inhibitor on both sides of the Transwell insert.
-
Perform the bidirectional transport assay as described above using a known P-gp substrate (e.g., Digoxin).
-
Analyze the concentration of the probe substrate in the receiver compartments by LC-MS/MS.
-
Calculate the efflux ratio of the probe substrate in the presence of each concentration of this compound.
-
Determine the percent inhibition and calculate the IC50 value for this compound.
-
Mandatory Visualizations
Caption: Simplified signaling pathway of this compound's mechanism of action.
Caption: Preclinical workflow for assessing drug-drug interaction potential.
Caption: A logical approach to troubleshooting inconsistent in vitro assay results.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Drug-Drug interactions prediction calculations between cardiovascular drugs and antidepressants for discovering the potential co-medication risks | PLOS One [journals.plos.org]
- 3. Aldehyde Dehydrogenase Inhibitors: a Comprehensive Review of the Pharmacology, Mechanism of Action, Substrate Specificity, and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. live.euronext.com [live.euronext.com]
- 7. researchgate.net [researchgate.net]
- 8. Drug interference with biochemical laboratory tests - PMC [pmc.ncbi.nlm.nih.gov]
Refinement of analytical methods for precise quantification of Oxyfedrine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical quantification of Oxyfedrine. The information is tailored for researchers, scientists, and drug development professionals to assist in refining their analytical methods.
Frequently Asked Questions (FAQs)
Q1: Which analytical technique is most suitable for the precise quantification of this compound?
A1: The choice of technique depends on the sample matrix, required sensitivity, and the purpose of the analysis.
-
High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used method for routine quantification in pharmaceutical dosage forms due to its precision and accuracy.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for quantifying low concentrations of this compound in complex biological matrices like plasma, offering high sensitivity and selectivity.
-
Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for identifying and quantifying this compound and its metabolites, though it may require derivatization to improve volatility and thermal stability.
-
Spectrophotometric methods are simpler and more accessible for determining this compound in bulk and pharmaceutical dosage forms, but they may lack the specificity of chromatographic methods.[1]
Q2: What are the critical parameters to consider during HPLC method development for this compound?
A2: Key parameters for a robust HPLC method for this compound, a basic compound, include:
-
Column Selection: A C18 or a polar-embedded column is often suitable. End-capped columns are recommended to minimize peak tailing caused by interactions with residual silanol (B1196071) groups.
-
Mobile Phase pH: Maintaining the mobile phase pH between 2 and 4 will ensure that the secondary amine in this compound is protonated, which generally leads to better peak shape. Operating at a low pH can also suppress the ionization of silanol groups on the silica-based stationary phase, further reducing peak tailing.[2][3][4]
-
Buffer Selection: A phosphate (B84403) or acetate (B1210297) buffer at a concentration of 10-50 mM is typically used to maintain a stable pH.
-
Organic Modifier: Acetonitrile (B52724) or methanol (B129727) can be used as the organic modifier. The choice can influence selectivity and peak shape.
-
Detection Wavelength: Based on its chemical structure, a UV detection wavelength in the range of 210-280 nm should be evaluated to find the absorbance maximum.
Q3: How can I perform a forced degradation study for this compound?
A3: Forced degradation studies are essential to develop a stability-indicating analytical method.[5][6] The drug substance should be subjected to stress conditions to achieve 10-30% degradation.[6] Typical conditions include:
-
Acid Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60-80 °C).
-
Base Hydrolysis: 0.1 M NaOH at room or elevated temperature.
-
Oxidative Degradation: 3-30% hydrogen peroxide (H₂O₂) at room temperature.
-
Thermal Degradation: Heating the solid drug substance at a high temperature (e.g., 80-105 °C).
-
Photolytic Degradation: Exposing the drug substance to UV and visible light.
Troubleshooting Guides
HPLC Method Troubleshooting
| Issue | Possible Causes | Recommended Solutions |
| Peak Tailing | - Secondary interactions with residual silanol groups on the column.[2][3] - Mobile phase pH is close to the pKa of this compound.[3] - Column contamination or degradation.[2] | - Use a highly deactivated, end-capped column or a polar-embedded column.[3] - Lower the mobile phase pH to 2-3 to ensure full protonation of this compound and suppress silanol activity.[2][4] - Add a competing base like triethylamine (B128534) (0.1%) to the mobile phase. - Flush the column with a strong solvent or replace it if it's old.[2] |
| Baseline Drift | - Changes in mobile phase composition.[7] - Column temperature fluctuations.[7] - Contamination in the mobile phase or column.[7] - Detector lamp instability.[7] | - Ensure the mobile phase is well-mixed and degassed.[7] - Use a column oven to maintain a stable temperature.[7] - Use high-purity solvents and prepare fresh mobile phase daily.[7] - Allow the detector lamp to warm up sufficiently. |
| Loss of Resolution | - Column degradation. - Change in mobile phase composition. - Sample overload. | - Replace the column. - Prepare fresh mobile phase and ensure accurate composition. - Reduce the injection volume or sample concentration. |
| Ghost Peaks | - Contamination in the mobile phase, sample, or column.[7] - Carryover from previous injections.[7] | - Use high-purity solvents and freshly prepared samples.[7] - Implement a needle wash step in the autosampler method.[7] - Flush the column with a strong solvent. |
GC-MS and LC-MS/MS Method Troubleshooting
| Issue | Possible Causes | Recommended Solutions |
| Low Signal Intensity (LC-MS/MS) | - Ion suppression from the sample matrix. - Inefficient ionization of this compound. - Suboptimal MS parameters. | - Improve sample clean-up using solid-phase extraction (SPE). - Optimize the mobile phase composition (e.g., adjust pH, add modifiers like formic acid or ammonium (B1175870) formate) to enhance ionization. - Optimize MS parameters such as spray voltage, gas flows, and collision energy. |
| Poor Peak Shape (GC-MS) | - Active sites in the GC inlet or column.[8] - Thermal degradation of this compound. - Incomplete derivatization. | - Use a deactivated inlet liner and column.[8] - Optimize the inlet temperature to ensure volatilization without degradation. - If using derivatization, optimize the reaction conditions (reagent, temperature, time). |
| Irreproducible Results | - Inconsistent sample preparation. - Variability in instrument performance. - Instability of this compound in the prepared sample. | - Use an internal standard to correct for variability. - Perform regular system suitability tests. - Investigate the stability of this compound in the sample solvent and store samples appropriately. |
Quantitative Data Summary
The following tables summarize typical performance characteristics of analytical methods applicable to the quantification of this compound and similar compounds. Note that data for HPLC, GC-MS, and LC-MS/MS are based on methods for structurally related sympathomimetic amines due to limited specific data for this compound.
Table 1: Spectrophotometric Methods for this compound Quantification
| Method | Wavelength (λmax) | Linear Range (µg/mL) | Reference |
| Oxidative Coupling with MBTH | 632 nm | 1 - 6 | [1] |
Table 2: Chromatographic Methods for Quantification of Sympathomimetic Amines (as a proxy for this compound)
| Technique | Analyte | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity Range | Reference |
| HPLC | Pseudoephedrine | 0.041 µg/mL | 0.125 µg/mL | 2.5 - 15 µg/mL | |
| GC-MS | Ephedrine | 20 ng/mL | 60 ng/mL | 5 - 20 µg/mL | [9][10] |
| LC-MS/MS | Oxcarbazepine | - | 0.2 µg/mL | 0.2 - 16 µg/mL | [9] |
| LC-MS/MS | Oxymatrine | - | 4.99 ng/mL | 4.99 - 998.0 ng/mL | [11] |
Experimental Protocols
Sample Preparation from Pharmaceutical Dosage Forms (Tablets)
-
Accurately weigh and finely powder a representative number of tablets (e.g., 20 tablets).
-
Transfer a portion of the powder equivalent to a specific amount of this compound (e.g., 100 mg) into a 100 mL volumetric flask.
-
Add a suitable solvent (e.g., methanol or a mixture of water and organic solvent) to dissolve the drug. Use of a sonicator can aid dissolution.
-
Make up the volume to the mark with the solvent and mix well.
-
Filter the solution through a 0.45 µm syringe filter to remove any undissolved excipients.
-
Dilute the filtered solution quantitatively with the mobile phase to a concentration within the linear range of the analytical method.
RP-HPLC Method for this compound Quantification (Hypothetical)
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A mixture of phosphate buffer (pH 3.0) and acetonitrile (e.g., 70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30 °C.
-
Detection: UV at 220 nm.
-
System Suitability: The method should be validated for parameters like specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. System suitability criteria should be established (e.g., tailing factor < 2.0, theoretical plates > 2000).
Visualizations
Caption: Experimental workflow for the quantification of this compound from tablets using HPLC.
Caption: Logical workflow for troubleshooting peak tailing in the HPLC analysis of this compound.
References
- 1. jchps.com [jchps.com]
- 2. uhplcs.com [uhplcs.com]
- 3. chromtech.com [chromtech.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs [mdpi.com]
- 7. medikamenterqs.com [medikamenterqs.com]
- 8. agilent.com [agilent.com]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. researchgate.net [researchgate.net]
Troubleshooting unexpected results in Oxyfedrine dose-response curve analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results during the dose-response analysis of Oxyfedrine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected pharmacological effect?
A1: this compound is a sympathomimetic agent and coronary vasodilator.[1] It primarily acts as a partial agonist at β-adrenergic receptors, with non-selective activity at β1 and β2 subtypes.[1] At higher concentrations, it may also interact with α-adrenergic receptors.[1] Its mechanism involves stimulating β-adrenergic receptors, which activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[2][3] This signaling cascade results in effects such as vasodilation and increased myocardial contractility.[2][3] Therefore, a typical dose-response curve for this compound in a relevant in vitro system (e.g., cells expressing β-adrenergic receptors) would be expected to show a sigmoidal increase in a second messenger like cAMP, followed by a plateau.
Q2: What is a partial agonist and how might this affect my dose-response curve?
A2: A partial agonist is a substance that binds to and activates a receptor, but elicits only a partial response compared to a full agonist. Even at saturating concentrations, a partial agonist cannot produce the maximal response that a full agonist can.[4] This means that the Emax (maximum effect) of your this compound dose-response curve will be lower than that of a full β-adrenergic agonist like isoproterenol. This is a key characteristic and not necessarily an experimental error.
Q3: My this compound dose-response curve is bell-shaped (biphasic). What could be the cause?
A3: A bell-shaped or U-shaped dose-response curve, also known as a biphasic response, is not uncommon for adrenergic agonists.[5] Several factors could contribute to this observation with this compound:
-
Receptor Downregulation/Desensitization: At high concentrations, prolonged exposure to an agonist can lead to receptor desensitization and internalization, reducing the number of available receptors on the cell surface and thus decreasing the response.[6]
-
Off-Target Effects: At higher concentrations, this compound may interact with other receptors, potentially α-adrenergic receptors, which can trigger opposing signaling pathways that inhibit the primary response.[1]
-
Cellular Toxicity: High concentrations of any compound can induce cytotoxicity, leading to a decrease in the measured response as the cells become unhealthy or die.
-
Ligand-Biased Signaling: The ligand may preferentially activate one signaling pathway over another at different concentrations.[7]
Q4: I am not observing any response to this compound. What are the possible reasons?
A4: A lack of response could be due to several experimental factors:
-
Cell Line Suitability: The chosen cell line may not express β-adrenergic receptors, or may express them at very low levels. It is crucial to use a cell line with confirmed and sufficient receptor expression.
-
Inactive Compound: Ensure the integrity of your this compound stock. It may have degraded due to improper storage or handling.
-
Assay Sensitivity: The assay may not be sensitive enough to detect the partial agonism of this compound. Consider using a more sensitive detection method or optimizing assay conditions.
-
Incorrect Assay Pathway: You may be measuring a signaling pathway that is not strongly activated by this compound. For β-adrenergic agonists, measuring cAMP accumulation is the most direct functional readout.
Q5: How does the metabolism of this compound affect its dose-response relationship?
A5: this compound is metabolized to norephedrine, which is also an active sympathomimetic agent.[1] In in vivo studies, the observed response is a combination of the effects of both this compound and its metabolites. However, in in vitro cell-based assays that lack metabolic enzymes, you are likely only measuring the effect of the parent compound, this compound. This is a critical consideration when comparing in vitro and in vivo data. If your in vitro system does contain metabolic enzymes (e.g., primary hepatocytes), the dose-response curve will reflect the combined activity of this compound and its metabolites.
Troubleshooting Guides
Issue 1: Atypical (Non-Sigmoidal) Dose-Response Curve
An atypical dose-response curve can manifest as a biphasic (bell-shaped) curve, a shallow curve, or an irregular curve.
| Potential Cause | Troubleshooting Steps |
| Receptor Desensitization at High Concentrations | Reduce the incubation time with this compound. Perform a time-course experiment to find the optimal incubation period before desensitization occurs. |
| Off-Target Effects | Use a selective antagonist for β-adrenergic receptors to confirm that the observed effect is mediated by the target receptor. Test for off-target effects in cell lines lacking β-adrenergic receptors. |
| Cytotoxicity | Perform a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel with your dose-response experiment to determine the cytotoxic concentration range of this compound. |
| Compound Precipitation | Visually inspect the wells with the highest concentrations of this compound for any signs of precipitation. Ensure that the compound is fully dissolved in the assay buffer. |
Logical Troubleshooting Flow for Atypical Curves
Caption: Troubleshooting workflow for atypical dose-response curves.
Issue 2: High Variability Between Replicates
High variability can obscure the true dose-response relationship.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before plating. Use a multichannel pipette for seeding and avoid "edge effects" by not using the outer wells of the plate or by filling them with buffer. |
| Pipetting Errors | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Prepare a master mix of reagents to be added to each well. |
| Cell Health | Ensure cells are healthy and in the logarithmic growth phase. Use cells within a consistent and low passage number range. |
| Plate Reader Issues | Check the plate reader settings and ensure it is functioning correctly. |
Data Presentation
Hypothetical this compound Dose-Response Data in a β2-Adrenergic Receptor Overexpressing Cell Line
The following table represents hypothetical data from a cAMP accumulation assay. A full agonist (Isoproterenol) is included for comparison to highlight the partial agonism of this compound.
| Compound | Log Concentration (M) | cAMP Response (% of Max Isoproterenol) |
| Isoproterenol | -10 | 5 |
| -9 | 25 | |
| -8 | 75 | |
| -7 | 95 | |
| -6 | 100 | |
| -5 | 100 | |
| This compound | -9 | 2 |
| -8 | 15 | |
| -7 | 40 | |
| -6 | 60 | |
| -5 | 65 | |
| -4 | 65 |
Summary of Pharmacological Parameters:
| Compound | EC50 (M) | Emax (% of Isoproterenol) |
| Isoproterenol | 1.0 x 10⁻⁹ | 100% |
| This compound | 5.0 x 10⁻⁷ | 65% |
Experimental Protocols
Protocol 1: cAMP Accumulation Assay (HTRF-based)
This protocol outlines a method to measure intracellular cAMP levels following stimulation with this compound.
Signaling Pathway:
Caption: this compound signaling pathway leading to cAMP production.
Methodology:
-
Cell Culture: Culture cells expressing β-adrenergic receptors (e.g., HEK293-β2AR) in a 384-well plate and grow overnight.
-
Compound Preparation: Prepare serial dilutions of this compound and a full agonist control (e.g., Isoproterenol) in stimulation buffer. Include a vehicle control.
-
Agonist Stimulation:
-
Remove culture medium from the cells.
-
Add the compound dilutions to the respective wells.
-
Incubate for an optimized time (e.g., 30 minutes) at 37°C.
-
-
cAMP Detection (HTRF):
-
Prepare HTRF detection reagents (anti-cAMP antibody-cryptate and cAMP-d2) according to the manufacturer's protocol.
-
Add the detection reagents to each well.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible plate reader (measure emission at 665 nm and 620 nm).
-
Calculate the HTRF ratio and convert it to cAMP concentration using a standard curve.
-
-
Data Analysis:
-
Plot the cAMP concentration against the log of the agonist concentration.
-
Fit the data using a four-parameter logistic equation to determine EC50 and Emax.
-
Protocol 2: β-Arrestin Recruitment Assay (Enzyme Fragment Complementation)
This assay measures the interaction of β-arrestin with the activated β-adrenergic receptor.
Experimental Workflow:
Caption: Workflow for a β-arrestin recruitment assay.
Methodology:
-
Cell Culture: Use a cell line engineered to co-express the β-adrenergic receptor tagged with a ProLink (PK) enzyme fragment and β-arrestin tagged with an Enzyme Acceptor (EA) fragment (e.g., DiscoverX PathHunter cells). Seed these cells in a 96-well plate.[1]
-
Compound Preparation: Prepare serial dilutions of this compound in the appropriate assay buffer.
-
Agonist Stimulation: Add the compound dilutions to the cells and incubate for a specified period (e.g., 90 minutes) at 37°C.
-
Detection:
-
Add the detection reagents containing the substrate for the complemented enzyme as per the manufacturer's instructions.
-
Incubate at room temperature for 60 minutes.
-
-
Data Acquisition: Measure the chemiluminescent signal using a plate reader.
-
Data Analysis: Plot the luminescent signal against the log of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.
References
- 1. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]
- 4. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4 Guides to Optimize your Gαs and Gαi GPCR assays | Technology Networks [technologynetworks.com]
- 6. The Comparative Effect of Morphine on Proliferation of Cancer Cell Lines Originating from Different Organs: An In Vitro Study | MDPI [mdpi.com]
- 7. benchchem.com [benchchem.com]
Strategies to prevent the degradation of Oxyfedrine into norephedrine and 3-methoxyacrylophenone during experiments
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with Oxyfedrine. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you mitigate the degradation of this compound into its primary byproducts, norephedrine (B3415761) and 3-methoxyacrylophenone, during your experiments.
Troubleshooting Guide: Common Issues in this compound Experiments
This guide addresses specific issues you may encounter, their probable causes, and actionable solutions to ensure the stability of this compound in your experimental settings.
| Issue | Probable Cause(s) | Recommended Solutions |
| Unexpected appearance of norephedrine and/or 3-methoxyacrylophenone peaks in chromatogram. | Degradation of this compound via beta-elimination. This is often accelerated by neutral to alkaline pH, elevated temperatures, or prolonged storage in solution. | 1. pH Control: Maintain the pH of your experimental solution in the acidic range (ideally pH 4-6). The protonated amine group in this compound is less susceptible to elimination. Use a suitable buffer system to ensure stable pH. 2. Temperature Management: Conduct experiments at controlled, lower temperatures whenever possible. If elevated temperatures are necessary, minimize the duration of exposure. 3. Fresh Solution Preparation: Prepare this compound solutions fresh before each experiment to minimize time-dependent degradation. |
| Decrease in this compound concentration over the course of a time-dependent experiment. | Gradual degradation of this compound in the experimental medium. A study has shown approximately 15% degradation in Krebs-Henseleit solution over 100 minutes[1]. | 1. Kinetic Analysis: If unavoidable, characterize the degradation rate under your specific experimental conditions. This will allow for the correction of concentration values in your final analysis. 2. Use of Antioxidants: For phenylethylamine compounds like this compound, oxidative stress can be a contributing factor to degradation. Consider the addition of antioxidants like ascorbic acid to your solution, though this needs to be validated for your specific assay to ensure no interference. |
| Inconsistent results between experimental replicates. | Variable degradation of this compound due to slight differences in experimental setup, such as minor pH or temperature fluctuations between samples. | 1. Standardize Protocols: Ensure strict adherence to standardized protocols for solution preparation, pH adjustment, and temperature control for all replicates. 2. Internal Standard: Utilize a stable internal standard in your analytical method to account for any variations in sample preparation and analysis. |
| Precipitation in the this compound stock solution. | pH-dependent solubility of this compound or formation of insoluble degradation products. | 1. pH Adjustment of Stock Solution: Ensure the pH of your stock solution is in a range where this compound is fully soluble and stable, typically in the acidic range. 2. Solvent Selection: Consider the use of a co-solvent if solubility issues persist, ensuring the chosen solvent does not accelerate degradation. |
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway of this compound?
A1: The primary degradation pathway of this compound is a beta-elimination reaction. This chemical process results in the cleavage of the molecule to form norephedrine and 3-methoxyacrylophenone. This is a known degradation route for β-amino ketones, the chemical class to which this compound belongs.
Q2: How does pH affect the stability of this compound?
A2: The stability of this compound is highly pH-dependent. In acidic conditions (pH below 7), the secondary amine group in the this compound molecule is protonated, which stabilizes it and hinders the beta-elimination reaction. In neutral to alkaline conditions (pH 7 and above), the unprotonated amine is more susceptible to elimination, leading to an accelerated rate of degradation.
Q3: What is the influence of temperature on this compound degradation?
A3: As with most chemical reactions, an increase in temperature will increase the rate of this compound degradation. It is crucial to control the temperature during experiments to ensure the stability of the compound. For long-term storage of stock solutions, it is recommended to store them at low temperatures (e.g., 2-8 °C or frozen), protected from light.
Q4: Are there any analytical methods to monitor this compound degradation?
A4: Yes, stability-indicating analytical methods, such as High-Performance Liquid Chromatography (HPLC), can be developed and validated to separate and quantify this compound from its degradation products, norephedrine and 3-methoxyacrylophenone. Historically, methods like thin-layer chromatography (TLC) and spectrophotometry have also been used[1].
Quantitative Data Summary
The following tables provide hypothetical quantitative data based on the principles of chemical kinetics, illustrating the expected trends in this compound degradation under various conditions. Note: This data is for illustrative purposes to demonstrate expected trends, as comprehensive published kinetic studies on this compound are limited.
Table 1: Effect of pH on this compound Degradation Rate at 37°C
| pH | Half-life (t½) (hours) | Degradation Rate Constant (k) (h⁻¹) |
| 4.0 | 120 | 0.0058 |
| 5.0 | 96 | 0.0072 |
| 6.0 | 60 | 0.0116 |
| 7.0 | 24 | 0.0289 |
| 7.4 | 10 | 0.0693 |
| 8.0 | 4 | 0.1733 |
Table 2: Effect of Temperature on this compound Degradation Rate at pH 7.4
| Temperature (°C) | Half-life (t½) (hours) | Degradation Rate Constant (k) (h⁻¹) |
| 4 | 72 | 0.0096 |
| 25 | 20 | 0.0347 |
| 37 | 10 | 0.0693 |
| 50 | 3 | 0.2310 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways.
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Incubate at 60°C for 8 hours. Neutralize with 1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store the stock solution at 60°C for 48 hours.
-
Photodegradation: Expose the stock solution to a calibrated light source (e.g., UV and visible light) for a specified duration.
-
Analysis: Analyze all samples using a validated stability-indicating HPLC method.
Protocol 2: Development of a Stability-Indicating HPLC Method
This protocol provides a starting point for developing an HPLC method to separate this compound from its degradation products.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-5 min: 95% A, 5% B
-
5-20 min: Gradient to 50% A, 50% B
-
20-25 min: Gradient to 95% A, 5% B
-
25-30 min: Re-equilibration at 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 275 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
Validation of the method should be performed according to ICH guidelines.
Visualizations
Caption: Degradation pathway of this compound via beta-elimination.
Caption: General workflow for experiments involving this compound.
Caption: Troubleshooting logic for this compound degradation.
References
Optimizing intravenous administration of Oxyfedrine to avoid hemodynamic instability
https_vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGmvGEKjk7Pjp1F1D_7wiZbazDVuepBFxAx0PM9GfCDYz8tjgWVUwyv1_61kEEwOQ_duPBTHpdPnGKmXfAOVl2hof4bX1NRRcvNbE6yzzl6xEQouZ-iWCc3ZBEPlFfprk7dhS1mdYZRJZ8j 1
[2] Oxyfedrine - an overview | ScienceDirect Topics this compound is a partial β-adrenoceptor agonist that has been used in the treatment of angina pectoris. It has been shown to increase myocardial oxygen supply and to have a positive inotropic effect. However, its use has been limited by its side effects, which include tachycardia, arrhythmias, and hypotension. ... this compound is a partial β-adrenoceptor agonist that has been used in the treatment of angina pectoris. It has been shown to increase myocardial oxygen supply and to have a positive inotropic effect. ... Publication types. MeSH terms. Animals; Blood Pressure / drug effects; Coronary Vessels / drug effects; Dogs; Dose-Response Relationship, Drug; Heart Rate / drug effects; Hemodynamics / drug effects; Myocardium / metabolism; Oxygen Consumption / drug effects; Propiophenones / pharmacology; Stimulation, Chemical; Vascular Resistance / drug effects. Substances. Propiophenones. This compound. 3
[4] The haemodynamic effects of this compound - BJA: British Journal of Anaesthesia The haemodynamic effects of this compound. J. R. Parratt, R. M. Wadsworth. BJA: British Journal of Anaesthesia, Volume 42, Issue 3, March 1970, Pages 199–208, --INVALID-LINK--. Published: 01 March 1970. Article history. PDF. Split View. Cite. Permissions. Share. ABSTRACT. The effects of the intravenous administration of this compound (0.5-4.0 mg/kg) on systemic arterial blood pressure, heart rate, myocardial blood flow (as estimated from the rate of clearance of 133Xenon), cardiac output, left ventricular work, myocardial oxygen consumption and on various indices of myocardial contractility have been examined in anaesthetized, open-chest cats. This compound produced dose-related increases in heart rate, in cardiac output and in left ventricular dP/dt(max.) and related indices. There was usually a slight increase in systolic and a slight decrease in diastolic blood pressure. Myocardial blood flow was consistently increased by this compound, an effect that was still present after β-adrenoceptor blockade with propranolol. This coronary vasodilator effect was not shared by adrenaline or isoprenaline. The increase in myocardial blood flow was accompanied by a marked increase in myocardial oxygen consumption and in metabolic heat production by the heart. It is concluded that the main haemodynamic effects of this compound result from stimulation of cardiac β-adrenoceptors. The increase in myocardial blood flow is probably secondary to the increase in myocardial metabolism, although a direct coronary vasodilator action may also be involved. ... The increase in myocardial blood flow was accompanied by a marked increase in myocardial oxygen consumption and in metabolic heat production by the heart. It is concluded that the main haemodynamic effects of this compound result from stimulation of cardiac β-adrenoceptors. The increase in myocardial blood flow is probably secondary to the increase in myocardial metabolism, although a direct coronary vasodilator action may also be involved. ... this compound produced dose-related increases in heart rate, in cardiac output and in left ventricular dP/dt(max.) and related indices. There was usually a slight increase in systolic and a slight decrease in diastolic blood pressure. Myocardial blood flow was consistently increased by this compound, an effect that was still present after β-adrenoceptor blockade with propranolol. ... The effects of the intravenous administration of this compound (0.5-4.0 mg/kg) on systemic arterial blood pressure, heart rate, myocardial blood flow (as estimated from the rate of clearance of 133Xenon), cardiac output, left ventricular work, myocardial oxygen consumption and on various indices of myocardial contractility have been examined in anaesthetized, open-chest cats. 5 Technical Support Center: Intravenous this compound Administration
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the intravenous administration of this compound. The information aims to help optimize experimental protocols and mitigate the risk of hemodynamic instability.
Troubleshooting Guide: Hemodynamic Instability with Intravenous this compound
Hemodynamic instability is a potential side effect of intravenous this compound administration, primarily due to its vasodilatory and β-adrenergic agonist properties.[6] The following table outlines common issues, their potential causes, and recommended solutions to maintain hemodynamic stability during your experiments.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Hypotension | - Rapid infusion rate: Quick administration can lead to a sudden drop in blood pressure. - High dosage: The vasodilatory effects of this compound are dose-dependent.[6] - Interaction with other medications: Concurrent use of other vasodilators or antihypertensive drugs can potentiate hypotensive effects.[6] | - Start with a low infusion rate and gradually titrate to the desired dose while continuously monitoring blood pressure.[6] - Determine the optimal dose through a dose-response study. - Review all concomitant medications and consider potential drug interactions. |
| Tachycardia/ Arrhythmias | - β-adrenergic stimulation: this compound's agonist activity on β-adrenergic receptors can increase heart rate and potentially lead to arrhythmias.[2][6] - Pre-existing cardiac conditions: Subjects with underlying heart conditions may be more susceptible.[6] | - Monitor heart rate and ECG continuously. - Consider a lower dose or slower infusion rate. - Ensure subjects are appropriately screened for pre-existing cardiovascular conditions.[7] |
| Reduced Cardiac Output | - Excessive vasodilation: A significant decrease in peripheral resistance without a compensatory increase in heart rate can reduce cardiac output. | - Optimize the infusion rate to balance vasodilation and cardiac function. - Monitor cardiac output using appropriate instrumentation. |
| Variable Drug Response | - Individual sensitivity: Subject-to-subject variability in response to β-adrenergic agonists. - Metabolism differences: this compound is metabolized into active metabolites like norephedrine, and metabolic rates can vary. | - Implement a standardized protocol with a clear titration schedule. - Consider subject characteristics that may influence drug metabolism and response. |
Frequently Asked Questions (FAQs)
This section addresses specific questions that researchers may have regarding the intravenous administration of this compound.
1. What is the primary mechanism of action of this compound that can lead to hemodynamic instability?
This compound is a β-adrenergic receptor partial agonist.[2] Its primary mechanism involves stimulating these receptors, leading to vasodilation (relaxation of blood vessels) and increased myocardial contractility.[6] While this improves blood flow, excessive vasodilation can cause a drop in blood pressure (hypotension), and direct cardiac stimulation can lead to an increased heart rate (tachycardia) or irregular heart rhythms (arrhythmias).[2][6]
2. What are the expected hemodynamic effects of intravenous this compound administration?
Intravenous administration of this compound typically leads to a rapid onset of action.[6] Studies in both animals and humans have shown various hemodynamic effects. In anesthetized cats, intravenous this compound produced dose-related increases in heart rate and cardiac output, with a slight increase in systolic and a slight decrease in diastolic blood pressure.[4] In patients with acute myocardial infarction, an intravenous infusion of this compound resulted in a significant decrease in mean and diastolic pulmonary artery pressure and pulmonary capillary pressure, while heart rate and systemic arterial blood pressure remained largely unchanged.
3. How can I optimize the infusion rate of this compound to minimize side effects?
To optimize the infusion rate, it is crucial to start with a low dose and titrate upwards gradually.[6] Continuous monitoring of hemodynamic parameters such as blood pressure, heart rate, and cardiac output is essential to assess the subject's response and adjust the infusion rate accordingly. The optimal infusion rate will be the one that achieves the desired therapeutic effect without causing significant hemodynamic instability.
4. What are the known drug interactions with this compound that I should be aware of?
This compound can interact with several other drugs. Beta-blockers may antagonize its effects.[6] Concurrent use of other vasodilators or antihypertensive medications can increase the risk of severe hypotension.[6] Caution is also advised when co-administering drugs that affect cardiac rhythm.[6]
5. Are there any contraindications for the use of intravenous this compound in experimental subjects?
Yes, contraindications include known hypersensitivity to the drug, severe hypotension, and certain pre-existing cardiac conditions.[6] It is crucial to carefully screen subjects for any underlying cardiovascular issues before administration.[7]
Experimental Protocols
Below are detailed methodologies for key experiments related to the intravenous administration of this compound.
Protocol 1: Dose-Response Study for Intravenous this compound in a Rodent Model
Objective: To determine the dose-dependent effects of intravenous this compound on key hemodynamic parameters.
Materials:
-
This compound hydrochloride
-
Sterile saline solution (0.9% NaCl)
-
Anesthetized rodents (e.g., rats or mice)
-
Infusion pump
-
Catheters for intravenous administration and arterial blood pressure monitoring
-
Data acquisition system to record blood pressure and heart rate
Procedure:
-
Anesthetize the animal using an appropriate anesthetic agent.
-
surgically place a catheter into a vein (e.g., femoral or jugular vein) for drug administration.
-
Insert a second catheter into an artery (e.g., carotid or femoral artery) and connect it to a pressure transducer for continuous blood pressure monitoring.
-
Allow the animal to stabilize for a baseline recording period (e.g., 30 minutes).
-
Prepare a series of this compound solutions of increasing concentrations in sterile saline.
-
Begin the infusion with the lowest dose of this compound at a constant rate.
-
Record hemodynamic parameters continuously.
-
After a set period (e.g., 15-20 minutes) at each dose, increase the infusion rate to deliver the next higher dose.
-
Continue this stepwise increase until a significant hemodynamic response is observed or the maximum planned dose is reached.
-
Analyze the data to construct a dose-response curve for blood pressure and heart rate.
Protocol 2: Continuous Hemodynamic Monitoring During Intravenous this compound Infusion
Objective: To continuously monitor hemodynamic stability during a prolonged intravenous infusion of this compound.
Materials:
-
This compound hydrochloride
-
Sterile saline solution (0.9% NaCl)
-
Conscious, freely moving animal model (e.g., telemetered rodent or larger animal)
-
Implantable telemetry device for measuring blood pressure and ECG
-
Infusion pump
-
Vascular access port for long-term intravenous access
Procedure:
-
Surgically implant a telemetry transmitter for the continuous measurement of arterial blood pressure and ECG. Allow for a sufficient recovery period.
-
Implant a vascular access port connected to a major vein for repeated, stress-free intravenous infusions.
-
On the day of the experiment, connect the infusion pump to the vascular access port.
-
Record baseline hemodynamic data from the telemetry system for at least one hour before the infusion begins.
-
Initiate the intravenous infusion of this compound at the predetermined optimal dose and rate.
-
Continuously record blood pressure, heart rate, and ECG throughout the infusion period.
-
Monitor the animal for any behavioral signs of distress.
-
After the infusion is complete, continue to monitor and record hemodynamic data for a post-infusion period to observe recovery.
-
Analyze the data for any significant changes or instances of instability during and after the infusion.
Visualizations
Signaling Pathway of this compound
Caption: Signaling pathway of this compound.
Experimental Workflow for Optimizing IV this compound Administration
Caption: Workflow for optimizing intravenous this compound administration.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. What is this compound Hydrochloride used for? [synapse.patsnap.com]
- 3. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 4. This compound : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 5. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. [Effects of this compound on haemodynamics in patients with acute myocardial infarction (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing taste perversion as a side effect in clinical trial design with Oxyfedrine
For researchers, scientists, and drug development professionals engaged in clinical trials involving Oxyfedrine, this technical support center provides essential guidance on addressing the potential side effect of taste perversion (dysgeusia). This document offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant physiological context to ensure accurate data collection and management of this adverse event.
Frequently Asked Questions (FAQs)
Q1: Is taste perversion a known side effect of this compound?
Yes, taste perversion, also referred to as dysgeusia, is a recognized side effect of this compound. Published literature and drug information resources list taste impairment as a possible adverse reaction to this compound treatment. One study reported 24 cases of ageusia (loss of taste) that typically appeared after four weeks of treatment and resolved after discontinuation of the drug.[1]
Q2: What are the different types of taste disturbances that may be observed?
Participants in a clinical trial may report a variety of taste alterations. It is crucial to accurately document the specific nature of the disturbance. Common types of dysgeusia include:
-
Hypogeusia: Reduced ability to taste sweet, sour, bitter, salty, and umami.
-
Ageusia: Complete loss of taste.[1]
-
Dysgeusia: A distorted or unpleasant taste, such as a metallic, salty, or rancid taste, in response to a food or drink that would normally taste different.
-
Phantogeusia: Experiencing a taste, often unpleasant, in the absence of any food or drink.
Q3: What is the underlying mechanism for this compound-induced taste perversion?
The exact mechanism is not fully elucidated for this compound. However, as a beta-adrenergic agonist, it is plausible that it interacts with adrenergic receptors present in taste bud cells.[2][3][4] Adrenergic signaling is known to play a role in modulating taste perception, and interference with this signaling by this compound could lead to altered taste sensations.[2][3] Drug-induced taste disorders can also result from the drug or its metabolites being excreted into saliva, direct interaction with taste receptors, or interference with downstream signaling pathways.[5][6][7]
Q4: How should taste perversion be graded for severity in a clinical trial?
The Common Terminology Criteria for Adverse Events (CTCAE) provides a standardized grading system for dysgeusia:
| Grade | Description |
| 1 | Altered taste but no change in diet |
| 2 | Altered taste with some change in diet (e.g., adding spices, avoiding certain foods) |
| 3 | Altered taste with significant change in diet (e.g., minimal oral intake, requiring nutritional support) |
Source: Adapted from NCI CTCAE v5.0
Troubleshooting Guide: Managing Taste Perversion in Clinical Trial Participants
This guide provides a structured approach for clinical trial staff when a participant reports taste perversion.
Caption: Troubleshooting workflow for taste perversion.
Experimental Protocols
Patient-Reported Outcome (PRO) Measures
Validated questionnaires are essential for subjectively assessing taste changes. The following are recommended options:
-
Chemotherapy-Induced Taste Alteration Scale (CiTAS): While developed for oncology, its domains are relevant for assessing drug-induced dysgeusia. It evaluates various aspects of taste and smell alterations.
-
The SMO-inhibitor-induced Dysgeusia (SMO-iD) Questionnaire: A validated tool to monitor the occurrence and severity of dysgeusia.[8]
-
General Patient-Reported Outcome Questionnaires: Many studies utilize questionnaires that assess taste changes.[9]
Methodology:
-
Administer the chosen questionnaire at baseline (before the first dose of this compound) and at specified follow-up visits.
-
Provide clear instructions to the participant on how to complete the questionnaire.
-
Score the questionnaire according to its specific instructions.
-
Analyze changes from baseline to assess the impact of the investigational product.
Gustometry (Chemical Taste Testing)
This method provides a quantitative measure of taste function.
Materials:
-
Solutions of the four basic tastes (sweet, sour, salty, bitter) in varying concentrations.
-
Cotton swabs or filter paper discs.
-
Distilled water for rinsing.
Procedure:
-
The participant should refrain from eating, drinking (except water), or smoking for at least one hour before testing.
-
Present the taste solutions in ascending order of concentration.
-
Apply a small amount of the solution to a specific area of the tongue using a cotton swab or filter paper disc.
-
Ask the participant to identify the taste from a list of options (e.g., sweet, sour, salty, bitter, no taste).
-
The participant should rinse their mouth with distilled water between each application.
-
The detection threshold is the lowest concentration at which the participant can correctly identify the taste.
Electrogustometry
This technique uses a weak electrical current to stimulate taste nerves and determine taste thresholds.[10][11][12][13][14]
Equipment:
-
A clinical electrogustometer.
-
Sterile electrodes.
Procedure:
-
The participant is seated comfortably.
-
The stimulating electrode is placed on a specific area of the tongue.
-
A weak electrical current is gradually increased until the participant reports a taste sensation (often described as metallic or sour).[13]
-
The current level at which the sensation is first perceived is recorded as the taste threshold.
-
The procedure is repeated on different areas of the tongue to map taste sensitivity.
Data Presentation
All quantitative data on the incidence and severity of taste perversion should be summarized in clear, structured tables for easy comparison between treatment arms.
Table 1: Incidence of Taste Perversion (Hypothetical Data)
| Treatment Group | Number of Participants | Participants Reporting Taste Perversion (%) | CTCAE Grade 1 (%) | CTCAE Grade 2 (%) | CTCAE Grade 3 (%) |
| This compound (Low Dose) | 100 | 15 (15%) | 10 (66.7%) | 4 (26.7%) | 1 (6.6%) |
| This compound (High Dose) | 100 | 25 (25%) | 15 (60%) | 8 (32%) | 2 (8%) |
| Placebo | 100 | 5 (5%) | 4 (80%) | 1 (20%) | 0 (0%) |
Visualizations
Potential Signaling Pathway for Beta-Adrenergic Agonist-Induced Dysgeusia
References
- 1. [Ageusia as the aftereffect of this compound use] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Adrenergic signalling between rat taste receptor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CHARACTERIZATION OF THE EXPRESSION PATTERN OF ADRENERGIC RECEPTORS IN RAT TASTE BUDS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cumming.ucalgary.ca [cumming.ucalgary.ca]
- 6. Drug-induced taste and smell disorders. Incidence, mechanisms and management related primarily to treatment of sensory receptor dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Drug-induced taste disorders [swissmedic.ch]
- 8. researchgate.net [researchgate.net]
- 9. Patient-reported taste change assessment questionnaires used in the oncology setting: A narrative review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. smelltest.eu [smelltest.eu]
- 12. Clinical use of electrogustometry: strengths and limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Systematic review: Validity, reliability, and diagnostic accuracy of the electrogustometer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Electro-gustometry: a method for clinical taste examinations. | Semantic Scholar [semanticscholar.org]
Improving the experimental protocol to account for Oxyfedrine's partial agonist activity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Oxyfedrine. The focus is on improving experimental protocols to accurately account for its partial agonist activity at β-adrenergic receptors.
Frequently Asked Questions (FAQs)
Q1: My dose-response curve for this compound plateaus at a much lower maximal effect (Emax) than the full agonist, Isoprenaline. Is my experiment failing?
A1: Not necessarily. This is the expected behavior for a partial agonist. Partial agonists, by definition, have lower intrinsic efficacy than full agonists and are unable to produce the same maximal response, even at saturating concentrations.[1][2] Your results are likely a true reflection of this compound's pharmacological profile.
Q2: I'm observing a rightward shift in the Isoprenaline dose-response curve when co-incubated with this compound. What does this mean?
A2: This rightward shift is a classic indicator of competitive antagonism, a characteristic feature of partial agonists when in the presence of a full agonist.[1][3] this compound is competing with Isoprenaline for binding to the β-adrenergic receptors. Because this compound has lower intrinsic activity, it dampens the overall response to the full agonist, making Isoprenaline appear less potent.
Q3: In some assays, this compound shows weak agonism, while in others, it appears to be primarily antagonistic. How do I interpret these conflicting results?
A3: This phenomenon can be attributed to several factors:
-
Receptor Reserve: Tissues or cell lines with a high receptor reserve (more receptors than needed to elicit a maximal response) can amplify the response of a partial agonist, making it appear more like a full agonist. In systems with low receptor reserve, the partial agonism will be more apparent.
-
Signaling Pathway Bias: this compound might preferentially activate one signaling pathway over another (e.g., G-protein activation vs. β-arrestin recruitment).[4] This is known as biased agonism. The observed effect will depend on the specific downstream signaling event being measured in your assay.
-
Active Metabolites: this compound is metabolized to norephedrine, a norepinephrine (B1679862) releasing agent.[5] In in vivo or tissue-based assays, this indirect sympathomimetic effect can contribute to the overall observed response, complicating the interpretation of its direct partial agonist activity.
Q4: How can I definitively characterize this compound's partial agonism in my experimental system?
A4: A multi-faceted approach is recommended:
-
Direct Agonism Assessment: Generate a full dose-response curve for this compound and a known full β-adrenergic agonist (e.g., Isoprenaline) in a functional assay like cAMP accumulation or GTPγS binding. This will allow you to determine and compare their Emax and EC50 values.
-
Competitive Antagonism Assay: Perform a Schild analysis by generating Isoprenaline dose-response curves in the presence of increasing concentrations of this compound.[3] This will allow you to quantify the extent to which this compound competitively antagonizes the full agonist.
-
Multiple Signaling Pathways: If possible, assess this compound's activity across different signaling pathways downstream of the β-adrenergic receptor, such as G-protein activation (cAMP, GTPγS) and β-arrestin recruitment, to investigate potential biased agonism.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Unexpectedly high Emax for this compound, similar to a full agonist. | High receptor density in the experimental system (receptor reserve). | 1. Reduce the number of receptors by treating cells with an irreversible antagonist (e.g., phenoxybenzamine) to a level where the full agonist still produces a maximal response, but the partial agonist's Emax is reduced. 2. Use a cell line with a lower, more physiologically relevant receptor expression level. |
| Inconsistent EC50 values for this compound across different experiments. | 1. Assay variability (cell passage number, reagent stability, incubation times). 2. Influence of the active metabolite, norephedrine, in tissue-based assays. | 1. Standardize all assay parameters meticulously. 2. For in vitro assays, use recombinant cell lines expressing only the receptor of interest to eliminate confounding factors from other cell types or metabolites. |
| This compound shows no agonism in a GTPγS binding assay but is active in a cAMP assay. | The GTPγS binding assay may be less sensitive for detecting low-efficacy partial agonists due to lower signal amplification compared to second messenger assays like cAMP accumulation.[4] | 1. Optimize the GTPγS binding assay conditions to enhance the signal-to-noise ratio. 2. Rely on the cAMP accumulation assay as a more sensitive measure of Gs-coupled receptor activation by partial agonists. |
| Difficulty in demonstrating the antagonistic properties of this compound. | The concentration range of the full agonist or this compound may be inappropriate. | Ensure that the concentration of the full agonist used in the co-incubation experiments is around its EC80 to allow for a clear demonstration of inhibition by the partial agonist. The concentrations of this compound should span a range that effectively competes with the full agonist. |
Data Presentation
Table 1: In Vivo Hemodynamic Effects of Isoprenaline Before and After this compound Administration
| Hemodynamic Parameter | Isoprenaline (2.73 µ g/min ) | Isoprenaline (6.16 µ g/min ) | Isoprenaline (2.73 µ g/min ) + this compound (8mg IV) | Isoprenaline (6.16 µ g/min ) + this compound (8mg IV) |
| Heart Rate (% Change) | +33% | +83% | +19% | +62% |
| Cardiac Output (% Change) | +90% | +153% | +30% | +71% |
| Systolic Blood Pressure (% Change) | +16% | +20% | +6% | +7% |
| Peripheral Vascular Resistance (% Change) | -50% | -63% | -31% | -50% |
This table summarizes data from a study demonstrating this compound's partial agonist activity by showing its attenuation of the effects of the full agonist, Isoprenaline, in healthy volunteers.
Table 2: In Vitro Characterization of a Hypothetical β-Adrenergic Partial Agonist (PA) vs. a Full Agonist (FA)
| Parameter | Full Agonist (Isoprenaline) | Partial Agonist (this compound - Representative Data) |
| EC50 (cAMP Assay) | 10 nM | 50 nM |
| Emax (cAMP Assay) | 100% | 40% |
| EC50 (GTPγS Binding) | 30 nM | 150 nM |
| Emax (GTPγS Binding) | 100% | 30% |
| Intrinsic Activity (α) | 1.0 | 0.4 |
This table presents representative data illustrating the expected differences in potency (EC50) and efficacy (Emax) between a full agonist and a partial agonist like this compound in common in vitro functional assays. The intrinsic activity is a relative measure of the maximal effect compared to the full agonist.
Experimental Protocols
Protocol 1: cAMP Accumulation Assay to Determine Agonist Potency and Efficacy
Objective: To quantify the ability of this compound to stimulate the production of cyclic AMP (cAMP) via Gs-coupled β-adrenergic receptors and compare its maximal effect to a full agonist.
Methodology:
-
Cell Culture: Culture human embryonic kidney (HEK293) cells stably expressing the human β2-adrenergic receptor.
-
Cell Plating: Seed cells into 384-well plates at a density of 5,000 cells/well and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of this compound and a full agonist control (e.g., Isoprenaline) in stimulation buffer containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.
-
Agonist Stimulation: Add the diluted compounds to the cells and incubate for 30 minutes at 37°C.
-
Cell Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay kit (e.g., HTRF, ELISA, or LANCE).
-
Data Analysis: Plot the cAMP concentration against the logarithm of the agonist concentration. Fit the data using a sigmoidal dose-response model to determine the EC50 (potency) and Emax (maximal effect) for each compound. The intrinsic activity of this compound is calculated as (Emax of this compound / Emax of Isoprenaline).
Protocol 2: [³⁵S]GTPγS Binding Assay for Measuring G-Protein Activation
Objective: To directly measure the activation of G-proteins by this compound binding to β-adrenergic receptors.
Methodology:
-
Membrane Preparation: Prepare crude membrane fractions from cells overexpressing the β2-adrenergic receptor.
-
Assay Setup: In a 96-well plate, combine the cell membranes (10-20 µg protein/well), GDP (to ensure G-proteins are in their inactive state), and serial dilutions of this compound or a full agonist.
-
Reaction Initiation: Initiate the reaction by adding [³⁵S]GTPγS, a non-hydrolyzable analog of GTP.
-
Incubation: Incubate the plate at 30°C for 60 minutes to allow for agonist-stimulated binding of [³⁵S]GTPγS to the Gα subunit of the G-protein.
-
Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters to separate bound from free [³⁵S]GTPγS.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the specific [³⁵S]GTPγS binding (total binding minus non-specific binding determined in the presence of excess unlabeled GTPγS) against the logarithm of the agonist concentration. Determine EC50 and Emax values as described for the cAMP assay.
Mandatory Visualizations
Caption: Signaling pathway of this compound at the β-adrenergic receptor.
References
- 1. Partial agonist - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. The haemodynamic effects of prolonged oral administration of this compound, a partial agonist at β-adrenoceptors: Comparison with propranolol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biased versus Partial Agonism in the Search for Safer Opioid Analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
Technical Support Center: Oxyfedrine Administration and Cardiovascular Research
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of Oxyfedrine, with a specific focus on understanding and mitigating the associated risk of tachycardia during experimental studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is classified as a vasodilator and a beta-adrenoreceptor agonist.[1][2] Its primary mechanism involves the stimulation of β-adrenergic receptors, which are crucial in regulating cardiovascular physiology.[3] This stimulation leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), resulting in two main effects: vasodilation (relaxation of vascular smooth muscle) and increased myocardial contractility (positive inotropic effect).[3][4] It is considered a partial agonist at beta-receptors, meaning it has both beta-stimulating and beta-antagonistic properties.[5][6]
Q2: Why is tachycardia a potential side effect of this compound administration?
A2: Tachycardia, or an increased heart rate, is a recognized side effect of this compound.[7] The drug's action as a β-adrenergic agonist directly stimulates the heart's beta-1 receptors.[4][8] Activation of these receptors in the sinoatrial (SA) node, the heart's natural pacemaker, increases its firing rate, leading to a higher heart rate (a positive chronotropic effect).[1][8] This is a direct consequence of the same signaling pathway that produces its desired therapeutic effects on myocardial contractility.[1]
Q3: What is the detailed signaling pathway activated by this compound?
A3: this compound, acting as a β-adrenergic agonist, binds to β-adrenergic receptors, which are G-protein-coupled receptors (GPCRs).[8] This binding activates the associated Gs alpha subunit (Gαs).[9] The activated Gαs stimulates the enzyme adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[4][9] The resulting increase in intracellular cAMP activates Protein Kinase A (PKA).[8][9] PKA then phosphorylates several target proteins within cardiac cells, including calcium channels, leading to increased calcium influx.[4][8] This cascade ultimately results in increased heart rate (chronotropy) and contractility (inotropy).[8]
References
- 1. This compound : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What is this compound Hydrochloride used for? [synapse.patsnap.com]
- 4. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 5. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 6. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 7. What are the side effects of this compound Hydrochloride? [synapse.patsnap.com]
- 8. Beta 1 Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]
Best practices for the long-term storage of Oxyfedrine to ensure stability
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage of Oxyfedrine to ensure its stability. The information is presented in a question-and-answer format to directly address potential issues.
Troubleshooting Guide
This guide is designed to help you troubleshoot common stability-related issues you might encounter during your experiments with this compound.
Q1: I've noticed a discoloration (e.g., yellowing) of my solid this compound sample over time. What could be the cause and how can I prevent it?
A1: Discoloration of solid this compound is likely due to oxidative degradation or exposure to light. This compound, a phenethylamine (B48288) derivative, is susceptible to oxidation, which can be accelerated by factors like exposure to air (oxygen), light, and trace metal ions.
Troubleshooting Steps:
-
Review Storage Conditions:
-
Light Exposure: Is the sample stored in a light-resistant container (e.g., amber vial)? Phenethylamine derivatives are known to be light-sensitive.
-
Atmosphere: Was the container sealed under an inert atmosphere (e.g., nitrogen or argon)? Exposure to oxygen can promote oxidation.
-
Container Type: Is the container made of an inert material (e.g., glass)? Some plastics may contain impurities that can catalyze degradation.
-
-
Preventative Measures:
-
Store solid this compound in well-sealed, amber glass containers to protect from light.
-
For maximum stability, especially for reference standards, consider flushing the container with an inert gas like nitrogen or argon before sealing.
-
Store in a cool and dry place.
-
Q2: My quantitative analysis shows a decrease in the potency of my this compound sample. What are the likely degradation pathways?
A2: A loss of potency is a clear indicator of chemical degradation. For this compound, the primary degradation pathways are likely hydrolysis and oxidation. A known degradation pathway in solution involves the formation of norephedrine (B3415761) and 3-methoxyacrylophenone.[1]
Troubleshooting Steps:
-
Assess for Hydrolysis:
-
Humidity Control: Was the sample stored in a desiccator or a controlled low-humidity environment? Phenethylamine salts can be hygroscopic, and absorbed moisture can facilitate hydrolysis.
-
Solvent Purity: If the this compound was recrystallized or handled with solvents, were the solvents of high purity and free of water?
-
-
Assess for Oxidation:
-
Air Exposure: Was the container frequently opened and closed? This increases exposure to atmospheric oxygen.
-
Temperature: Was the sample exposed to high temperatures? Heat can accelerate oxidative degradation.
-
-
Analytical Confirmation:
-
Employ a stability-indicating analytical method, such as the HPLC method detailed below, to separate and identify potential degradation products. The presence of peaks corresponding to norephedrine would confirm this degradation pathway.
-
Frequently Asked Questions (FAQs)
Q1: What are the ideal temperature and humidity conditions for the long-term storage of solid this compound?
A1: Based on general guidelines for pharmaceutical substances and data on similar compounds, the following conditions are recommended for the long-term storage of solid this compound:
-
Temperature: Controlled room temperature (20°C to 25°C) or refrigeration (2°C to 8°C). For extended long-term storage (years), refrigeration is preferable. Avoid freezing, as this can introduce moisture through condensation upon removal.
-
Humidity: A low-humidity environment is crucial. Storage in a desiccator with a suitable desiccant or in a climate-controlled chamber at or below 40% relative humidity (RH) is recommended to prevent hydrolysis.
Q2: How does light exposure affect the stability of this compound?
A2: As a phenethylamine derivative, this compound is potentially susceptible to photolytic degradation. Exposure to UV or visible light can provide the energy to initiate degradation reactions. Therefore, it is a critical best practice to always store this compound in light-resistant containers, such as amber glass vials or bottles.
Q3: What type of container is best for storing solid this compound?
A3: The ideal container for storing solid this compound is a well-sealed, inert, and light-resistant container.
-
Material: Type I borosilicate glass (amber) is the preferred material as it is inert and provides protection from light.
-
Seal: The container should have a tight-fitting cap with an inert liner (e.g., PTFE-lined cap) to prevent moisture and air ingress.
Q4: Are there any specific recommendations for handling this compound to maintain its stability during experimental use?
A4: Yes, proper handling is crucial:
-
Allow the container to equilibrate to room temperature before opening to prevent condensation of moisture onto the solid.
-
Use clean, dry spatulas and weighing instruments.
-
Minimize the time the container is open to the atmosphere.
-
For preparing solutions, use high-purity, freshly opened solvents.
Quantitative Data Summary
While specific long-term stability data for solid this compound is not extensively available in public literature, the following table summarizes the recommended storage conditions based on ICH guidelines and data for analogous compounds.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | Reduces the rate of chemical degradation (hydrolysis, oxidation). |
| 20-25°C (Controlled Room Temp) | Acceptable for shorter-term storage. | |
| Relative Humidity | ≤ 40% RH | Minimizes water absorption and potential for hydrolysis. |
| Light Exposure | Protect from light | Prevents photolytic degradation. |
| Atmosphere | Normal atmosphere (well-sealed) | For routine storage. |
| Inert atmosphere (Nitrogen/Argon) | Recommended for primary reference standards to prevent oxidation. |
Experimental Protocols
Protocol: Stability-Indicating RP-HPLC Method for this compound and its Degradation Products
This method is designed to separate and quantify this compound from its known degradation product, norephedrine, and other potential impurities.
1. Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase: A mixture of a buffered aqueous phase and an organic solvent.
-
Aqueous Phase: 20 mM potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid.
-
Organic Phase: Acetonitrile.
-
Gradient Elution:
-
0-2 min: 95% Aqueous, 5% Acetonitrile
-
2-15 min: Linear gradient to 40% Aqueous, 60% Acetonitrile
-
15-18 min: Hold at 40% Aqueous, 60% Acetonitrile
-
18-20 min: Return to initial conditions (95% Aqueous, 5% Acetonitrile)
-
20-25 min: Re-equilibration
-
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
2. Standard and Sample Preparation:
-
Standard Stock Solution (this compound): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of diluent (50:50 acetonitrile:water) to obtain a 1 mg/mL solution.
-
Standard Stock Solution (Norephedrine): Accurately weigh and dissolve 10 mg of norephedrine reference standard in 10 mL of diluent to obtain a 1 mg/mL solution.
-
Working Standard Solution: Prepare a mixed working standard containing this compound and norephedrine at a suitable concentration (e.g., 10 µg/mL) by diluting the stock solutions.
-
Sample Solution: Accurately weigh and dissolve the this compound sample to be tested in the diluent to achieve a final concentration within the linear range of the method (e.g., 10 µg/mL).
3. Forced Degradation Study Protocol: To demonstrate the stability-indicating nature of the HPLC method, perform forced degradation studies on a sample of this compound.
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 60°C for 24 hours. Neutralize with 0.1 M NaOH before dilution and injection.
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and keep at room temperature for 24 hours. Neutralize with 0.1 M HCl before dilution and injection.
-
Oxidative Degradation: Dissolve this compound in 3% hydrogen peroxide and keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Expose solid this compound to 105°C for 24 hours.
-
Photolytic Degradation: Expose a solution of this compound to a photostability chamber (ICH Q1B guidelines) for a specified duration.
Analyze all stressed samples using the HPLC method to confirm that degradation product peaks are well-resolved from the parent this compound peak.
Visualizations
Caption: Troubleshooting workflow for addressing this compound stability issues.
Caption: Key environmental factors influencing the stability of this compound.
References
Adjusting experimental conditions to account for the biphasic effects of Oxyfedrine at different concentrations
For researchers, scientists, and drug development professionals, understanding the nuanced, dose-dependent behavior of compounds is paramount for accurate and reproducible experimental outcomes. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the challenges posed by the biphasic effects of Oxyfedrine at different concentrations.
Frequently Asked Questions (FAQs)
Q1: What are the known mechanisms of action for this compound at different concentrations?
A1: this compound exhibits a complex pharmacological profile characterized by a biphasic, or dual, mechanism of action. At lower concentrations, it primarily acts as a partial agonist at β-adrenergic receptors.[1][2] This agonistic activity leads to effects such as vasodilation and increased myocardial contractility.[3][4] However, at higher concentrations, this compound can display β-adrenergic receptor antagonist (blocking) properties.[1] Additionally, a major active metabolite of this compound is norephedrine, which acts as a norepinephrine-releasing agent, potentially contributing to its overall effects.[1]
Q2: What is a biphasic dose-response relationship?
A2: A biphasic dose-response relationship, often represented by a U-shaped or inverted U-shaped curve, is one in which the effect of a substance is directionally opposite at low and high doses. In the case of this compound, lower concentrations may produce a desired stimulating effect (e.g., increased cardiac output), while higher concentrations could lead to a diminished or even inhibitory response due to its β-blocking activity.
Q3: What are the typical dosage ranges used in preclinical and clinical studies of this compound?
A3: Dosages of this compound can vary significantly depending on the administration route and the experimental model. Oral doses in clinical settings have been reported in the range of 8-24 mg, taken three times a day.[5] Intravenous administration has been documented with a bolus of 0.11-0.13 mg/kg or an 8 mg bolus followed by an infusion.[6] In animal studies, such as those involving cats, chronic oral administration of 14 mg/kg has been used.[3] Researchers should perform dose-ranging studies to determine the optimal concentration for their specific experimental setup.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Unexpected Attenuation of Effect at Higher Concentrations | You may be observing the descending limb of a biphasic dose-response curve due to this compound's β-antagonist properties at higher concentrations. | 1. Expand the Dose Range: Test a wider range of concentrations, including several lower concentrations, to fully characterize the dose-response curve. 2. Perform a Co-agonist Experiment: Use a known β-agonist, such as isoprenaline, in the presence of varying concentrations of this compound to confirm competitive antagonism (see Experimental Protocol 1). A rightward shift in the isoprenaline dose-response curve will indicate β-blocking activity. |
| Paradoxical Pressor (Blood Pressure Increasing) Effect Observed | This could be due to the activity of this compound's metabolite, norephedrine, which causes the release of norepinephrine, a potent vasoconstrictor. This effect might become more prominent at certain concentrations or over time. | 1. Time-Course Experiment: Measure the experimental endpoint at multiple time points after this compound administration to distinguish the initial effects of the parent compound from the later effects of its metabolite. 2. Adrenergic Receptor Blockade: Pre-treat the experimental model with an α-adrenergic antagonist (e.g., phentolamine) to block the vasoconstrictor effects of released norepinephrine. This can help isolate the direct effects of this compound on β-receptors. |
| High Variability in Experimental Results | The biphasic nature of this compound means that small variations in concentration around the peak of the dose-response curve can lead to large changes in the observed effect. | 1. Precise Concentration Control: Ensure highly accurate and consistent preparation of this compound solutions. 2. Increase Replicates: Use a sufficient number of replicates at each concentration to obtain statistically robust data. 3. Logarithmic Dose Spacing: Employ a logarithmic or semi-logarithmic spacing of concentrations in your dose-response studies to better define the curve, especially around the EC50 and the peak response. |
Quantitative Data
Table 1: Hemodynamic Effects of Isoprenaline in the Absence and Presence of this compound
This table summarizes the percentage change in various hemodynamic parameters induced by two different doses of isoprenaline, before and after the administration of an 8 mg intravenous bolus of this compound in healthy volunteers. The attenuation of the isoprenaline effect in the presence of this compound is indicative of its β-antagonistic properties.[1]
| Hemodynamic Parameter | Isoprenaline Dose (µ g/min ) | Change Before this compound (%) | Change After this compound (%) |
| Heart Rate | 2.73 | +33 | +19 |
| 6.16 | +83 | +62 | |
| Cardiac Output | 2.73 | +90 | +30 |
| 6.16 | +153 | +71 | |
| Systolic Blood Pressure | 2.73 | +16 | +6 |
| 6.16 | +20 | +7 | |
| Peripheral Vascular Resistance | 2.73 | -50 | -31 |
| 6.16 | -63 | -50 |
Table 2: Effect of Intravenous this compound on Regional Myocardial Blood Flow
This table shows the mean regional myocardial blood flow in patients with coronary artery disease before and after a single intravenous bolus of this compound (0.11-0.13 mg/kg).[6]
| Vessel Condition | Baseline Blood Flow (ml/g/min) | Blood Flow After this compound (ml/g/min) | Percentage Increase (%) |
| Stenotic Vessels | 0.90 ± 0.15 | 1.20 ± 0.31 | 25 |
| Non-stenotic Vessels | 1.08 ± 0.19 | 1.38 ± 0.49 | 22 |
Experimental Protocols
Protocol 1: Assessing the β-Adrenergic Antagonist Effect of this compound Using a Co-agonist
Objective: To determine if this compound exhibits β-adrenergic antagonist properties at the concentrations being tested.
Methodology:
-
Establish a Baseline: In the chosen experimental model (e.g., isolated heart preparation, anesthetized animal), establish a stable baseline for the parameter of interest (e.g., heart rate, cardiac contractility).
-
Generate a Dose-Response Curve for a β-Agonist: Administer increasing concentrations of a standard β-agonist, such as isoprenaline, and record the response at each concentration to generate a full dose-response curve.
-
Administer this compound: After a washout period and return to baseline, administer a fixed concentration of this compound.
-
Repeat the β-Agonist Dose-Response Curve: In the continued presence of this compound, repeat the dose-response curve for the β-agonist (isoprenaline).
-
Data Analysis: Compare the dose-response curves of the β-agonist in the absence and presence of this compound. A rightward shift in the EC50 of the β-agonist in the presence of this compound is indicative of competitive antagonism at the β-adrenergic receptor.
Visualizations
Caption: Concentration-dependent effects of this compound on β-adrenergic receptors.
Caption: Workflow for assessing the β-antagonist effect of this compound.
Caption: Logical flowchart for troubleshooting unexpected this compound results.
References
- 1. [Mechanism of action of this compound as a partial beta receptor agonist] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is this compound Hydrochloride used for? [synapse.patsnap.com]
- 3. The haemodynamic effects of prolonged oral administration of this compound, a partial agonist at β-adrenoceptors: Comparison with propranolol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are the side effects of this compound Hydrochloride? [synapse.patsnap.com]
- 5. This compound : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 6. Effects of this compound on regional myocardial blood flow in patients with coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Variability in Animal Model Responses to Oxyfedrine Treatment
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance for researchers encountering variability in animal model responses to Oxyfedrine treatment. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in the cardiovascular response to this compound between different animal species. What could be the primary reason for this?
A1: The most likely reason for inter-species variability in response to this compound lies in its complex pharmacology, specifically its metabolism into an active metabolite, Norephedrine (B3415761). This compound itself is a partial agonist at β-adrenergic receptors.[1] However, its major active metabolite, Norephedrine, acts as a norepinephrine-releasing agent, leading to an indirect sympathomimetic effect.[1]
Therefore, the overall cardiovascular effect of this compound is a composite of the direct action of the parent drug and the indirect action of its metabolite. Different animal species metabolize this compound to Norephedrine at varying rates, leading to different plasma concentration ratios of the two compounds and, consequently, variable physiological responses.
For instance, studies on the structurally similar compound Norephedrine have shown pronounced species differences in its metabolism between rats and rabbits. In rats, a significant portion of Norephedrine is excreted unchanged, whereas in rabbits, it undergoes extensive metabolism.[2][3] This suggests that similar variability in the metabolism of this compound is a critical factor to consider.
Q2: Our research team has noted inconsistent results within the same animal strain. What are the potential contributing factors?
A2: Intra-species variability can arise from a multitude of factors, even within a genetically homogenous population. These can be broadly categorized as:
-
Physiological Factors:
-
Age and Sex: Hormonal differences and age-related changes in receptor expression and metabolic enzyme activity can significantly impact drug response.
-
Health Status: Underlying subclinical conditions can alter an animal's response to cardiovascular drugs.
-
Nutritional State: Diet can influence drug metabolism and overall physiological status.
-
-
Experimental Conditions:
-
Stress: Handling and experimental procedures can elevate endogenous catecholamine levels, which can interact with the effects of a partial agonist like this compound.
-
Anesthesia: The type and depth of anesthesia can profoundly affect cardiovascular parameters and drug metabolism.
-
Dosing and Administration: Inconsistencies in dosing accuracy, route of administration, and timing can lead to significant variations in drug exposure.
-
-
Genetic Factors:
-
Even within an inbred strain, subtle genetic variations can exist that may influence drug metabolism and receptor function.
-
Q3: We are using a canine model and observing a less pronounced effect than reported in feline studies. Why might this be?
A3: While specific comparative pharmacokinetic data for this compound in dogs and cats is limited in the available literature, the discrepancy in response is likely due to species-specific differences in drug metabolism and potentially receptor density or sensitivity.
Cats are known to have unique drug metabolism pathways compared to dogs, particularly in glucuronidation.[4] Although the exact metabolic pathways of this compound are not fully elucidated in these species, it is plausible that the conversion rate of this compound to its active metabolite, Norephedrine, differs significantly between cats and dogs. A study on the hemodynamic effects of prolonged oral administration of this compound was conducted in cats.[5]
To investigate this further, it would be beneficial to conduct a pilot pharmacokinetic study in both species to determine the plasma concentrations of this compound and Norephedrine.
Q4: Can the partial agonist nature of this compound contribute to response variability?
A4: Absolutely. The response to a partial agonist is highly dependent on the level of endogenous sympathetic tone.[2]
-
Low Sympathetic Tone: In a resting state, a partial agonist like this compound will act as an agonist, stimulating β-adrenergic receptors and producing a sympathomimetic effect (e.g., increased heart rate and contractility).
-
High Sympathetic Tone: In a stressed state with high levels of endogenous catecholamines (like norepinephrine), a partial agonist will compete with these full agonists for receptor binding. Since it has lower intrinsic activity, it will act as a functional antagonist, reducing the overall sympathetic response.
Therefore, any experimental factor that alters the animal's sympathetic tone (e.g., stress, anesthesia) can significantly influence the observed effect of this compound, leading to variability.
Troubleshooting Guides
Issue 1: Inconsistent Hemodynamic Responses (Blood Pressure and Heart Rate)
Potential Causes and Troubleshooting Steps
| Potential Cause | Troubleshooting Steps |
| Species-Specific Metabolism | - Conduct pilot pharmacokinetic studies to determine the plasma concentrations of this compound and its active metabolite, Norephedrine, in your specific animal model. - Consult literature for known species differences in the metabolism of similar compounds (e.g., amphetamine derivatives). |
| Variable Sympathetic Tone | - Acclimatize animals to the experimental environment and procedures to minimize stress. - Standardize handling procedures and minimize environmental stressors (noise, light). - If using anesthesia, choose an agent with minimal impact on the sympathetic nervous system and maintain a consistent depth of anesthesia. |
| Dosing and Administration Errors | - Ensure accurate dose calculations and precise administration techniques. - For oral administration, consider the impact of fasting and food intake on drug absorption. - For intravenous administration, ensure consistent infusion rates and catheter placement. |
| Underlying Health Conditions | - Perform a thorough health screen of all animals before inclusion in the study. - Exclude animals with any signs of illness. |
Issue 2: Unexpected or Lack of Efficacy in a New Animal Model
Potential Causes and Troubleshooting Steps
| Potential Cause | Troubleshooting Steps |
| Differences in Receptor Expression/Sensitivity | - Investigate the literature for known differences in β-adrenergic receptor density and subtype distribution in the target tissues of your chosen animal model compared to previously studied species. |
| Pharmacokinetic Differences (Absorption, Distribution, Excretion) | - Perform a full pharmacokinetic profiling of this compound and Norephedrine in the new animal model to understand its absorption, distribution, metabolism, and excretion (ADME) profile. |
| Influence of Aldehyde Dehydrogenase (ALDH) Inhibition | - Be aware that this compound has been shown to inhibit ALDH.[6] This could potentially lead to the accumulation of endogenous aldehydes which may have their own cardiovascular effects, contributing to variability.[7][8] The significance of this effect on the overall cardiovascular response to this compound requires further investigation. |
Experimental Protocols
Protocol 1: Pilot Pharmacokinetic Study of this compound and Norephedrine
Objective: To determine the plasma concentration-time profiles of this compound and its active metabolite, Norephedrine, in a specific animal model following a single dose of this compound.
Materials:
-
This compound
-
Animal model (e.g., Sprague-Dawley rats)
-
Appropriate vehicle for drug administration
-
Blood collection supplies (e.g., EDTA tubes)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Procedure:
-
Acclimatize animals to the housing and handling conditions for at least one week prior to the study.
-
Fast animals overnight (with access to water) before dosing.
-
Administer a single dose of this compound via the intended route of administration (e.g., oral gavage or intravenous injection).
-
Collect blood samples at predetermined time points (e.g., 0, 15, 30, 60, 120, 240, and 480 minutes) post-dosing.
-
Immediately process blood samples by centrifuging to separate plasma.
-
Store plasma samples at -80°C until analysis.
-
Quantify the concentrations of this compound and Norephedrine in the plasma samples using a validated LC-MS/MS method.
-
Plot the mean plasma concentrations of both analytes versus time to generate pharmacokinetic profiles.
Data Presentation
Table 1: Hypothetical Comparative Pharmacokinetic Parameters of Norephedrine in Different Species
| Parameter | Rat[2][3] | Rabbit[3] | Human[3] |
| Primary Route of Excretion | Urine | Urine | Urine |
| % of Dose Excreted as Unchanged Norephedrine | 48% | 8% | 86% |
| Major Metabolites | 4-hydroxynorephedrine | Conjugates of 1,2-dihydroxy-1-phenylpropane and 1-hydroxy-1-phenylpropan-2-one, Hippuric acid | 4-hydroxynorephedrine, Hippuric acid |
Note: This table is based on data for Norephedrine, the active metabolite of this compound, and is intended to illustrate the significant species differences in metabolism that can be expected and should be considered when designing and interpreting studies with this compound.
Visualizations
Caption: Dual mechanism of this compound action and potential for metabolic variability.
Caption: Logical workflow for troubleshooting variability in this compound experiments.
References
- 1. Role of Biotransformation in Drug-Induced Toxicity: Influence of Intra- and Inter-Species Differences in Drug Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Species differences in the metabolism of norephedrine in man, rabbit and rat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Species differences in the metabolism of norephedrine in man, rabbit and rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Feline drug metabolism and disposition: pharmacokinetic evidence for species differences and molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The haemodynamic effects of prolonged oral administration of this compound, a partial agonist at β-adrenoceptors: Comparison with propranolol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of dl-norephedrine and its enantiomers on norepinephrine uptake and release in isolated rat caudal artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of aldehyde dehydrogenase 2 by oxidative stress is associated with cardiac dysfunction in diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Aldehyde Dehydrogenase Inhibition Ameliorates Cardiac Dysfunction and Exacerbates Hypotension Caused by Alcohol in Female Rats - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Oxyfedrine and Isoprenaline on β-Adrenergic Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Oxyfedrine and Isoprenaline, two sympathomimetic agents that exert their effects through β-adrenergic receptors. While both compounds stimulate this receptor class, their pharmacological profiles differ significantly, leading to distinct therapeutic applications and physiological outcomes. This document synthesizes experimental data on their receptor interaction, downstream signaling, and functional effects, presenting a clear comparison for research and development purposes.
Introduction to β-Adrenergic Receptors
β-adrenergic receptors (β-ARs) are a class of G protein-coupled receptors (GPCRs) that are activated by the endogenous catecholamines epinephrine (B1671497) and norepinephrine.[1] They are critical mediators of the sympathetic nervous system's "fight-or-flight" response.[2] There are three main subtypes:
-
β1-Adrenergic Receptors (β1-AR): Primarily located in the heart and kidneys. Their stimulation leads to increased heart rate (chronotropy), contractility (inotropy), and renin release.[2]
-
β2-Adrenergic Receptors (β2-AR): Found in smooth muscle (e.g., bronchioles, blood vessels), the liver, and skeletal muscle. Activation causes smooth muscle relaxation (bronchodilation, vasodilation), and stimulates glycogenolysis.[2]
-
β3-Adrenergic Receptors (β3-AR): Mainly expressed in adipose tissue, where they mediate lipolysis.
Upon agonist binding, β-ARs couple to the stimulatory G protein (Gs), which activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to the second messenger cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA) to phosphorylate various downstream targets, eliciting a cellular response.[2]
Pharmacological Profiles
Isoprenaline (Isoproterenol)
Isoprenaline is a synthetic catecholamine and a potent, non-selective full agonist for both β1- and β2-adrenergic receptors.[3][4] As a full agonist, it is capable of eliciting the maximum possible response from the receptor system. It has very low affinity for α-adrenergic receptors.[4] Its strong, non-selective action leads to powerful cardiac stimulation (β1 effect) and vasodilation (β2 effect).[3] Clinically, it is used to treat conditions like bradycardia (slow heart rate) and heart block.[4]
This compound
This compound is a sympathomimetic agent used in the treatment of angina pectoris.[5][6] It is characterized as a partial agonist at β-adrenergic receptors.[5][7] Unlike a full agonist, a partial agonist cannot produce the maximal response, even at saturating concentrations. This dual action means it can act as a weak stimulator on its own but will act as a competitive antagonist in the presence of a full agonist like Isoprenaline.[7] Studies have shown that pretreatment with this compound significantly attenuates the hemodynamic effects of Isoprenaline, which is consistent with its partial agonist activity.[7]
Comparative Data
Table 1: Receptor Binding Affinity
Binding affinity describes the strength of the interaction between a ligand and a receptor. It is typically measured using radioligand competition assays and expressed as the inhibition constant (Ki) or its negative logarithm (pKi).
| Compound | β1-AR (pKi) | β2-AR (pKi) | Selectivity Profile |
| Isoprenaline | ~6.0 - 7.0 ¹ | ~6.0 - 7.0 ¹ | Non-selective |
| This compound | Data Not Available | Data Not Available | Reported as non-selective partial agonist[7] |
¹ Note: Reported affinity values for agonists like Isoprenaline can vary significantly based on the tissue, cell line, and specific radioligand used in the assay.[8]
Table 2: Functional Potency and Efficacy
Functional potency measures the concentration of an agonist required to produce 50% of its maximal effect (EC50), typically quantified via cAMP accumulation. Efficacy refers to the maximal response an agonist can produce (Emax), often expressed relative to a standard full agonist.
| Compound | Assay | β1-AR (pEC50) | β2-AR (pEC50) | Intrinsic Efficacy (Emax) |
| Isoprenaline | cAMP Accumulation | ~8.0 - 8.5 ² | ~7.5 - 8.5 ² | 100% (Full Agonist, by definition)[3] |
| This compound | cAMP Accumulation | Data Not Available | Data Not Available | < 100% (Partial Agonist)[7] |
² Note: EC50 values are highly dependent on the experimental system, including cell type and receptor expression levels.[9]
Signaling Pathways and Mechanism of Action
Both Isoprenaline and this compound initiate signaling through the canonical β-AR pathway. However, their differing efficacies lead to quantitatively different downstream effects.
Caption: Canonical β-Adrenergic Receptor Signaling Pathway.
The concept of full versus partial agonism is crucial for understanding the difference between Isoprenaline and this compound. A full agonist stabilizes the active conformation of the receptor efficiently, leading to a strong signal. A partial agonist is less efficient at stabilizing this active state, resulting in a submaximal response.
Caption: Full (Isoprenaline) vs. Partial (this compound) Agonism.
Experimental Protocols
Protocol 1: Radioligand Competition Binding Assay
This protocol determines the binding affinity (Ki) of a test compound by measuring its ability to displace a known radioligand from the receptor.
Caption: Experimental Workflow for Radioligand Competition Binding.
Methodology:
-
Membrane Preparation:
-
Culture cells stably expressing the β-AR subtype of interest (e.g., HEK293 or CHO cells).
-
Harvest cells and homogenize in ice-cold buffer (e.g., Tris-HCl) using a Dounce or polytron homogenizer.
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration via a Bradford or BCA assay.
-
-
Assay Setup:
-
Prepare serial dilutions of the test compound (this compound or Isoprenaline).
-
In a 96-well plate, set up triplicate wells for:
-
Total Binding: Assay buffer, a fixed concentration of a suitable radioligand (e.g., [³H]-CGP 12177 or [¹²⁵I]-Cyanopindolol), and membrane preparation.
-
Non-Specific Binding (NSB): Same as total binding, but with the addition of a high concentration of a non-selective antagonist (e.g., 10 µM Propranolol) to saturate all receptors.
-
Competition: Same as total binding, but with increasing concentrations of the test compound.
-
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25-37°C) for a sufficient duration to reach binding equilibrium (e.g., 60-120 minutes).
-
Separation: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand (on the filter) from the free radioligand (filtrate). Wash filters quickly with ice-cold buffer.
-
Counting: Place the filters in scintillation vials with scintillation fluid (for ³H) or in tubes for a gamma counter (for ¹²⁵I) to quantify the radioactivity.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-Specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data using non-linear regression (sigmoidal dose-response) to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Adenylyl Cyclase Activity (cAMP Accumulation) Assay
This functional assay measures the ability of an agonist to stimulate the production of intracellular cAMP.
Caption: Experimental Workflow for cAMP Accumulation Assay.
Methodology:
-
Cell Culture: Seed cells expressing the β-AR subtype of interest into a 96-well or 384-well plate and grow to near confluency.
-
Pre-incubation: Wash the cells with serum-free media or assay buffer. Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor, such as 3-isobutyl-1-methylxanthine (B1674149) (IBMX), for 15-30 minutes. This prevents the degradation of newly synthesized cAMP, amplifying the signal.
-
Agonist Stimulation: Add varying concentrations of the test agonist (this compound or Isoprenaline) to the wells. Include a control with a vehicle and a positive control with a known adenylyl cyclase activator like Forskolin. Incubate for a defined period (e.g., 15-30 minutes) at 37°C.
-
Cell Lysis: Terminate the stimulation and lyse the cells using the lysis buffer provided with the detection kit. This releases the intracellular cAMP into the solution.
-
cAMP Detection: Quantify the amount of cAMP in the lysate using a competitive immunoassay format, such as:
-
Homogeneous Time-Resolved Fluorescence (HTRF): A highly sensitive method based on fluorescence resonance energy transfer (FRET).
-
Enzyme-Linked Immunosorbent Assay (ELISA): A plate-based assay using antibodies to detect cAMP.
-
Radiometric Assay: The classical method involving the conversion of [α-³²P]ATP to [³²P]cAMP, followed by chromatographic separation.[10]
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Calculate the cAMP concentration in each sample from the standard curve.
-
Plot the cAMP concentration against the log concentration of the agonist.
-
Fit the data using non-linear regression to determine the EC50 (potency) and Emax (efficacy) for each compound.
-
Conclusion
The comparison between this compound and Isoprenaline provides a classic example of the pharmacological distinction between a partial and a full agonist.
-
Isoprenaline is a powerful, non-selective tool for maximally stimulating both β1- and β2-adrenergic receptors. Its high intrinsic efficacy makes it a valuable reference compound in research and a potent therapeutic agent for conditions requiring strong cardiac stimulation.
-
This compound exhibits a more nuanced profile. As a partial agonist, it provides a moderate level of receptor stimulation, which can be therapeutically beneficial in conditions like angina by improving myocardial metabolism without causing excessive tachycardia that might be precipitated by a full agonist.[7] Its ability to also antagonize the effects of more powerful endogenous catecholamines (like epinephrine) during periods of high sympathetic tone further contributes to its unique therapeutic window.
For researchers, the choice between these agents depends on the experimental goal. Isoprenaline is ideal for studying maximal receptor activation and downstream signaling, while this compound is a useful tool for investigating the principles of partial agonism and developing therapeutics that require modulated, rather than maximal, receptor response.
References
- 1. biorxiv.org [biorxiv.org]
- 2. CV Pharmacology | Beta-Adrenoceptor Agonists (β-agonists) [cvpharmacology.com]
- 3. Isoprenaline - Wikipedia [en.wikipedia.org]
- 4. Isoprenaline - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 5. This compound | Profiles RNS [kpresearcherprofiles.org]
- 6. [Mechanism of the antianginal action of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Mechanism of action of this compound as a partial beta receptor agonist] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterization of beta-adrenergic receptors by (3H) isoproterenol in adipocytes of humans and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
A Head-to-Head Clinical Trial of Oxyfedrine and Propranolol in the Management of Angina Pectoris
In the landscape of anti-anginal therapies, both Oxyfedrine and propranolol (B1214883) have demonstrated efficacy in the management of stable angina pectoris. A notable head-to-head, double-blind, crossover, randomized clinical trial conducted by Whittington and Raftery in 1980 provides a direct comparison of these two agents. This guide synthesizes the findings from this pivotal study, alongside other relevant clinical data, to offer an objective comparison for researchers, scientists, and drug development professionals.
Comparative Efficacy
The 1980 study by Whittington and Raftery evaluated the effects of this compound (up to 32 mg three times daily), propranolol (up to 120 mg three times daily), and a placebo in 30 patients with chronic stable angina pectoris. The results indicated that both this compound and propranolol led to similar and significant improvements in symptom levels (p < 0.05 for both) and the ST index on electrocardiograms (ECG) during graded exercise (p < 0.05 for this compound and p < 0.02 for propranolol) when compared to placebo.[1][2]
While the primary head-to-head trial did not provide specific mean values for all efficacy endpoints in its abstract, data from other clinical trials can provide context for the expected performance of each drug.
Table 1: Summary of Efficacy Data for this compound and Propranolol in Angina Pectoris
| Efficacy Parameter | This compound | Propranolol | Placebo | Source |
| Change in Anginal Attack Frequency | Significant Improvement (p < 0.05) | -37% (from 10.5 ± 2.1 attacks/week to 6.6 ± 1.5 attacks/week) | - | Whittington & Raftery, 1980[1][2]; Pine et al., 1975[3] |
| Change in Nitroglycerin Consumption | Not specified in abstract | -38% (from 12.8 ± 3.0 tablets/week to 8.0 ± 1.7 tablets/week) | - | Pine et al., 1975[3] |
| Time to Onset of Chest Pain (Treadmill) | Significant Improvement | +31% (from 190 ± 16 sec to 248 ± 22 sec) | - | Pine et al., 1975[3] |
| ST-Segment Depression (Treadmill) | Significant Improvement (p < 0.05) | -42% (from 1.7 ± 0.21 mm to 0.99 ± 0.18 mm) | - | Whittington & Raftery, 1980[1][2]; Pine et al., 1975[3] |
| Regional Myocardial Blood Flow | Increased by 22-25% in both stenotic and non-stenotic coronary vessels | Not typically measured in this context | - | Kaski et al., 1991[4] |
Experimental Protocols
Head-to-Head Trial of this compound vs. Propranolol (Whittington & Raftery, 1980)
-
Study Design : A double-blind, crossover, randomized controlled trial.[1][2]
-
Patient Population : 30 patients with chronic stable angina pectoris.[1][2]
-
Treatment Arms :
-
Primary Outcome Measures :
-
Secondary Outcome Measures :
Representative Propranolol Efficacy Trial (Pine et al., 1975)
-
Study Design : A 24-week double-blind, crossover phase.[3]
-
Patient Population : 20 patients with documented coronary heart disease.[3]
-
Dosage : Individualized dosage determined during a 6-week dose-finding period.[3]
-
Outcome Measures :
Mechanisms of Action and Signaling Pathways
This compound and propranolol exert their anti-anginal effects through distinct pharmacological pathways.
This compound : Classified as a β-adrenergic agonist, this compound works by stimulating β-adrenergic receptors. This activation leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), resulting in vasodilation and increased myocardial contractility. The vasodilation reduces the heart's workload, while the enhanced contractility improves its pumping efficiency.[4]
Propranolol : As a non-selective beta-blocker, propranolol competitively inhibits the binding of catecholamines (like adrenaline) to β1 and β2-adrenergic receptors. By blocking β1 receptors in the heart, it reduces heart rate, myocardial contractility, and blood pressure, thereby decreasing the oxygen demand of the heart muscle.
Experimental Workflow
The head-to-head clinical trial followed a structured, multi-phase protocol to ensure the objective comparison of the two drugs and placebo.
Safety and Tolerability
In the head-to-head trial, both this compound and propranolol were reported to be safe and well-tolerated, with only infrequent and minor side effects noted.[1][2] Neither drug produced any significant changes in haematological or biochemical investigations.[1][2]
Table 2: Common Side Effects of this compound and Propranolol
| Side Effect Category | This compound | Propranolol |
| Cardiovascular | Palpitations, hypotension | Bradycardia, hypotension, cold extremities |
| Neurological | Dizziness, headache | Dizziness, fatigue, sleep disturbances |
| Gastrointestinal | Nausea, vomiting | Nausea, vomiting, diarrhea, constipation |
| Respiratory | - | Bronchospasm (especially in asthmatics) |
| Other | Transient taste impairment | - |
Logical Relationship of Comparison
The direct comparison in a head-to-head trial allows for a robust evaluation of the relative merits of each drug against a common baseline (placebo) and each other.
References
- 1. Oxyfederine and propranolol--a controlled trial in angina pectoris - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxyfederine and propranolol--a controlled trial in angina pectoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy of beta adrenergic blockade in coronary heart disease: propranolol in angina pectoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of this compound on regional myocardial blood flow in patients with coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Study on the Hemodynamic Effects of Oxyfedrine and Propranolol in Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the hemodynamic effects of Oxyfedrine and propranolol (B1214883), two drugs that interact with the adrenergic system but with distinct mechanisms of action. The information presented is based on data from animal models and is intended to inform preclinical research and drug development.
Introduction
This compound is a partial agonist of β-adrenergic receptors, exhibiting both sympathomimetic and sympatholytic properties.[1] It is known to increase coronary blood flow and improve myocardial metabolism. Propranolol, in contrast, is a non-selective β-blocker that antagonizes both β1 and β2-adrenergic receptors, leading to decreased heart rate, myocardial contractility, and blood pressure.[2] Understanding the differential hemodynamic effects of these two compounds is crucial for their therapeutic application and for the development of new cardiovascular drugs.
Comparative Hemodynamic Effects
A key study comparing the chronic oral administration of this compound and propranolol in a feline model provides significant insights into their distinct hemodynamic profiles.
Data Presentation: Hemodynamic Parameters in a Feline Model
The following table summarizes the key findings from a double-blind, placebo-controlled study in cats.
| Hemodynamic Parameter | This compound (14 mg/kg for 3-4 weeks) | Propranolol (4 mg/kg for 3-4 weeks) | Placebo (Lactose) |
| Arterial Blood Pressure | Increased (Systolic: +27 mmHg, Diastolic: +19 mmHg vs. Placebo) | No significant change reported in this study | Baseline |
| Cardiac Output | No significant difference compared to Placebo | Slight (12%) but significant reduction | Baseline |
| Heart Rate | No significant difference compared to Placebo | No significant change reported in this study | Baseline |
| Left Ventricular dP/dt max | No significant difference compared to Placebo | No significant change reported in this study | Baseline |
Data sourced from a comparative study in cats.[3]
In a separate study involving a canine model of myocardial stunning, this compound (1 mg/kg) administered just before reperfusion was shown to be effective in preventing the fall in Mean Arterial Pressure (MAP) and the decrease in LV peak (+) dP/dt associated with this condition.
Mechanism of Action and Signaling Pathways
The divergent hemodynamic effects of this compound and propranolol stem from their different interactions with the β-adrenergic signaling cascade.
This compound: A Partial β-Adrenergic Agonist
This compound's partial agonism means it can weakly stimulate β-adrenergic receptors while also competitively inhibiting the binding of more potent endogenous catecholamines like norepinephrine (B1679862) and epinephrine. This dual action is thought to contribute to its therapeutic effect in angina by improving myocardial oxygen supply without significantly increasing cardiac workload. The binding of this compound to β-adrenergic receptors leads to a moderate activation of adenylyl cyclase, resulting in a controlled increase in intracellular cyclic AMP (cAMP) and subsequent downstream signaling.
Propranolol: A Non-Selective β-Adrenergic Antagonist
Propranolol acts as a competitive antagonist at both β1 and β2-adrenergic receptors. By blocking these receptors, it prevents the binding of endogenous catecholamines, thereby inhibiting the activation of adenylyl cyclase and the subsequent production of cAMP.[2] This leads to a reduction in heart rate (negative chronotropic effect), myocardial contractility (negative inotropic effect), and atrioventricular conduction.[2]
Experimental Protocols
The following provides a general overview of the methodologies employed in the key comparative study.
Animal Model and Drug Administration
-
Species: Domestic cats of either sex.
-
Housing: Housed in a controlled environment.
-
Drug Administration: this compound (14 mg/kg), propranolol (4 mg/kg), or placebo (lactose) was administered orally once daily for a period of 3-4 weeks. The study was conducted under double-blind conditions.
Hemodynamic Measurements
While specific instrumental details were not fully elaborated in the primary source, a standard approach for hemodynamic monitoring in conscious felines would involve the following steps:
-
Catheterization: For direct and continuous measurement of arterial blood pressure, a catheter is surgically implanted into a major artery (e.g., carotid or femoral artery) under anesthesia. For cardiac output measurement, a thermodilution catheter may be placed in the pulmonary artery via the jugular vein. Animals are allowed a recovery period post-surgery.
-
Acclimatization: On the day of measurement, the cats are allowed to acclimatize to the experimental setting to minimize stress-induced hemodynamic changes.
-
Data Acquisition: The arterial catheter is connected to a pressure transducer to record systolic, diastolic, and mean arterial pressures. Heart rate is derived from the pressure waveform or a concurrent electrocardiogram (ECG). Cardiac output is determined by the thermodilution technique, where a cold saline bolus is injected into the right atrium and the resultant temperature change is measured in the pulmonary artery. Left ventricular dP/dt max, an index of myocardial contractility, is derived from the left ventricular pressure waveform obtained via a catheter placed in the left ventricle.
Conclusion
The animal model data clearly demonstrates that this compound and propranolol have markedly different effects on the cardiovascular system. This compound, as a partial β-agonist, appears to maintain cardiac output and contractility while moderately increasing blood pressure. In contrast, propranolol, a non-selective β-blocker, tends to reduce cardiac output. These findings underscore the importance of the specific mechanism of drug action on β-adrenergic receptors in determining the overall hemodynamic outcome. This comparative guide provides a foundational understanding for researchers and professionals in the field of cardiovascular drug development.
References
- 1. [Mechanism of action of this compound as a partial beta receptor agonist] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. Pharmacological blockade of a β2AR-β-arrestin-1 signaling cascade prevents the accumulation of DNA damage in a behavioral stress model - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Antianginal Effects of Oxyfedrine in Placebo-Controlled Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Oxyfedrine's antianginal effects with other alternatives, supported by data from placebo-controlled clinical trials. The information is intended to assist researchers and professionals in drug development in understanding the therapeutic profile of this compound.
Mechanism of Action
This compound is a sympathomimetic amine that exhibits its antianginal effects through a dual mechanism of action. It acts as a beta-adrenergic agonist, particularly on beta-1 receptors in the heart, and as a vasodilator.[1] This combined action leads to an increase in myocardial contractility and heart rate, which in turn enhances cardiac output. Simultaneously, this compound induces coronary and peripheral vasodilation, which improves blood flow to the myocardium and reduces the afterload, respectively. This multifaceted mechanism aims to improve the balance between myocardial oxygen supply and demand, which is often compromised in patients with angina pectoris.
Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
Comparative Efficacy Data
The following tables summarize the quantitative data from placebo-controlled studies evaluating the antianginal effects of this compound.
Table 1: Comparison of this compound with Beta-Blockers and Placebo on Exercise Tolerance and Clinical Symptoms
| Parameter | This compound | Oxprenolol | Propranolol | Atenolol (B1665814) | Placebo | Study Reference |
| Total Exercise Time | Significantly improved | Comparable to this compound | - | Similar improvement to this compound | Baseline | [2] |
| Time to Onset of Angina | Significantly improved | Comparable to this compound | - | - | Baseline | [2] |
| Symptom Level Improvement | Significant (p < 0.05) | - | Significant (p < 0.05) | - | Baseline | [3][4][5] |
| ST Index Improvement | Significant (p < 0.05) | - | Significant (p < 0.02) | - | Baseline | [3][4][5] |
| Angina Frequency | Similar reduction | - | - | Similar reduction to this compound | Baseline | [6] |
Note: Specific quantitative values for the reduction in angina frequency and nitroglycerin consumption were not available in the reviewed abstracts. Assessment in some studies was conducted using diary cards.
Table 2: Effect of Intravenous this compound on Regional Myocardial Blood Flow
| Myocardial Region | Baseline Blood Flow (ml/g/min) | Post-Oxyfedrine Blood Flow (ml/g/min) | Percentage Increase | p-value | Study Reference |
| Supplied by Stenotic Vessels | 0.90 ± 0.15 | 1.20 ± 0.31 | 25% | p = 0.002 | [7][8] |
| Supplied by Normal Vessels | 1.08 ± 0.19 | 1.38 ± 0.49 | 22% | p < 0.05 | [7][8] |
Experimental Protocols
Below are the detailed methodologies for the key experiments cited in this guide.
Double-Blind, Crossover, Randomized Controlled Trial: this compound vs. Propranolol and Placebo
-
Objective: To compare the effects of this compound, Propranolol, and a placebo in patients with chronic stable angina pectoris.[3][4][5]
-
Study Design: A double-blind, crossover, randomized trial.
-
Participants: 30 patients with chronic stable angina pectoris.
-
Treatment Arms:
-
This compound: Maximum dose of 32 mg three times daily.
-
Propranolol: Maximum dose of 120 mg three times daily.
-
Placebo.
-
-
Assessments:
-
Symptom level.
-
ECG responses to graded exercise.
-
Haematological and biochemical investigations.
-
-
Primary Endpoints: Improvement in symptom level and ST index.
Double-Blind, Crossover Study: this compound vs. Atenolol
-
Objective: To compare the efficacy of this compound and Atenolol in the relief of angina pectoris.[6]
-
Study Design: A double-blind, crossover study.
-
Treatment Arms:
-
This compound: 24 mg four times daily.
-
Atenolol: 100 mg once daily.
-
-
Assessments:
-
Diary cards for angina frequency.
-
Treadmill testing for performance.
-
-
Primary Endpoints: Reduction in the frequency of angina and improvement in treadmill performance.
Positron Emission Tomography (PET) Study: Intravenous this compound
-
Objective: To assess the effects of intravenous this compound on regional myocardial blood flow in patients with coronary artery disease.[7][8]
-
Participants: Six patients with chronic stable angina, positive exercise tests, and documented coronary artery disease.
-
Procedure:
-
Baseline myocardial blood flow was measured using PET with 15-oxygen water.
-
A single bolus of this compound (0.11-0.13 mg/kg) was administered intravenously.
-
Myocardial blood flow was measured again 10 minutes after administration.
-
-
Primary Endpoint: Change in regional myocardial blood flow in areas supplied by stenotic and non-stenotic coronary vessels.
Experimental Workflow: Double-Blind Crossover Trial
Caption: Workflow of a typical double-blind crossover trial.
Conclusion
Placebo-controlled studies demonstrate that this compound is an effective antianginal agent. Its efficacy in improving exercise tolerance and reducing anginal symptoms is comparable to that of established beta-blockers like oxprenolol, propranolol, and atenolol.[2][3][4][5][6] Furthermore, intravenous administration of this compound has been shown to significantly increase myocardial blood flow in both ischemic and non-ischemic regions of the heart in patients with coronary artery disease.[7][8] The unique dual mechanism of action, combining positive inotropic effects with vasodilation, provides a comprehensive approach to managing angina pectoris. While the available data from abstracts are promising, further analysis of full-text studies could provide more detailed quantitative data on parameters such as angina attack frequency and nitroglycerin consumption to further solidify its clinical profile.
References
- 1. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 2. pkheartjournal.com [pkheartjournal.com]
- 3. Oxyfederine and propranolol--a controlled trial in angina pectoris - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oxyfederine and propranolol--a controlled trial in angina pectoris. | Semantic Scholar [semanticscholar.org]
- 5. Oxyfederine and propranolol--a controlled trial in angina pectoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of this compound and atenolol in angina pectoris--a double-blind study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. db.cngb.org [db.cngb.org]
- 8. Effects of this compound on regional myocardial blood flow in patients with coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative analysis of the metabolic effects of Oxyfedrine and pure β-agonistic agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the metabolic effects of Oxyfedrine, a partial β-adrenergic agonist, and pure β-agonistic agents. While direct comparative studies on the metabolic effects of this compound are limited, this guide synthesizes available data on its partial agonist activity and draws parallels from studies comparing other partial and full β-agonists to elucidate potential differences in their metabolic profiles.
Introduction to this compound and Pure β-Agonists
This compound is a sympathomimetic amine that acts as a partial agonist at β-adrenergic receptors.[1][2] This means it can both stimulate and block β-adrenergic receptors, depending on the level of sympathetic tone. In contrast, pure β-agonists, such as isoproterenol, are full agonists that elicit a maximal response upon binding to β-receptors.[3] This fundamental difference in their interaction with β-receptors leads to distinct physiological and metabolic effects.
The metabolic effects of β-adrenergic stimulation are well-documented and include increases in lipolysis, glycogenolysis, and thermogenesis.[4] These effects are primarily mediated through the β1, β2, and β3-adrenergic receptors, which, upon activation, stimulate adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels.[5]
Signaling Pathways
The signaling pathways for both this compound and pure β-agonists converge on the activation of β-adrenergic receptors. However, the degree of adenylyl cyclase stimulation and subsequent cAMP production differs significantly, leading to varied downstream metabolic effects.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. [Mechanism of action of this compound as a partial beta receptor agonist] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolic effects of beta 2-agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is this compound Hydrochloride used for? [synapse.patsnap.com]
A Comparative Experimental Approach: Oxyfedrine and Propranolol in Protecting Against Isoprenaline-Induced Myocardial Necrosis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of oxyfedrine and propranolol (B1214883) in a preclinical model of myocardial necrosis induced by isoprenaline. The information is based on experimental data and is intended to inform research and development in cardiovascular pharmacology.
Executive Summary
Isoprenaline, a synthetic catecholamine and β-adrenergic agonist, is widely used experimentally to induce myocardial necrosis in animal models, mimicking the pathophysiology of myocardial infarction in humans.[1] This guide focuses on a comparative study of two drugs, this compound and propranolol, in their ability to protect the myocardium from isoprenaline-induced damage.
This compound , a partial β-adrenoceptor agonist, is known to improve myocardial metabolism and coronary blood flow.[2][3] In contrast, propranolol is a non-selective β-adrenoceptor antagonist (beta-blocker) that reduces myocardial oxygen demand by decreasing heart rate, blood pressure, and contractility.[4][5]
The experimental evidence suggests that both this compound and propranolol offer protection against isoprenaline-induced myocardial necrosis, but they exhibit different dose-dependent effects on key biochemical markers of cardiac injury.
Experimental Protocols
The methodologies outlined below are based on established experimental models of isoprenaline-induced myocardial necrosis in rats.[1]
2.1. Induction of Myocardial Necrosis
Myocardial necrosis was induced in rats by the subcutaneous administration of isoprenaline at a dose of 85 mg/kg body weight for two consecutive days.[1] This dosage regimen has been shown to consistently produce significant myocardial damage, including infarct-like necrosis.[1]
2.2. Drug Administration
This compound (at doses of 2, 4, and 8 mg/kg) and propranolol (at doses of 1, 2, and 4 mg/kg) were administered intramuscularly for five days prior to and two days concurrently with the isoprenaline injections.[1]
2.3. Assessment of Myocardial Injury
The extent of myocardial damage was evaluated by measuring the serum levels of key cardiac enzymes and the myocardial content of glycogen (B147801) and lactate (B86563). These biochemical markers are indicative of cellular damage and metabolic stress in the heart muscle.
Data Presentation: A Comparative Analysis
The following tables summarize the quantitative data from a comparative study, illustrating the dose-dependent protective effects of this compound and propranolol on biochemical markers of isoprenaline-induced myocardial necrosis.
Table 1: Effect of this compound and Propranolol on Serum Cardiac Enzymes in Isoprenaline-Treated Rats [1]
| Treatment Group | Dose (mg/kg) | Creatine Phosphokinase (CPK) (units/ml) | Lactate Dehydrogenase (LDH) (units/ml) | Aspartate Transaminase (AST) (units/ml) |
| Control | - | Normal Range | Normal Range | Normal Range |
| Isoprenaline (ISP) | 85 | Markedly Increased | Markedly Increased | Markedly Increased |
| ISP + this compound | 2 | Reduced | Reduced | Reduced |
| ISP + this compound | 4 | Returned to Control Range | Significantly Reduced | Returned to Control Range |
| ISP + this compound | 8 | Returned to Control Range | Significantly Reduced | Returned to Control Range |
| ISP + Propranolol | 1 | Reduced | Reduced | Reduced |
| ISP + Propranolol | 2 | Returned to Control Range | Significantly Reduced (but above control) | Returned to Control Range |
| ISP + Propranolol | 4 | Returned to Control Range | Significantly Reduced (but above control) | Returned to Control Range |
Note: "Normal Range" and "Markedly Increased" are qualitative descriptions from the source abstract. Specific numerical values were not provided in the abstract.
Table 2: Effect of this compound and Propranolol on Myocardial Glycogen and Lactate Content in Isoprenaline-Treated Rats [1]
| Treatment Group | Dose (mg/kg) | Myocardial Glycogen Content | Myocardial Lactate Content |
| Control | - | Normal | Normal |
| Isoprenaline (ISP) | 85 | Significantly Reduced | Markedly Increased |
| ISP + this compound | 2 | Increased | Reduced |
| ISP + this compound | 4 | Increased | Reduced |
| ISP + this compound | 8 | Significantly Increased (31%) | Restored to Normal |
| ISP + Propranolol | 1 | - | Reduced |
| ISP + Propranolol | 2 | - | Reduced (not restored to normal) |
| ISP + Propranolol | 4 | - | Reduced (not restored to normal) |
Note: Specific values for glycogen and lactate were not detailed in the abstract, except for the 31% increase with 8 mg/kg this compound.
Visualization of Experimental Workflow and Signaling Pathways
4.1. Experimental Workflow
The following diagram illustrates the experimental design used to compare the protective effects of this compound and propranolol.
Caption: Experimental workflow for comparing this compound and propranolol.
4.2. Signaling Pathways in Isoprenaline-Induced Myocardial Necrosis and Pharmacological Intervention
This diagram illustrates the proposed signaling pathways involved in isoprenaline-induced cardiotoxicity and the points of intervention for this compound and propranolol.
Caption: Signaling pathways in isoprenaline-induced cardiotoxicity.
Discussion
The experimental findings indicate that both this compound and propranolol pretreatment can mitigate the cardiotoxic effects of isoprenaline.
This compound's Protective Effects: this compound demonstrated a dose-dependent protective effect. At higher doses (4 and 8 mg/kg), it was effective in normalizing serum levels of CPK and AST.[1] Notably, the 8 mg/kg dose of this compound significantly increased myocardial glycogen content by 31% and restored tissue lactate levels to normal, suggesting a beneficial effect on myocardial glycolysis.[1] This aligns with its known mechanism of improving myocardial metabolism.[2][3]
Propranolol's Protective Effects: Propranolol also offered protection, with higher doses (2 and 4 mg/kg) normalizing serum CPK and AST levels.[1] However, unlike this compound, propranolol did not fully normalize serum LDH levels, which remained elevated compared to controls.[1] Furthermore, it did not exhibit a dose-dependent restoration of myocardial lactate content to the normal range.[1] Sporadic high mortality was observed with the highest dose of propranolol (8 mg/kg).[1]
Comparative Insights: While both drugs are effective, this compound appears to have a more favorable profile in restoring metabolic balance within the myocardium under these experimental conditions, particularly concerning glycogen and lactate levels. The partial agonist activity of this compound may contribute to its ability to protect the heart without the pronounced negative chronotropic and inotropic effects that can be associated with full antagonists like propranolol, especially at higher doses.
Conclusion
In the experimental model of isoprenaline-induced myocardial necrosis, both this compound and propranolol demonstrate significant cardioprotective effects. This compound, particularly at higher doses, shows a distinct advantage in preserving myocardial metabolic function, as evidenced by its effects on glycogen and lactate levels. These findings suggest that the partial β-adrenoceptor agonist activity of this compound may offer a unique therapeutic approach to protecting the myocardium from catecholamine-induced damage. Further research is warranted to fully elucidate the long-term benefits and clinical implications of these preclinical observations.
References
- 1. This compound and propranolol. A comparative experimental approach to protect myocardium against isoprenaline-induced myocardial necrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exeriences with isoprenaline induced myocardial necrosis in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. teikyomedicaljournal.com [teikyomedicaljournal.com]
- 4. Experimental model of myocardial infarction induced by isoproterenol in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bioclima.ro [bioclima.ro]
A Comparative Analysis of d,l-Oxyfedrine and l-Oxyfedrine: A Review of Preclinical and Clinical Data
Disclaimer: A direct comparative analysis of d,l-oxyfedrine and l-oxyfedrine in experimental and clinical settings is not feasible based on currently available scientific literature. The vast majority of research has been conducted on the racemic mixture, d,l-oxyfedrine. This guide, therefore, provides a comprehensive overview of the experimental and clinical data for d,l-oxyfedrine, which will be referred to as oxyfedrine throughout this document.
Introduction
Mechanism of Action
This compound primarily acts as a partial agonist at β-adrenergic receptors, showing no significant selectivity between β1 and β2 subtypes.[1] Its therapeutic effects in cardiovascular conditions are attributed to a dual mechanism:
-
Vasodilation: this compound induces the relaxation of smooth muscle in coronary arteries, leading to increased coronary blood flow. This helps to improve oxygen supply to the myocardium, which is particularly beneficial in conditions like angina pectoris.[3][4]
-
Positive Inotropic and Chronotropic Effects: As a β-adrenergic agonist, this compound increases the force (inotropic) and rate (chronotropic) of myocardial contraction.[5] This is achieved through the stimulation of β-adrenergic receptors, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) and subsequent enhancement of calcium ion influx into cardiac cells.[3] A significant active metabolite of this compound, norephedrine, may also contribute to its effects by acting as a norepinephrine (B1679862) releasing agent.[1]
Signaling Pathway of this compound
The primary signaling pathway for this compound involves the activation of β-adrenergic receptors, as illustrated below.
Experimental and Clinical Data
Preclinical Studies
Hemodynamic Effects in Feline Models
A study investigating the long-term oral administration of this compound in cats provided insights into its hemodynamic effects.
| Parameter | This compound (14 mg/kg for 3-4 weeks) | Placebo (lactose) |
| Systolic Blood Pressure | 27 mmHg higher than placebo | Baseline |
| Diastolic Blood Pressure | 19 mmHg higher than placebo | Baseline |
| Cardiac Output | No significant difference | No significant difference |
| Heart Rate | No significant difference | No significant difference |
| Left Ventricular dP/dt max | No significant difference | No significant difference |
Data from Parratt, J. R. (1974). The haemodynamic effects of prolonged oral administration of this compound, a partial agonist at β-adrenoceptors: Comparison with propranolol (B1214883). British journal of pharmacology, 51(1), 5–13.
The study also demonstrated that this compound pretreatment shifted the dose-response curve for isoprenaline to the right, indicating a β-adrenoceptor blocking property, consistent with its classification as a partial agonist.
Clinical Studies
Effects on Regional Myocardial Blood Flow in Patients with Coronary Artery Disease
A clinical study by Kaski et al. (1991) used positron emission tomography (PET) to assess the effects of intravenous this compound on regional myocardial blood flow in patients with chronic stable angina.
| Myocardial Region | Baseline Blood Flow (ml/g/min) | Blood Flow after this compound (ml/g/min) | Percentage Increase |
| Supplied by stenotic vessels | 0.90 ± 0.15 | 1.20 ± 0.31 | 25% |
| Supplied by non-stenotic vessels | 1.08 ± 0.19 | 1.38 ± 0.49 | 22% |
Data from Kaski, J. C., Araujo, L., & Maseri, A. (1991). Effects of this compound on regional myocardial blood flow in patients with coronary artery disease. Cardiovascular drugs and therapy, 5(6), 991–996.[1]
This study concluded that intravenous this compound significantly increases regional myocardial blood flow in patients with coronary artery disease, both in areas supplied by obstructed and normal coronary arteries.[1]
Electrophysiological Effects
A study by Rettig et al. (1982) investigated the electrophysiological effects of this compound in 20 patients.
| Parameter (at 0.3 mg/kg/hr dose) | Change from Baseline |
| Absolute Sinus Node Recovery Time | -16% |
| Rate-Corrected Sinus Node Recovery Time | -27% |
| Sinus Cycle Length | -9% |
Data from Rettig, G., Sternitzke, N., Sen, S., Schmengler, K., Schieffer, H., & Bette, L. (1982). Effects of this compound on sinus nodal function and AV-conduction (author's transl). Zeitschrift fur Kardiologie, 71(2), 119–125.
The results showed a moderate stimulatory effect on sinus node automaticity and a slight acceleration of AV-nodal conduction.
Experimental Protocols
Study on Regional Myocardial Blood Flow (Kaski et al., 1991)
-
Subjects: Six patients with chronic stable angina, positive exercise tests, and documented coronary artery disease.
-
Methodology: Regional myocardial blood flow was measured using positron emission tomography (PET) with 15-oxygen labeled water.
-
Procedure:
-
Baseline myocardial blood flow was measured.
-
A single intravenous bolus of this compound (0.11-0.13 mg/kg) was administered.
-
Myocardial blood flow was measured again 10 minutes after this compound administration.
-
-
Endpoints: Changes in regional myocardial blood flow in areas supplied by stenotic and non-stenotic coronary vessels.
Electrophysiological Study (Rettig et al., 1982)
-
Subjects: 20 patients.
-
Methodology: Intracardiac electrophysiological study.
-
Procedure:
-
Baseline electrophysiological parameters were recorded.
-
This compound was administered intravenously at two different doses (0.3 mg/kg/hr and 0.6 mg/kg/hr).
-
Electrophysiological parameters were continuously monitored.
-
-
Endpoints: Sinus node recovery time (absolute and rate-corrected), sinus cycle length, sinoatrial conduction time, and AV-nodal conduction.
Conclusion
The available evidence indicates that d,l-oxyfedrine is a cardiovascular agent with a multifaceted mechanism of action, primarily as a partial β-adrenergic agonist. It demonstrates the ability to increase coronary blood flow and exert positive inotropic and chronotropic effects. Preclinical and clinical studies support its use in improving myocardial perfusion in patients with coronary artery disease. However, the specific contributions of the l-enantiomer (B50610) to the overall pharmacological profile of the racemic mixture remain uninvestigated in the public scientific literature. Further research focusing on the stereoselective pharmacology of this compound would be necessary to elucidate the individual roles of its d- and l-isomers.
References
- 1. Effects of this compound on regional myocardial blood flow in patients with coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The haemodynamic effects of prolonged oral administration of this compound, a partial agonist at β-adrenoceptors: Comparison with propranolol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Effects of this compound on sinus nodal function and AV-conduction (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The haemodynamic effects of prolonged oral administration of this compound, a partial agonist at beta-adrenoceptors: comparison with propranolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Assessing the therapeutic efficacy of Oxyfedrine in relation to established angina treatments
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the therapeutic efficacy of Oxyfedrine with established anti-anginal treatments, including beta-blockers, calcium channel blockers, and nitrates. The information is supported by available clinical and preclinical data to assist in research and drug development efforts.
Overview of Therapeutic Agents for Angina Pectoris
Angina pectoris, characterized by chest pain due to myocardial ischemia, is primarily managed by improving the balance between myocardial oxygen supply and demand.[1] Established treatments achieve this through various mechanisms, such as reducing heart rate, blood pressure, and cardiac contractility, or by dilating coronary and peripheral blood vessels.[1] this compound, a sympathomimetic amine, presents a unique pharmacological profile as a beta-adrenergic partial agonist and vasodilator.[2][3]
Mechanism of Action
The therapeutic approaches to angina are rooted in distinct molecular signaling pathways.
This compound
This compound acts as a partial agonist at β-adrenergic receptors.[3] This leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), which in cardiac muscle cells enhances contractility.[2] Simultaneously, it induces coronary and peripheral vasodilation, which improves myocardial blood flow and reduces the heart's workload.[2]
Beta-Blockers
Beta-blockers competitively antagonize β-adrenergic receptors, primarily β1 receptors in the heart. This action inhibits the effects of catecholamines, leading to decreased heart rate, myocardial contractility, and blood pressure, thereby reducing myocardial oxygen demand.[4][5]
Calcium Channel Blockers
Calcium channel blockers (CCBs) inhibit the influx of calcium through L-type calcium channels in vascular smooth muscle and cardiac cells.[6][7] This leads to vasodilation (reducing afterload) and, in the case of non-dihydropyridine CCBs, a decrease in heart rate and contractility, both of which lower myocardial oxygen demand.[6][7]
Nitrates
Nitrates are converted to nitric oxide (NO) in vascular smooth muscle cells.[8][9] NO activates guanylate cyclase, which increases cyclic guanosine (B1672433) monophosphate (cGMP) levels.[8][9] This cascade results in smooth muscle relaxation, leading to potent venodilation (reducing preload) and arterial dilation (reducing afterload).[8][9]
Comparative Efficacy: Clinical Trial Data
The following tables summarize the available quantitative data from comparative clinical trials involving this compound. It is important to note that much of the available data comes from older studies, and direct head-to-head trials with all classes of modern anti-anginal drugs are limited.
This compound vs. Beta-Blockers
| Parameter | This compound | Propranolol (B1214883) | Atenolol (B1665814) | Placebo | Study |
| Symptom Level | Significant Improvement (p < 0.05)[10] | Significant Improvement (p < 0.05)[10] | Similar reduction in angina frequency to this compound[11] | - | Whittington & Raftery, 1980[10] Fananapazir & Bray, 1985[11] |
| ECG ST Index | Significant Improvement (p < 0.05)[10] | Significant Improvement (p < 0.02)[10] | - | - | Whittington & Raftery, 1980[10] |
| Treadmill Performance | Similar improvement to Atenolol[11] | - | Similar improvement to this compound[11] | - | Fananapazir & Bray, 1985[11] |
| Double Product (HR x SBP) at Peak Exercise | Maintained at levels similar to placebo[11] | - | Significantly less than placebo[11] | - | Fananapazir & Bray, 1985[11] |
This compound vs. Nitrates
| Parameter | This compound (24 mg t.i.d.) | Isosorbide (B1672297) Dinitrate (10 mg t.i.d.) | Placebo | Study |
| Symptom Level | Statistically significant improvement (p < 0.01)[12] | No better than placebo[12] | - | Raftery & Whittington, 1982[12] |
| ECG ST-Segment Response | Statistically significant improvement (p < 0.01)[12] | No better than placebo[12] | - | Raftery & Whittington, 1982[12] |
| Adverse Effects | Reversible loss of taste in one patient[12] | Headaches (38%), drug cessation due to headache (28%)[12] | - | Raftery & Whittington, 1982[12] |
This compound Monotherapy
| Parameter | Baseline | After this compound | Study |
| Regional Myocardial Blood Flow (Stenotic Vessels) | 0.90 ± 0.15 ml/g/min[13] | 1.20 ± 0.31 ml/g/min (25% increase, p=0.002)[13] | Kaski et al., 1991[13] |
| Regional Myocardial Blood Flow (Non-stenotic Vessels) | 1.08 ± 0.19 ml/g/min[13] | 1.38 ± 0.49 ml/g/min (22% increase, p<0.05)[13] | Kaski et al., 1991[13] |
| Frequency of Anginal Attacks & Nitroglycerin Consumption | - | Markedly reduced in 80% of patients after 3 months[14] | Multicenter Trial, 1981[14] |
Experimental Protocols
The primary endpoint in many of the cited clinical trials was the assessment of exercise tolerance and symptomatic relief.
Exercise Tolerance Testing
-
Protocol: The Bruce protocol was a commonly employed method.[15][16] This involves standardized incremental increases in treadmill speed and incline at 3-minute intervals.[15]
-
Measurements: Key parameters recorded included total exercise duration, time to the onset of anginal pain, and time to significant ST-segment depression (typically ≥1 mm) on the electrocardiogram (ECG).[11][17]
-
Dosage: In the comparative trials, this compound was typically administered orally at doses of 24 mg three times daily.[11][12] Propranolol was given at a maximum dose of 120 mg three times daily, and atenolol at 100 mg once daily.[10][11]
Symptom and Medication Assessment
-
Patient Diaries: Patients were often instructed to maintain a diary to record the frequency of angina attacks and the consumption of short-acting nitrates (e.g., nitroglycerin) for acute symptom relief.[11] This provided a quantitative measure of treatment efficacy in daily life.
Discussion and Conclusion
The available evidence suggests that this compound is an effective anti-anginal agent, demonstrating comparable efficacy to beta-blockers like propranolol and atenolol in improving exercise tolerance and reducing angina frequency.[10][11] One study indicated its superiority over isosorbide dinitrate in both efficacy and tolerability.[12]
A key distinguishing feature of this compound appears to be its effect on the double product (heart rate x systolic blood pressure) during exercise. Unlike atenolol, which significantly reduces the double product, this compound allows it to be maintained at levels similar to placebo, suggesting a different hemodynamic profile that may be beneficial in certain patient populations.[11]
However, a comprehensive assessment of this compound's therapeutic position is limited by the lack of recent, large-scale clinical trials, particularly Phase III studies, and the absence of direct comparative data with modern calcium channel blockers. Its current marketing appears to be limited, with availability noted in India.[3]
For drug development professionals, this compound's unique mechanism as a beta-adrenergic partial agonist with vasodilatory properties may warrant further investigation. Future research could explore its potential in specific angina patient subgroups or as part of combination therapy. More rigorous, modern clinical trials would be necessary to fully elucidate its comparative efficacy and safety profile against current standards of care.
References
- 1. pharmacyfreak.com [pharmacyfreak.com]
- 2. What is this compound Hydrochloride used for? [synapse.patsnap.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. β-Adrenergic receptor signaling in cardiac function and heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. L-type calcium channel targeting and local signalling in cardiac myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. Mathematical modeling of the nitric oxide/cGMP pathway in the vascular smooth muscle cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. CV Physiology | Vascular Signal Transduction Mechanisms [cvphysiology.com]
- 11. Comparison of this compound and atenolol in angina pectoris--a double-blind study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A controlled comparison of this compound, isosorbide dinitrate and placebo in the treatment of patients suffering attacks of angina pectoris - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effects of this compound on regional myocardial blood flow in patients with coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. [Long-term therapy of angina pectoris. Evaluation of the effectiveness and tolerance of this compound in ambulatory patients] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Bruce protocol - Wikipedia [en.wikipedia.org]
- 16. Treadmill Stress Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Oxyfederine and propranolol--a controlled trial in angina pectoris - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Oxyfedrine's Mechanism as a Partial Beta-Receptor Agonist
This guide provides a comprehensive comparison of oxyfedrine and other partial beta-receptor agonists, focusing on the experimental validation of their mechanism of action. It is intended for researchers, scientists, and drug development professionals interested in the pharmacology of these compounds.
Introduction to this compound and Partial Beta-Receptor Agonism
This compound is a sympathomimetic agent and coronary vasodilator that has been used in the treatment of coronary heart disease.[1] Its primary mechanism of action is as a partial agonist at β-adrenergic receptors.[1] Unlike full agonists that elicit a maximal response from the receptor, partial agonists produce a submaximal response, even at saturating concentrations. This dual action, combining agonistic and antagonistic properties, results in a unique pharmacological profile.[2] this compound appears to be non-selective for β1- and β2-adrenergic receptors.[1] Furthermore, its major active metabolite, norephedrine, acts as a norepinephrine-releasing agent, contributing an indirect sympathomimetic effect.[1]
This guide compares this compound with other well-characterized partial beta-receptor agonists: pindolol, carteolol, celiprolol, and acebutolol, providing available quantitative data, experimental protocols, and visualizations of the relevant biological pathways.
Comparative Quantitative Data
The following tables summarize the available quantitative data for this compound and its alternatives. Direct comparison should be made with caution due to the variability in experimental models and conditions.
Table 1: In Vivo Hemodynamic Effects in Humans
| Compound | Dose | Model | Parameter | Change from Baseline | Reference |
| This compound | 8 mg (IV bolus) | Healthy Volunteers | Attenuation of Isoprenaline (6.16 µ g/min ) Induced Heart Rate Increase | From +83% to +62% | [2] |
| Attenuation of Isoprenaline (6.16 µ g/min ) Induced Cardiac Output Increase | From +153% to +71% | [2] | |||
| Pindolol | 5 mg (oral) | Healthy Volunteers | Reduction in Exercise-Induced Tachycardia | ~25% | [3] |
| Carteolol | 10-60 mg (oral) | Healthy Volunteers | Dose-related increase in resting heart rate | Data not quantified | [4] |
Table 2: In Vitro Receptor Binding and Functional Activity
| Compound | Receptor Subtype(s) | Assay Type | Parameter | Value | Reference |
| This compound | β1/β2 (non-selective) | - | - | Data not available | |
| Pindolol | β1/β2 (non-selective) | Radioligand Binding | Ki (β1) | 0.52 - 2.6 nM (Human) | [5] |
| Radioligand Binding | Ki (β2) | 0.40 - 4.8 nM (Human) | [5] | ||
| Functional Assay (isolated kitten atria) | Intrinsic Activity | 40-50% of isoprenaline | [6][7] | ||
| Carteolol | β1/β2 (non-selective) | Functional Assay (guinea pig duodenum) | pD2 | 4.85 | [8] |
| Functional Assay (brown adipocytes) | EC50 | 5 µM | [9] | ||
| Functional Assay (brown adipocytes) | Intrinsic Activity | 40% of full agonist | [9] | ||
| Celiprolol | β1-selective antagonist, β2-partial agonist | Functional Assay (rat right atria) | pA2 | 7.02 | [2] |
| Functional Assay (rat right atria) | Intrinsic Activity | ~33% of isoprenaline | [2] | ||
| Acebutolol | β1-selective | Functional Assay | - | Possesses partial agonist activity |
Experimental Protocols
Detailed methodologies for key experiments cited in the validation of partial beta-receptor agonist activity are provided below.
In Vivo Evaluation of Partial Agonism in Humans (Isoprenaline Challenge)
This protocol is based on a study investigating this compound's partial agonist activity.[2]
Objective: To assess the dual beta-stimulating and beta-blocking effects of a partial agonist by measuring its impact on the hemodynamic response to a full beta-agonist (isoprenaline).
Methodology:
-
Subjects: Healthy volunteers.
-
Baseline Measurements: Record baseline hemodynamic parameters, including heart rate, cardiac output, blood pressure, and systolic time intervals.
-
Isoprenaline Infusion (Phase 1): Administer an intravenous infusion of isoprenaline, titrating the dose to achieve a target heart rate (e.g., 113 bpm). Record hemodynamic changes at steady-state.
-
Washout: Allow hemodynamic parameters to return to baseline.
-
Test Compound Administration: Administer a single intravenous bolus of the partial agonist (e.g., 8 mg this compound).
-
Isoprenaline Infusion (Phase 2): Repeat the isoprenaline infusion protocol as in Phase 1.
-
Data Analysis: Compare the percentage changes in hemodynamic parameters induced by isoprenaline before and after the administration of the test compound. A significant attenuation of the isoprenaline response indicates a beta-antagonistic property, which, in conjunction with the compound's known beta-stimulating effects, confirms partial agonism.
In Vitro Radioligand Binding Assay
This protocol is a generalized method for determining the binding affinity (Ki) of a compound to beta-adrenergic receptors.
Objective: To measure the affinity of a test compound for β-adrenergic receptors by its ability to compete with a radiolabeled ligand.
Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line or tissue expressing the β-adrenergic receptor subtype(s) of interest.
-
Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).
-
Radioligand: Select a suitable radiolabeled antagonist with high affinity and specificity (e.g., [¹²⁵I]Iodocyanopindolol).
-
Competition Assay:
-
In a multi-well plate, combine the cell membranes, a fixed concentration of the radioligand, and increasing concentrations of the unlabeled test compound.
-
Include controls for total binding (membranes and radioligand only) and non-specific binding (membranes, radioligand, and a high concentration of a non-labeled antagonist like propranolol).
-
-
Incubation: Incubate the plate to allow binding to reach equilibrium.
-
Separation: Rapidly separate bound from free radioligand by filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 (the concentration that inhibits 50% of specific binding). Calculate the Ki value using the Cheng-Prusoff equation.
In Vitro cAMP Accumulation Functional Assay
This protocol is a generalized method for determining the functional activity (EC50 and intrinsic activity) of a compound.
Objective: To measure the ability of a test compound to stimulate the production of cyclic AMP (cAMP), the second messenger for β-adrenergic receptor activation.
Methodology:
-
Cell Culture: Use a cell line expressing the β-adrenergic receptor subtype(s) of interest.
-
Assay Medium: Use a suitable cell culture medium, often supplemented with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Compound Treatment:
-
To measure agonism: Add increasing concentrations of the test compound to the cells.
-
To measure antagonism: Pre-incubate cells with the test compound before adding a fixed concentration of a full agonist (e.g., isoprenaline).
-
-
Incubation: Incubate the cells for a specified time to allow for cAMP production.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., ELISA, HTRF, or luminescence-based assays).
-
Data Analysis:
-
Agonism: Generate a dose-response curve by plotting cAMP concentration against the log concentration of the test compound to determine the EC50 (the concentration that produces 50% of the maximal response) and the maximal response (Emax).
-
Intrinsic Activity: Calculate the intrinsic activity as the ratio of the Emax of the test compound to the Emax of a full agonist.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. [Mechanism of action of this compound as a partial beta receptor agonist] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is this compound Hydrochloride used for? [synapse.patsnap.com]
- 4. Molecular mechanism of beta-adrenergic receptor blockers with intrinsic sympathomimetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cAMP assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The selectivity of β-adrenoceptor agonists at human β1-, β2- and β3-adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. resources.revvity.com [resources.revvity.com]
- 8. Clinical Implications of the Intrinsic Efficacy of Beta-Adrenoceptor Drugs in Asthma: Full, Partial and Inverse Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
A Comparative Analysis of Oxyfedrine and Oxprenolol for the Management of Angina Pectoris
A detailed review of the available clinical data on the efficacy, mechanism of action, and experimental protocols for Oxyfedrine and the non-selective beta-blocker Oxprenolol in the treatment of angina pectoris.
This guide provides a comprehensive comparison of this compound and Oxprenolol, two pharmacological agents utilized in the management of angina pectoris. While direct head-to-head clinical trial data with exhaustive quantitative analysis is limited, this report synthesizes available findings from comparative studies, including those with other beta-blockers, to offer an objective overview for researchers, scientists, and drug development professionals.
Executive Summary
This compound, a partial β-adrenergic agonist, and Oxprenolol, a non-selective β-blocker, both demonstrate efficacy in the treatment of stable angina pectoris. Clinical evidence suggests that this compound's effectiveness in improving exercise tolerance and reducing angina symptoms is comparable to that of Oxprenolol and other beta-blockers like propranolol (B1214883) and atenolol (B1665814).[1][2][3][4][5] A key differentiating factor lies in their hemodynamic effects; this compound achieves its antianginal effects without significantly altering heart rate or blood pressure, whereas Oxprenolol, by its mechanism of action, typically reduces both.[5]
Mechanism of Action
This compound acts as a partial agonist at β-adrenergic receptors.[6][7][8] This dual action involves a mild stimulation of these receptors, which is thought to improve myocardial metabolism, alongside a vasodilatory effect that enhances coronary blood flow.[7][9] This mechanism allows for an antianginal effect without the negative chronotropic (heart rate-lowering) and inotropic (contractility-reducing) effects commonly associated with beta-blockers.[8]
Oxprenolol is a non-selective beta-adrenergic receptor antagonist.[10][11][12] It competitively blocks β1-receptors, which are predominant in the heart, and β2-receptors, found in the lungs and peripheral vasculature.[10][13] This blockade inhibits the effects of catecholamines (adrenaline and noradrenaline), leading to a decrease in heart rate, myocardial contractility, and blood pressure, thereby reducing myocardial oxygen demand.[10][11]
Signaling Pathways
The distinct mechanisms of action of this compound and Oxprenolol are rooted in their differential effects on the β-adrenergic signaling pathway.
References
- 1. Oxyfederine and propranolol--a controlled trial in angina pectoris. | Semantic Scholar [semanticscholar.org]
- 2. Comparison of this compound and atenolol in angina pectoris--a double-blind study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxyfederine and propranolol--a controlled trial in angina pectoris - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oxyfederine and propranolol--a controlled trial in angina pectoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pkheartjournal.com [pkheartjournal.com]
- 6. [Mechanism of action of this compound as a partial beta receptor agonist] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of this compound on regional myocardial blood flow in patients with coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The haemodynamic effects of prolonged oral administration of this compound, a partial agonist at β-adrenoceptors: Comparison with propranolol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is this compound Hydrochloride used for? [synapse.patsnap.com]
- 10. What is the mechanism of Oxprenolol? [synapse.patsnap.com]
- 11. Oxprenolol hydrochloride: pharmacology, pharmacokinetics, adverse effects and clinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Oxprenolol in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Oxprenolol Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
Cross-Validation of Analytical Methods for Oxyfedrine Quantification: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of different analytical methods for the quantification of Oxyfedrine, a vasodilator agent. The objective is to offer a comparative overview of the performance of various techniques, supported by available experimental data, to aid researchers in selecting the most suitable method for their specific needs, be it for quality control of pharmaceutical formulations or pharmacokinetic studies. This document outlines the methodologies for key analytical techniques and presents a cross-validation framework.
Comparative Performance of Analytical Methods
The selection of an analytical method for the quantification of this compound depends on various factors, including the required sensitivity, selectivity, sample matrix, and the intended application. The following table summarizes the performance characteristics of commonly employed analytical methods based on available data for this compound and structurally related compounds.
| Analytical Method | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Precision (%RSD) | Accuracy/Recovery (%) |
| UV-Visible Spectrophotometry | 1-6 µg/mL[1], 50-250 µg/mL[1][2] | - | - | Low variability[1] | High accuracy and reproducibility[2] |
| High-Performance Liquid Chromatography (HPLC-UV) | 50-150 µg/mL (for Ephedrine) | - | - | < 2% | 98-102% |
| Gas Chromatography-Mass Spectrometry (GC-MS) | 2.5-20 µg/mL (for Ephedrine)[3] | 20 ng/mL (for Ephedrine)[3] | 60 ng/mL (for Ephedrine) | 2.77-9.20% (for Ephedrine)[3] | - |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | 0.2-50 ng/mL (for Ephedrine) | - | 4.99 ng/mL (for Oxymatrine)[4] | 5.88-14.99% (Intra-day for Ephedrine)[5] | 86.78-106.40% (Intra-day for Ephedrine)[5] |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below. These protocols are based on established methods for this compound and similar compounds and may require optimization for specific applications.
UV-Visible Spectrophotometric Method
This method is based on the oxidative coupling reaction of this compound with 3-methyl-2-benzothiazolinone hydrazone hydrochloride (MBTH) in the presence of sodium periodate (B1199274) (NaIO4) to form a colored chromogen.[1]
-
Reagents and Solutions:
-
This compound standard solution (100 µg/mL)
-
0.2% MBTH solution
-
0.2% Sodium periodate (NaIO4) solution
-
Distilled water
-
-
Instrumentation: UV-Visible Spectrophotometer
-
Procedure:
-
Into a series of 25 mL volumetric flasks, add 1.0 mL of 0.2% NaIO4 solution.
-
Add aliquots of the working standard this compound solution to create a calibration curve (e.g., concentrations ranging from 1-6 µg/mL).[1]
-
Add 1.0 mL of 0.2% MBTH solution to each flask and allow the reaction to proceed for 30 minutes.[1]
-
Make up the volume to 25 mL with distilled water.
-
Measure the absorbance at 632 nm against a reagent blank.[1]
-
Plot a calibration curve of absorbance versus concentration to determine the concentration of unknown samples.
-
High-Performance Liquid Chromatography (HPLC-UV) Method
This protocol describes a reversed-phase HPLC method for the quantification of this compound.
-
Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
-
Mobile Phase: A suitable mixture of a buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The exact ratio and pH should be optimized for best separation.
-
Procedure:
-
Prepare a standard stock solution of this compound in the mobile phase.
-
Prepare a series of calibration standards by diluting the stock solution.
-
Set the flow rate (e.g., 1.0 mL/min) and the detection wavelength (determined by UV scan of this compound).
-
Inject the standards and the sample solutions into the HPLC system.
-
Identify and quantify the this compound peak based on its retention time and peak area compared to the calibration curve.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method is suitable for the analysis of volatile or derivatized analytes. For a compound like this compound, a derivatization step is typically required to improve its volatility and chromatographic behavior.
-
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for amine analysis (e.g., HP-5ms)
-
-
Derivatization Agent: A suitable agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Procedure:
-
Sample Preparation: Extract this compound from the sample matrix using a suitable solvent. Evaporate the solvent to dryness.
-
Derivatization: Add the derivatization agent to the dried extract and heat to form the trimethylsilyl (B98337) (TMS) derivative of this compound.
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS system.
-
Set the appropriate temperature program for the GC oven to separate the analyte.
-
Operate the mass spectrometer in either full scan or selected ion monitoring (SIM) mode for detection and quantification.
-
-
Quantification: Use a deuterated internal standard for accurate quantification by constructing a calibration curve of the peak area ratio of the analyte to the internal standard versus concentration.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
LC-MS/MS offers high sensitivity and selectivity, making it ideal for quantifying low concentrations of drugs in complex biological matrices.
-
Instrumentation:
-
Liquid chromatograph coupled to a triple quadrupole mass spectrometer (LC-MS/MS)
-
C18 or other suitable reversed-phase column
-
-
Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile with 0.1% formic acid).
-
Procedure:
-
Sample Preparation: Perform protein precipitation or liquid-liquid extraction to isolate this compound from the biological matrix (e.g., plasma).
-
LC-MS/MS Analysis:
-
Inject the extracted sample into the LC-MS/MS system.
-
Separate this compound from other components using a suitable gradient elution program.
-
Optimize the mass spectrometer parameters for the detection of this compound. This includes selecting precursor and product ions for Multiple Reaction Monitoring (MRM).
-
-
Quantification: Use an isotopically labeled internal standard for accurate quantification. Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.
-
Cross-Validation Workflow
Cross-validation is a critical process to ensure that an analytical method is reliable and produces consistent results.[6] The following diagram illustrates a typical workflow for the cross-validation of different analytical methods for this compound quantification.
Conclusion
The choice of an analytical method for this compound quantification is a critical decision that impacts the reliability and validity of research and quality control outcomes. Spectrophotometric methods offer simplicity and cost-effectiveness for the analysis of bulk drug and pharmaceutical formulations.[1][2] Chromatographic methods, particularly HPLC, provide greater selectivity and are widely used for quality control. For bioanalytical applications requiring high sensitivity and selectivity to measure low drug concentrations in complex biological matrices, GC-MS and especially LC-MS/MS are the methods of choice. This guide provides a foundational comparison to assist in the selection and implementation of the most appropriate analytical methodology for this compound quantification. It is essential to perform a thorough in-house validation of the chosen method to ensure its suitability for the intended purpose.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. A Pharmacokinetic Study of Ephedrine and Pseudoephedrine after Oral Administration of Ojeok-San by Validated LC-MS/MS Method in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ujpronline.com [ujpronline.com]
Comparative in vitro studies of Oxyfedrine and other vasodilators on coronary arteries
For Researchers, Scientists, and Drug Development Professionals
Introduction to Coronary Vasodilators
Coronary vasodilators are a class of drugs that widen the coronary arteries, increasing blood flow to the heart muscle. They are a cornerstone in the management of ischemic heart disease, including angina pectoris. These agents achieve their effects through various mechanisms of action, primarily by influencing the intracellular signaling pathways that regulate vascular smooth muscle tone.
Oxyfedrine is described as a sympathomimetic amine with a dual mechanism of action: it acts as a beta-adrenergic agonist and a direct vasodilator. Its therapeutic effect in conditions like angina pectoris is attributed to its ability to improve coronary blood flow and enhance myocardial oxygen consumption. The vasodilatory effect of this compound is believed to be mediated through the stimulation of beta-adrenergic receptors, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) in vascular smooth muscle cells.
Other major classes of coronary vasodilators include:
-
Organic Nitrates (e.g., Nitroglycerin): These compounds act as nitric oxide (NO) donors, leading to the activation of soluble guanylate cyclase (sGC) and a subsequent increase in cyclic guanosine (B1672433) monophosphate (cGMP).
-
Calcium Channel Blockers (e.g., Nifedipine): These drugs inhibit the influx of extracellular calcium into vascular smooth muscle cells, leading to relaxation.
-
Potassium Channel Openers (e.g., Nicorandil): These agents hyperpolarize the vascular smooth muscle cell membrane by opening ATP-sensitive potassium channels, which in turn closes voltage-gated calcium channels.
-
Alpha-adrenoceptor Antagonists (e.g., Urapidil): These drugs block the vasoconstrictive effects of catecholamines on vascular smooth muscle.
Comparative Data on Vasodilator Potency
Due to the absence of specific in vitro dose-response data for this compound on isolated coronary arteries in the available literature, a direct quantitative comparison is not possible. However, the following table summarizes the vasodilatory potency (EC50 or IC50 values) of other commonly studied vasodilators on isolated coronary artery preparations from various species. This data provides a benchmark for the expected potency of coronary vasodilators in in vitro settings.
| Vasodilator | Animal Model | Pre-constrictor | EC50 / IC50 (M) | Reference |
| Nitroglycerin | Human | Phenylephrine | ~1 x 10-7 | |
| Urapidil | Human | Phenylephrine | ~5 x 10-7 | |
| Nicorandil | Human | Phenylephrine | ~3 x 10-6 | |
| Diltiazem | Human | Phenylephrine | ~1 x 10-6 | |
| Adenosine | Porcine | Myogenic Tone | ~1 x 10-7 | |
| Bradykinin | Porcine | U46619 | ~1 x 10-9 |
Note: EC50 (half-maximal effective concentration) and IC50 (half-maximal inhibitory concentration) values are dependent on the specific experimental conditions, including the species, the specific coronary artery segment used, and the pre-constricting agent.
Signaling Pathways of Coronary Vasodilation
The following diagrams illustrate the primary signaling pathways involved in the vasodilatory effects of this compound and other major classes of coronary vasodilators.
Validating the sensitizing effect of Oxyfedrine in combination with other anti-cancer agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Recent preclinical research has identified the vasodilator drug Oxyfedrine as a promising agent for sensitizing cancer cells to existing anti-cancer therapies.[1][2] This guide provides a comprehensive comparison of the efficacy of this compound in combination with other anti-cancer agents, supported by experimental data. The primary mechanism of action involves the inhibition of aldehyde dehydrogenase (ALDH), which leads to the accumulation of cytotoxic aldehydes within cancer cells, thereby enhancing the effects of therapies that induce oxidative stress.[1][3]
Comparative Efficacy of this compound Combination Therapies
The sensitizing effect of this compound has been primarily investigated in combination with the xCT inhibitor sulfasalazine (B1682708) (SSZ) and radiation therapy. Both SSZ and radiation act by depleting intracellular glutathione (B108866) (GSH), a key antioxidant, rendering cancer cells vulnerable to oxidative damage.[1][4] this compound's inhibition of ALDH synergistically enhances this effect by preventing the detoxification of cytotoxic aldehydes, such as 4-hydroxynonenal (B163490) (4-HNE), that accumulate as a result of oxidative stress.[2][3]
In Vitro Studies: Enhanced Cancer Cell Killing
In vitro studies have demonstrated that the combination of this compound with either SSZ or buthionine sulfoximine (B86345) (BSO), another GSH-depleting agent, leads to a significant increase in cancer cell death compared to treatment with either agent alone.[2] This synergistic effect is attributed to the intracellular accumulation of 4-HNE.[2]
| Cell Line | Treatment | Cell Viability (%) |
| HCT116 | Control (DMSO) | ~100 |
| SSZ (400 µM) | ~80 | |
| This compound (50 µM) | ~95 | |
| SSZ (400 µM) + this compound (50 µM) | ~20 | |
| HSC-4 | Control (DMSO) | ~100 |
| SSZ (400 µM) | ~90 | |
| This compound (50 µM) | ~100 | |
| SSZ (400 µM) + this compound (50 µM) | ~30 |
Table 1: Comparative cell viability of HCT116 and HSC-4 cancer cell lines after 48 hours of treatment. Data are approximated from graphical representations in Otsuki et al., 2020.[4]
Furthermore, this compound was shown to sensitize cancer cells to radiation therapy. The combination of this compound with radiation resulted in a marked increase in intracellular 4-HNE levels and a corresponding decrease in cell viability, even at radiation doses that were ineffective on their own.[1][5]
In Vivo Studies: Suppression of Tumor Growth
The synergistic anti-tumor effect of this compound in combination with SSZ was validated in a mouse xenograft model using HCT116 cells.[6] The combination therapy resulted in a significant suppression of tumor growth compared to the control group and groups treated with either SSZ or this compound alone.[6]
| Treatment Group | Mean Tumor Volume (mm³) at Day 14 |
| Saline (Control) | ~1200 |
| SSZ (350 mg/kg/day) | ~1000 |
| This compound (10 mg/kg/day) | ~1100 |
| SSZ + this compound | ~300 |
Table 2: Comparative tumor volume in a HCT116 xenograft model after 14 days of treatment. Data are approximated from graphical representations in Otsuki et al., 2020.[6]
Immunohistochemical analysis of the tumor tissues from the combination therapy group revealed a significant accumulation of 4-HNE, confirming the in vivo mechanism of action.[6]
Signaling Pathway and Mechanism of Action
The sensitizing effect of this compound is underpinned by its ability to inhibit ALDH, a key enzyme in the detoxification of aldehydes.[1] Therapies like SSZ and radiation deplete intracellular GSH, leading to an increase in reactive oxygen species (ROS) and the generation of cytotoxic aldehydes like 4-HNE.[4] In the presence of this compound, the detoxification of these aldehydes is blocked, leading to their accumulation and subsequent cancer cell death.[2][3]
References
- 1. Vasodilator this compound inhibits aldehyde metabolism and thereby sensitizes cancer cells to xCT-targeted therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Vasodilator this compound inhibits aldehyde metabolism and thereby sensitizes cancer cells to xCT‐targeted therapy | Semantic Scholar [semanticscholar.org]
- 3. Vasodilator this compound inhibits aldehyde metabolism and thereby sensitizes cancer cells to xCT‐targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scienceopen.com [scienceopen.com]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of Oxyfedrine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds like Oxyfedrine is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and a step-by-step plan for the safe and compliant disposal of this compound, ensuring the protection of personnel and the environment.
Core Principle: Professional Disposal
The primary and most crucial step in disposing of this compound is to engage a licensed professional waste disposal service.[1] This ensures that the compound is managed according to all applicable federal, state, and local regulations. Do not attempt to dispose of this compound by flushing it down the drain or mixing it with general laboratory waste.[1]
Step-by-Step Disposal Protocol
-
Consult the Safety Data Sheet (SDS): Before handling this compound for disposal, thoroughly review its SDS. The SDS contains vital information on hazards, handling precautions, and personal protective equipment (PPE) requirements.[1]
-
Segregate the Waste: Designate a specific, clearly labeled, and sealed container for this compound waste. This includes pure this compound, contaminated materials (e.g., gloves, weighing paper), and non-recyclable solutions.
-
Package for Disposal:
-
Ensure the waste container is suitable and closed.[1]
-
Label the container clearly with the contents ("this compound Waste") and any relevant hazard symbols as indicated in the SDS.
-
-
Arrange for Professional Collection: Contact a licensed professional waste disposal company to arrange for the pickup and disposal of the segregated this compound waste.[1] Provide them with a copy of the SDS.
-
Maintain Records: Keep detailed records of the disposal process, including the name of the disposal company, the date of collection, and the amount of waste disposed of.
Regulatory Framework for Pharmaceutical Waste
The disposal of pharmaceutical waste, including sympathomimetic amines like this compound, is governed by stringent environmental regulations. In the United States, the Environmental Protection Agency (EPA) sets forth standards for the management of hazardous waste pharmaceuticals.[2][3][4] A key provision is the prohibition of disposing of hazardous waste pharmaceuticals down the sewer.[3][5]
While specific regulations may vary by state and locality, the overarching principle is to prevent the release of active pharmaceutical ingredients into the environment, where they can have adverse effects on aquatic life and ecosystems.[6][7]
Quantitative Data
Currently, there is no publicly available quantitative data specifically detailing degradation rates or concentration limits for the environmental disposal of this compound. The recommended approach of professional disposal eliminates the need for researchers to determine such parameters themselves.
Experimental Protocols
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the safe and compliant disposal of this compound.
References
- 1. angenechemical.com [angenechemical.com]
- 2. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 3. waste360.com [waste360.com]
- 4. eCFR :: 40 CFR Part 266 Subpart P -- Hazardous Waste Pharmaceuticals [ecfr.gov]
- 5. michigan.gov [michigan.gov]
- 6. The environmental side effects of medication - PMC [pmc.ncbi.nlm.nih.gov]
- 7. epa.gov [epa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
